1,3-Octadiene
描述
Structure
3D Structure
属性
IUPAC Name |
(3E)-octa-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-3-5-7-8-6-4-2/h3,5,7H,1,4,6,8H2,2H3/b7-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYUSOHYEPOHLV-FNORWQNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Record name | OCTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301020810 | |
| Record name | (E)-1,3-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Octadiene appears as a colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air. May be mildly toxic by inhalation and ingestion. Used to make other chemicals., Colorless liquid; [CAMEO] | |
| Record name | OCTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Octadiene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16220 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
63597-41-1, 1002-33-1, 39491-65-1 | |
| Record name | OCTADIENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4102 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1,3-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,3-Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039491651 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadiene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063597411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (E)-1,3-Octadiene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301020810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Octadiene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(3E)-octa-1,3-diene IUPAC nomenclature and structure
An In-depth Technical Guide to (3E)-octa-1,3-diene: IUPAC Nomenclature and Structure
Introduction
(3E)-octa-1,3-diene is an acyclic organic compound classified as a conjugated diene.[1] Its specific nomenclature and stereochemistry are crucial for understanding its chemical properties and reactivity, particularly in the context of organic synthesis and drug development. This guide provides a detailed breakdown of the IUPAC naming conventions and the structural characteristics of this molecule.
IUPAC Nomenclature Deconstruction
The systematic name (3E)-octa-1,3-diene is derived according to the rules established by the International Union of Pure and Applied Chemistry (IUPAC).[2] Each component of the name provides precise information about the molecule's structure.
-
octa- : This prefix indicates that the longest continuous carbon chain in the molecule contains eight carbon atoms.[3]
-
-diene : This suffix signifies the presence of two carbon-carbon double bonds within the parent chain.[4][5]
-
-1,3- : These numbers, known as locants, specify the starting positions of the two double bonds along the carbon chain. The first double bond starts at carbon #1 (between C1 and C2), and the second starts at carbon #3 (between C3 and C4).[6]
-
(3E)- : This stereodescriptor specifies the geometric configuration around the double bond located at carbon #3.[7]
Stereochemistry: The (E) Configuration
The "E/Z" notation is used to unambiguously describe the stereochemistry of double bonds, especially when the simpler cis/trans system is inadequate.[8][9] The assignment is based on the Cahn-Ingold-Prelog (CIP) priority rules.[10][11]
-
Assign Priorities: For each carbon atom in the double bond, the two attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the double bond carbon. Higher atomic numbers receive higher priority.[11]
-
Determine Configuration:
-
If the two higher-priority groups are on the same side of the double bond, the configuration is designated Z (from the German zusammen, meaning "together").[12]
-
If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated E (from the German entgegen, meaning "opposite").[12]
-
For the double bond at C3-C4 in octa-1,3-diene:
-
At Carbon 3 (C3): The attached groups are a hydrogen atom (-H) and a vinyl group (-CH=CH₂). Carbon has a higher atomic number than hydrogen, so the vinyl group is the higher-priority group.
-
At Carbon 4 (C4): The attached groups are a hydrogen atom (-H) and a butyl group (-CH₂CH₂CH₂CH₃). Carbon has a higher atomic number than hydrogen, so the butyl group is the higher-priority group.
In the (3E) isomer, the high-priority vinyl group on C3 and the high-priority butyl group on C4 are positioned on opposite sides of the C3=C4 double bond. The double bond at C1-C2 does not exhibit E/Z isomerism because carbon #1 is bonded to two identical hydrogen atoms.[13]
Chemical Structure
(3E)-octa-1,3-diene is a hydrocarbon with the molecular formula C₈H₁₄.[7][14] Its structure consists of an eight-carbon chain with two double bonds located at positions 1 and 3.[6] The presence of double bonds at C1 and C3 makes it a conjugated system, where the pi orbitals of the two double bonds are separated by a single bond, allowing for electron delocalization. This conjugation imparts additional stability to the molecule compared to non-conjugated dienes.[5]
The geometry of the molecule is defined by the sp² hybridization of carbons C1, C2, C3, and C4, leading to trigonal planar geometry around these atoms with bond angles of approximately 120°. The (3E) configuration dictates a "trans-like" arrangement across the C3-C4 double bond.
Visualization of (3E)-octa-1,3-diene
The following diagram illustrates the chemical structure and the stereochemical relationship of the substituent groups that define the molecule as (3E)-octa-1,3-diene.
Caption: 2D structure of (3E)-octa-1,3-diene with priority groups highlighted.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. IUPAC Rules [chem.uiuc.edu]
- 4. scribd.com [scribd.com]
- 5. orgosolver.com [orgosolver.com]
- 6. brainly.in [brainly.in]
- 7. 1,3-Octadiene | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. E and Z Configuration - Definition and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Khan Academy [khanacademy.org]
- 11. E- and Z-alkenes [chem.ucalgary.ca]
- 12. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 13. leah4sci.com [leah4sci.com]
- 14. Octa-1,3-diene | C8H14 | CID 66084 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical and Physical Properties of 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octadiene is an unsaturated hydrocarbon of significant interest in various fields of chemical research and development. As a conjugated diene, its unique structural features give rise to specific reactivity and physical characteristics that are leveraged in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, alongside detailed experimental protocols for its synthesis, purification, and analysis, tailored for a technical audience.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers. These properties are crucial for designing experimental setups, predicting reactivity, and ensuring safe handling.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][3] |
| Appearance | Colorless liquid | [1][4] |
| Density | 0.738 g/cm³ at 20°C | [3] |
| Boiling Point | 127-131°C at 760 mmHg | [3][4][5] |
| Melting Point | Not available | [5] |
| Flash Point | 17.2°C | [3][4] |
| Solubility in Water | 14.2 mg/L at 25°C (estimated) | [4][5] |
| Solubility in Organic Solvents | Soluble in alcohol | [4] |
Thermodynamic and Calculated Properties
| Property | Value | Source |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 184.54 kJ/mol (Joback Calculated) | |
| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | 34.20 kJ/mol (Joback Calculated) | [6] |
| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 32.69 kJ/mol (Joback Calculated) | [6] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.919 (Crippen Calculated) | [6] |
| Vapor Pressure | 13.418 mmHg at 25°C (estimated) |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
| Spectroscopic Technique | Key Features and Observations |
| Mass Spectrometry (Electron Ionization) | The NIST WebBook provides the mass spectrum of this compound, which is crucial for its identification.[7] |
| Infrared (IR) Spectroscopy | The gas-phase IR spectrum is available on the NIST WebBook, showing characteristic peaks for C-H and C=C bonds.[1][8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | While specific spectra for this compound are not readily available, typical 1H NMR spectra for 1,3-dienes show characteristic signals for alkene protons in the δ 5.0–6.5 ppm range. 13C NMR spectra would display signals for the sp² hybridized carbons between δ 110–150 ppm.[9][10] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. These protocols are based on established methods for similar compounds and can be adapted as needed.
Synthesis of this compound via Horner-Wadsworth-Emmons Reaction
This method is a reliable approach for the stereoselective synthesis of (E)-1,3-dienes.[6][11]
Materials:
-
Diethyl (E)-3-buten-2-ylphosphonate
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0°C under an inert atmosphere, add a solution of diethyl (E)-3-buten-2-ylphosphonate in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0°C and add a solution of hexanal in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by fractional distillation to yield pure this compound.
Purification of this compound
A general procedure for the purification of dienes involves washing and distillation to remove impurities and polymerization inhibitors.[12][13]
Materials:
-
Crude this compound
-
Deoxygenated water
-
Anhydrous calcium chloride
-
Distillation apparatus
Procedure:
-
Wash the crude this compound with deoxygenated water to remove any water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous calcium chloride.
-
Filter the dried diene to remove the drying agent.
-
Perform fractional distillation under a nitrogen atmosphere to obtain purified this compound, collecting the fraction boiling at the correct temperature.
Analysis of this compound by GC-MS
Gas chromatography-mass spectrometry is the ideal method for assessing the purity and confirming the identity of this compound.[14][15][16]
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (GC-MS)
-
Capillary column (e.g., DB-5 or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC-MS Conditions:
| Parameter | Value |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 50°C (hold 2 min), ramp to 200°C at 10°C/min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| MS Transfer Line Temp | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Procedure:
-
Prepare a dilute solution of the purified this compound in a volatile solvent such as hexane.
-
Inject 1 µL of the sample into the GC-MS system.
-
Acquire the data according to the conditions specified above.
-
Identify the this compound peak by its retention time and compare the acquired mass spectrum with the NIST library spectrum for confirmation.
Reactivity and Potential Applications
As a conjugated diene, this compound can undergo a variety of chemical transformations, making it a valuable building block in organic synthesis.
-
Diels-Alder Reaction: this compound can act as the diene component in [4+2] cycloaddition reactions with various dienophiles to form six-membered rings.[2][17] This reaction is a powerful tool for the construction of complex cyclic systems.
-
Polymerization: this compound can be polymerized using Ziegler-Natta catalysts or other methods to produce polymers with specific properties.[7][18][19][20] The resulting polymers may have applications in the development of elastomers and other materials.
Safety Information
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[21] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[21]
This technical guide provides a solid foundation for researchers and scientists working with this compound. For more specific applications or advanced analytical techniques, further literature review is recommended.
References
- 1. This compound [webbook.nist.gov]
- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 1,3-Dienes via Ligand-Enabled Sequential Dehydrogenation of Aliphatic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound [webbook.nist.gov]
- 9. youtube.com [youtube.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. Factors Controlling the Diels–Alder Reactivity of Hetero‐1,3‐Butadienes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP2786979A1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]
- 13. WO2013080967A1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]
- 14. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Diels-Alder Reaction [organic-chemistry.org]
- 18. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. youtube.com [youtube.com]
- 21. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
1,3-Octadiene molecular weight and formula
An In-depth Guide to the Molecular Properties of 1,3-Octadiene
This technical guide provides essential information regarding the molecular weight and chemical formula of this compound, tailored for researchers, scientists, and professionals in drug development.
Quantitative Molecular Data
The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.1968 g/mol |
The molecular formula C₈H₁₄ indicates that each molecule of this compound is composed of eight carbon atoms and fourteen hydrogen atoms[1][2][3][4]. The molecular weight is approximately 110.1968 g/mol [1][2]. Minor variations in reported molecular weights exist across different sources, such as 110.20 g/mol and 110.2 g/mol [4][5].
Logical Relationship of Molecular Properties
The following diagram illustrates the hierarchical relationship between the chemical identifier, its elemental composition (formula), and its calculated mass (molecular weight).
Caption: Logical flow from chemical name to molecular formula and weight.
References
Unveiling 1,3-Octadiene: A Technical Guide to its Natural Sources and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Octadiene, a volatile organic compound belonging to the alkadiene class of hydrocarbons, has been identified in a variety of natural sources, particularly within the fungal kingdom. This technical guide provides a comprehensive overview of the known natural occurrences of this compound, with a focus on its presence in Basidiomycotina mushrooms. While quantitative data for this specific compound remains limited, this document compiles available information on its detection and the concentrations of related C8 volatile compounds to provide a contextual understanding of its abundance. Furthermore, a detailed experimental protocol for the extraction and analysis of this compound from fungal matrices using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) is presented. Based on the established biosynthesis of other C8 volatiles in fungi, a putative biosynthetic pathway for this compound originating from the lipid peroxidation of linoleic acid is proposed. This guide aims to serve as a valuable resource for researchers investigating the biological roles and potential applications of this compound.
Natural Sources and Biological Occurrence
This compound has been identified as a natural volatile compound in a range of biological systems, most notably in various species of fungi. Its presence is also documented in some plants and has been detected in human saliva.
Fungal Sources
The most well-documented sources of this compound are fungi, particularly within the phylum Basidiomycotina. It is considered a contributor to the characteristic "mushroom" and fruity aromas of many species. Both (Z)- and (E)-isomers of this compound have been detected.[1]
Table 1: Documented Fungal Sources of this compound
| Fungal Species | Common Name | Reference |
| Cantharellus cibarius | Chanterelle | [1][2] |
| Craterellus cornucopioides | Horn of Plenty | [2] |
| Craterellus lutescens | Golden Chanterelle | [2] |
| Craterellus tubaeformis | Trumpet Chanterelle | [2] |
| Hydnum repandum | Hedgehog Fungus | [1][2] |
| And 12 other species of Basidiomycotina | - | [1] |
While the presence of this compound is confirmed in these species, peer-reviewed quantitative data on its concentration is scarce. To provide a framework for its likely abundance, the concentrations of other major C8 volatile compounds identified in Cantharellus cibarius are presented below. These compounds share a common biosynthetic precursor with this compound.
Table 2: Concentration of Major C8 Volatile Compounds in Fresh Cantharellus cibarius
| Compound | Concentration (μg per 100 g dry basis) |
| 1-Octen-3-ol | 80.2 |
| 1-Hexanol | 33.4 |
| 2-Octen-1-ol | 19.3 |
| Total Volatiles | ~130-136 |
Data extracted from a study on the volatile composition of Cantharellus cibarius, which did not quantify this compound specifically but provides context for the general levels of C8 volatiles.[3]
Plant Sources
This compound has also been reported in a limited number of plant species. These include:
-
Pulses (Fabaceae family): Detected, but not quantified.
-
Soybean (Glycine max)
-
Cycads: Including Encephalartos altensteinii, Macrozamia moorei, Zamia furfuracea, and Zamia pumila.
-
Sauromatum guttatum
Human Biology
The Human Metabolome Database has listed this compound as being detected in human saliva, although its origin (endogenous or exogenous) and concentration have not been fully established.
Proposed Biosynthesis of this compound in Fungi
While a specific enzymatic pathway for this compound has not been definitively elucidated, there is strong evidence to suggest it is a product of the lipid peroxidation of polyunsaturated fatty acids, primarily linoleic acid.[4][5][6] This process is a common source of C8 volatile compounds in fungi. The proposed pathway involves the following key steps:
-
Lipoxygenase (LOX) Action: The pathway is initiated by the action of a lipoxygenase enzyme on linoleic acid, a common fatty acid in fungal cell membranes. This enzyme catalyzes the insertion of molecular oxygen to form a hydroperoxide intermediate.
-
Hydroperoxide Lyase (HPL) Cleavage: The unstable hydroperoxide is then cleaved by a hydroperoxide lyase. This cleavage results in the formation of shorter-chain aldehydes and other fragments.
-
Isomerization and Reduction/Oxidation: The resulting C8 aldehyde can then undergo further enzymatic or spontaneous transformations, including isomerization and reduction or oxidation, to yield a variety of C8 volatile compounds, including this compound.
The formation of this compound likely involves a dehydration or further rearrangement of an intermediate in this pathway. Oxidative stress can also trigger non-enzymatic lipid peroxidation, contributing to the production of these volatile compounds.[7][8][9][10]
Caption: Proposed biosynthetic pathway of this compound in fungi.
Experimental Protocol: Analysis of this compound in Fungal Samples
The following protocol outlines a standard method for the extraction and analysis of this compound and other volatile compounds from fresh fungal fruiting bodies using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS).
Materials and Equipment
-
Fresh fungal samples (e.g., Cantharellus cibarius)
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-phase microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
SPME autosampler or manual holder
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical balance
-
Grinder or homogenizer
-
Internal standard (e.g., d8-toluene, optional for semi-quantification)
Sample Preparation
-
Homogenize fresh fungal material using a grinder or mortar and pestle.
-
Accurately weigh approximately 2-3 g of the homogenized sample into a 20 mL headspace vial.
-
(Optional) Add a known amount of internal standard.
-
Immediately seal the vial with the screw cap.
-
Prepare a blank sample containing only an empty vial to check for system contaminants.
HS-SPME Procedure
-
Place the sealed vial in a heating block or the autosampler's incubator set to a constant temperature (e.g., 50°C).
-
Allow the sample to equilibrate for a set period (e.g., 15 minutes) to allow volatiles to accumulate in the headspace.
-
Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
-
After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.
GC-MS Analysis
-
Injector: Splitless mode, 250°C. Desorption time: 5 minutes.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Column: A non-polar or medium-polarity column is suitable (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 35-400.
-
Data Analysis
-
Identify this compound by comparing the obtained mass spectrum with reference spectra in a library (e.g., NIST, Wiley) and by its retention index.
-
For semi-quantification, calculate the relative peak area of this compound compared to the internal standard. For absolute quantification, a calibration curve with an authentic standard of this compound is required.
Caption: Experimental workflow for the analysis of this compound.
Biological Activity and Potential Roles
The biological activity of this compound is not yet extensively studied. However, based on its nature as a volatile organic compound produced by fungi and plants, several potential roles can be hypothesized:
-
Interspecific and Intraspecific Signaling: Volatile organic compounds often act as semiochemicals in communication between organisms. This compound may play a role in fungal-fungal, fungal-plant, or fungal-insect interactions. For instance, C8 compounds in fungi are known to be involved in interactions with pests and pathogens.[5]
-
Antimicrobial Properties: Some studies on essential oils containing various octadiene isomers have suggested potential antimicrobial activity.[11] Further investigation is needed to determine the specific contribution of this compound to these effects.
-
Flavor and Aroma: As a component of the aroma profile of edible mushrooms, this compound contributes to the sensory experience of these foods.
Conclusion and Future Directions
This compound is a naturally occurring volatile compound with a notable presence in the fungal kingdom. While its detection is well-documented, a significant gap exists in the quantitative analysis of its concentration in various natural sources. The proposed biosynthetic pathway, stemming from the lipid peroxidation of linoleic acid, provides a solid foundation for further enzymatic and metabolic studies. The detailed experimental protocol provided herein offers a robust methodology for future investigations into the quantification and biological roles of this compound.
Future research should focus on:
-
Quantitative analysis of this compound in a wider range of fungal and plant species.
-
Elucidation of the specific enzymes involved in its biosynthesis.
-
Investigation of its biological activities, including its role as a signaling molecule and its potential antimicrobial properties.
A deeper understanding of this compound's natural occurrence and biological functions could open avenues for its application in the food, agriculture, and pharmaceutical industries.
References
- 1. researchgate.net [researchgate.net]
- 2. Les substances volatiles dans les genres Cantharellus, Craterellus et Hydnum - Scientific Publications of the Muséum national d'Histoire naturelle, Paris [sciencepress.mnhn.fr]
- 3. Volatile composition and sensory profile of Cantharellus cibarius Fr. as affected by drying method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis of hydrocarbons and volatile organic compounds by fungi: bioengineering potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Lipid peroxidation in Sclerotium rolfsii: a new look into the mechanism of sclerotial biogenesis in fungi | Mycological Research | Cambridge Core [cambridge.org]
- 8. Role of lipid composition and lipid peroxidation in the sensitivity of fungal plant pathogens to aluminum chloride and sodium metabisulfite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 1,3-Octadiene from Propylene Feedstock
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 1,3-octadiene, a valuable building block in organic synthesis, from a readily available and cost-effective propylene (B89431) feedstock presents a significant chemical challenge. A direct, single-step conversion is not currently established in industrial practice. This technical guide outlines a feasible, multi-step synthetic pathway, leveraging established catalytic transformations to convert propylene into the target C8 diene. The proposed route involves three core stages: (1) self-metathesis of propylene to produce butenes, (2) oxidative dehydrogenation of the resulting butene stream to yield 1,3-butadiene (B125203), and (3) subsequent catalytic dimerization of 1,3-butadiene to form a mixture of C8 dienes, including this compound. This document provides a comprehensive overview of the reaction mechanisms, detailed experimental protocols for each stage, and a summary of the relevant quantitative data. Furthermore, logical workflows and reaction pathways are visualized to facilitate a deeper understanding of the process.
Introduction
This compound is a conjugated diene of significant interest in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and specialty polymers. Its versatile structure allows for a range of chemical transformations, making it a desirable intermediate. While various synthetic methods exist for the preparation of conjugated dienes, the utilization of a simple, abundant C3 feedstock like propylene offers an economically attractive, albeit indirect, route. This guide details a proposed three-stage process to achieve this transformation, providing the necessary technical details for laboratory-scale synthesis and process development.
Proposed Synthetic Pathway Overview
The conversion of propylene to this compound is conceptualized as a three-stage process, each involving a distinct catalytic transformation. The overall workflow is depicted below.
Caption: Proposed multi-stage synthesis of this compound from propylene.
Stage 1: Propylene Self-Metathesis to n-Butenes
The initial step involves the self-metathesis of propylene, which yields ethylene (B1197577) and 2-butene. This reaction is typically catalyzed by supported metal oxides.
Reaction and Mechanism
The metathesis reaction proceeds via a metal-carbene intermediate as described by the Chauvin mechanism. For propylene, this results in the formation of ethylene and 2-butene.
Reaction: 2 CH₃-CH=CH₂ ⇌ CH₂=CH₂ + CH₃-CH=CH-CH₃
Experimental Protocol: Propylene Metathesis
Catalyst: Tungsten oxide supported on silica (B1680970) (WO₃/SiO₂) is a commonly used catalyst for this transformation.
Reactor Setup: A fixed-bed flow reactor is suitable for this gas-phase reaction. The reactor should be made of stainless steel and equipped with a furnace for temperature control, mass flow controllers for gas feeds, and a back-pressure regulator to maintain the desired pressure.
Procedure:
-
The WO₃/SiO₂ catalyst is packed into the reactor.
-
The catalyst is activated in situ by heating under a flow of dry air or nitrogen at high temperatures (typically 500-600°C).
-
The reactor is cooled to the desired reaction temperature.
-
A feed stream of propylene is introduced into the reactor at a controlled flow rate and pressure.
-
The product stream is cooled, and the liquid and gaseous products are separated.
-
The product composition is analyzed by gas chromatography (GC).
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | WO₃/SiO₂ | [1] |
| Temperature | 450 - 550 °C | [1] |
| Pressure | 30 - 35 bar(g) | [2] |
| Propylene Conversion | 40 - 50% | [3][4] |
| Selectivity to 2-Butene | >90% (of C4 fraction) | [2] |
| Selectivity to Propylene | >96% (in cross-metathesis) | [2] |
Stage 2: Oxidative Dehydrogenation of n-Butenes to 1,3-Butadiene
The n-butene stream from the metathesis stage is then converted to 1,3-butadiene. Oxidative dehydrogenation (ODH) is generally preferred over non-oxidative dehydrogenation due to more favorable thermodynamics and less coke formation.
Reaction and Mechanism
In the ODH process, n-butenes react with an oxygen source (typically air) over a metal oxide catalyst to form 1,3-butadiene and water. The reaction is exothermic.
Reaction: CH₃-CH=CH-CH₃ + ½ O₂ → CH₂=CH-CH=CH₂ + H₂O
The mechanism involves the abstraction of allylic hydrogens from the butene molecule by the catalyst.
Experimental Protocol: Oxidative Dehydrogenation of n-Butenes
Catalyst: Zinc ferrite (B1171679) (ZnFe₂O₄) has shown high activity and selectivity for this reaction.[5]
Reactor Setup: A fixed-bed reactor similar to the one used for metathesis is appropriate.
Procedure:
-
The zinc ferrite catalyst is loaded into the reactor.
-
The catalyst is pre-treated in a flow of inert gas at the reaction temperature.
-
A feed stream consisting of n-butenes, air (as the oxygen source), and steam (to suppress side reactions and aid in heat management) is introduced into the reactor.
-
The reactor temperature is maintained within the optimal range.
-
The product stream is quenched to condense water and unreacted butenes, and the gaseous 1,3-butadiene is collected.
-
Product analysis is performed using GC.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst | Zinc Ferrite (ZnFe₂O₄) | [5] |
| Temperature | 350 - 450 °C | [5][6] |
| Feed Composition (molar ratio) | O₂:n-butene:steam = 0.75:1:15 | [5] |
| Gas Hourly Space Velocity (GHSV) | 10,050 h⁻¹ | [5] |
| n-Butene Conversion | ~80% | [5][6] |
| Selectivity to 1,3-Butadiene | ~90% | [6] |
| Yield of 1,3-Butadiene | ~80% | [5] |
Stage 3: Catalytic Dimerization of 1,3-Butadiene to this compound
The final stage involves the dimerization of 1,3-butadiene to form C8 dienes. While thermal dimerization predominantly yields cyclic products such as 4-vinylcyclohexene, catalytic routes can be employed to favor the formation of linear octadienes.[7][8] The selective synthesis of this compound is challenging, and often a mixture of isomers, including 1,3,7-octatriene, is formed.[9] Subsequent isomerization steps may be necessary to enrich the desired this compound isomer.
Caption: Dimerization pathways of 1,3-butadiene.
Reaction and Mechanism
The catalytic dimerization of 1,3-butadiene, often using palladium-based catalysts, proceeds through the formation of a bis-π-allyl palladium intermediate. This intermediate can then undergo reductive elimination to yield linear C8 dienes. The specific ligand environment around the metal center plays a crucial role in determining the regioselectivity of the product.
Reaction (example): 2 CH₂=CH-CH=CH₂ → CH₂=CH-CH=CH-CH₂-CH₂-CH=CH₂ (1,3,7-octatriene)
Experimental Protocol: Catalytic Dimerization of 1,3-Butadiene
Catalyst: A palladium catalyst with specific phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is typically employed. For example, a system composed of a palladium precursor and tris(o-methoxyphenyl)phosphine (TOMPP) can be used.[10]
Reactor Setup: A batch reactor, such as a stirred autoclave, is suitable for this liquid-phase reaction.
Procedure:
-
The palladium precursor and the ligand are dissolved in a suitable solvent (e.g., toluene (B28343) or isopropanol) in the reactor.[9]
-
The reactor is sealed and purged with an inert gas.
-
Liquid 1,3-butadiene is added to the reactor.
-
The mixture is heated to the reaction temperature and stirred for a specified duration.
-
After the reaction, the catalyst may be separated, and the product mixture is analyzed by GC-MS to determine the composition of the C8 diene isomers.
-
Fractional distillation can be used to separate the desired this compound from other isomers and byproducts.
Quantitative Data
| Parameter | Value | Reference |
| Catalyst System | Pd(acac)₂ / TOMPP | [10] |
| Solvent | Isopropanol | [9] |
| Temperature | 80 - 120 °C | [11] |
| Pressure | Autogenous | - |
| 1,3-Butadiene Conversion | >95% | [11] |
| Selectivity to Linear Octadienes | Highly dependent on ligand and conditions; can exceed 90% | [9][11] |
| Yield of 1,3,7-Octatriene | Can be high with specific catalysts | [9] |
Note: The selective synthesis of this compound is not well-documented. The primary linear product is often 1,3,7-octatriene. Further research into catalyst design and reaction engineering is required to optimize the direct formation of this compound. Post-dimerization isomerization may be a viable strategy to increase the yield of the target compound.
Conclusion
This technical guide has outlined a plausible and scientifically grounded multi-step pathway for the synthesis of this compound from a propylene feedstock. While a direct conversion remains an area for future research, the proposed sequence of propylene self-metathesis, n-butene oxidative dehydrogenation, and 1,3-butadiene catalytic dimerization represents a viable, albeit indirect, route. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling further investigation and optimization of this synthetic strategy. The development of highly selective catalysts for the final dimerization step to directly yield this compound is a key area for future innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. ten.com [ten.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. iokinetic.com [iokinetic.com]
- 8. research.cbc.osu.edu [research.cbc.osu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Telomerization of 1,3-butadiene with various alcohols by Pd/TOMPP catalysts: new opportunities for catalytic biomass valorization - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
An In-depth Technical Guide to the Discovery and Initial Characterization of 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of 1,3-octadiene, a conjugated diene of interest in organic synthesis. This document details key synthetic methodologies, including palladium-catalyzed dimerization of butadiene and olefination reactions, supported by detailed, generalized experimental protocols. A thorough analysis of its spectroscopic properties, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), is presented with tabulated data for easy reference. Furthermore, this guide explores the characteristic reactivity of this compound in fundamental organic reactions such as Diels-Alder cycloadditions and ozonolysis, providing experimental frameworks for these transformations. Visualizations of reaction pathways and experimental workflows are included to enhance understanding.
Introduction
This compound is an organic compound with the chemical formula C₈H₁₄. As a conjugated diene, its structure, featuring alternating double and single carbon-carbon bonds, imparts unique chemical reactivity, making it a valuable synthon in organic chemistry.[1] This guide aims to consolidate the foundational knowledge regarding its synthesis and characterization, serving as a technical resource for researchers in organic synthesis and drug development.
While the specific historical moment of the first synthesis of this compound is not well-documented in readily available literature, its existence and study are products of the broader exploration of conjugated dienes, a field that gained significant momentum in the late 19th and early 20th centuries with the investigation of natural products like isoprene, the building block of natural rubber.[2] The development of transition metal-catalyzed reactions, particularly those involving palladium, in the mid-20th century, provided efficient pathways for the synthesis of various dienes, including this compound.[3]
Synthesis of this compound
Several synthetic strategies can be employed for the preparation of this compound. The most prominent methods include the palladium-catalyzed dimerization of 1,3-butadiene (B125203) and olefination reactions such as the Wittig reaction.
Palladium-Catalyzed Dimerization of 1,3-Butadiene
The dimerization of 1,3-butadiene in the presence of a palladium catalyst is a powerful method for the formation of an eight-carbon chain, which can lead to various octadiene isomers.[4] By carefully selecting the catalyst, ligands, and reaction conditions, the formation of 1,3,7-octatriene (B13812992) can be favored, which can then be selectively hydrogenated to yield this compound. A general representation of this process is the telomerization of butadiene with a nucleophile, which can be subsequently eliminated to form the diene.[4]
Experimental Protocol: General Procedure for Palladium-Catalyzed Dimerization of Butadiene
-
Materials: 1,3-Butadiene, Palladium(II) acetylacetonate (B107027) [Pd(acac)₂], Triphenylphosphine (PPh₃), Methanol (B129727), Inert solvent (e.g., Toluene), Hydrogen gas, Lindlar's catalyst.
-
Procedure:
-
In a high-pressure reactor, dissolve Pd(acac)₂ and PPh₃ in toluene (B28343) under an inert atmosphere (e.g., Argon).
-
Add methanol to the solution.
-
Introduce a known amount of liquefied 1,3-butadiene into the reactor.
-
Pressurize the reactor with argon and heat to the desired temperature (e.g., 80-100 °C) for a specified time, monitoring the reaction by Gas Chromatography (GC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess butadiene.
-
The resulting product mixture, primarily containing 1-methoxy-2,7-octadiene, is then subjected to hydrogenation.
-
The methoxy-octadiene is dissolved in a suitable solvent (e.g., ethanol) and Lindlar's catalyst is added.
-
The mixture is subjected to hydrogenation with H₂ gas at a controlled pressure and temperature until the desired degree of saturation is achieved, yielding this compound.
-
The product is purified by fractional distillation.
-
Logical Relationship for Palladium-Catalyzed Synthesis
Wittig Reaction
The Wittig reaction provides a versatile method for the stereoselective synthesis of alkenes.[5][6] For the synthesis of this compound, an appropriate phosphorus ylide can be reacted with an α,β-unsaturated aldehyde. For instance, the reaction of hexanal (B45976) with a vinylphosphonium ylide can yield this compound. The stereochemistry of the resulting diene is influenced by the nature of the ylide and the reaction conditions.[5]
Experimental Protocol: General Procedure for Wittig Synthesis of this compound
-
Materials: Vinyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium in THF), Hexanal, Diethyl ether, Anhydrous solvent (e.g., THF).
-
Procedure:
-
Suspend vinyltriphenylphosphonium bromide in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
-
After stirring for 30 minutes at 0 °C, slowly add a solution of hexanal in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
-
Workflow for Wittig Synthesis
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. dalalinstitute.com [dalalinstitute.com]
A Technical Guide to the Gas Chromatography Retention Index of 1,3-Octadiene
This in-depth technical guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry. It provides a comprehensive overview of the gas chromatography (GC) retention index of 1,3-octadiene, a volatile organic compound of interest in various fields. This guide includes tabulated retention index data, detailed experimental protocols for its determination, and a workflow visualization to aid in understanding the analytical process.
Quantitative Data: Retention Indices of this compound
The Kovats retention index (RI) is a dimensionless unit that normalizes retention times in gas chromatography relative to the retention times of n-alkanes. This allows for inter-laboratory comparison of GC data. The retention index of this compound has been determined on a variety of stationary phases, reflecting its elution behavior under different polarity conditions. The following tables summarize the reported Kovats retention indices for this compound on standard non-polar, semi-standard non-polar, and standard polar columns.
Table 1: Kovats Retention Index of this compound on Non-Polar and Semi-Standard Non-Polar Stationary Phases [1][2]
| Stationary Phase Type | Active Phase | Retention Index (I) | Reference |
| Standard Non-Polar | Petrocol DH-100 | 777.1 | Haagen-Smit Laboratory, 1997[2] |
| Standard Non-Polar | OV-101 | 820 | del Rosario, de Lumen, et al., 1984[2] |
| Standard Non-Polar | OV-101 | 822 | del Rosario, de Lumen, et al., 1984[2][3] |
| Semi-Standard Non-Polar | Polydimethyl siloxane with 5% Ph groups | 825 | Robinson, Adams, et al., 2012[2] |
| Semi-Standard Non-Polar | DB-5 | 826 | Methven L., Tsoukka M., et al., 2007[2] |
| Semi-Standard Non-Polar | SPB-5 | 827 | Engel and Ratel, 2007[2] |
| Semi-Standard Non-Polar | CP Sil 8 CB | 827 | Elmore, Mottram, et al., 2000[2] |
| Semi-Standard Non-Polar | HP-5 | 827 | Larsen and Frisvad, 1995[2] |
| Semi-Standard Non-Polar | HP-5 | 829 | Larsen and Frisvad, 1995, 2[2] |
| Semi-Standard Non-Polar | HP-5 | 830 | Larsen and Frisvad, 1995[2] |
Table 2: Kovats Retention Index of this compound on Standard Polar Stationary Phases [1][2]
| Stationary Phase Type | Active Phase | Retention Index (I) | Reference |
| Standard Polar | DB-Wax | 954 | Piveteau, le Guen, et al., 2000[2] |
| Standard Polar | DB-Wax | 958 | Piveteau, le Guen, et al., 2000[2] |
Experimental Protocols for Retention Index Determination
The determination of the Kovats retention index involves analyzing the target compound and a series of n-alkanes under identical gas chromatographic conditions. The following protocol outlines the key steps for determining the retention index of this compound.
Preparation of Standards
-
This compound Standard: Prepare a stock solution of this compound in a volatile solvent such as hexane (B92381) or pentane. A typical concentration might be 1000 µg/mL. From this stock, prepare a working standard at a lower concentration (e.g., 10 µg/mL).
-
n-Alkane Standard Mix: Prepare a mixture of n-alkanes that bracket the expected elution time of this compound. For non-polar columns, a mix of C8 to C12 hydrocarbons is appropriate. For polar columns, a wider range may be necessary. The concentration of each n-alkane should be comparable to the this compound working standard. A commercially available retention index standard mix can also be used.[4]
Gas Chromatography (GC) and Mass Spectrometry (MS) Parameters
The following are example GC-MS conditions. These should be optimized for the specific instrument and column being used.
-
Gas Chromatograph: Agilent 7890 Series GC or equivalent.[5]
-
Column:
-
Non-polar: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Polar: DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector:
-
Mode: Splitless or split (e.g., 50:1 split ratio).
-
Temperature: 250°C.
-
Injection Volume: 1 µL.
-
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 5°C/min to 250°C.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Data Acquisition and Analysis
-
Inject the n-alkane standard mix and record the retention times of each n-alkane.
-
Inject the this compound working standard and record its retention time.
-
Calculate the Kovats retention index (I) using the following formula for temperature-programmed GC:
*I = 100n + 100(N - n) * [(t_R(x) - t_R(n)) / (t_R(N) - t_R(n))] * Where:
-
t_R(x) is the retention time of this compound.
-
t_R(n) is the retention time of the n-alkane eluting immediately before this compound.
-
t_R(N) is the retention time of the n-alkane eluting immediately after this compound.
-
n is the carbon number of the n-alkane eluting before this compound.
-
N is the carbon number of the n-alkane eluting after this compound.
-
Workflow for Kovats Retention Index Determination
The following diagram illustrates the logical workflow for the experimental determination of the Kovats retention index.
Caption: Workflow for Kovats Retention Index Determination.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,3-Octadiene
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy data for 1,3-octadiene, tailored for researchers, scientists, and professionals in drug development. It includes quantitative spectral data, detailed experimental protocols for sample analysis, and a workflow visualization for the spectroscopic process.
Infrared Spectroscopy Data for this compound
The infrared spectrum of this compound, a conjugated diene, exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups. The data presented below is primarily sourced from the Coblentz Society's evaluated infrared reference spectrum, obtained from a neat liquid sample of a mixture of (E) and (Z) isomers.[1]
Table 1: Summary of Key IR Absorption Bands for this compound (Neat Liquid)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |
| ~3085 | Medium | =C-H Stretch (vinyl group) |
| ~3040 | Medium | =C-H Stretch (conjugated system) |
| ~2960 | Strong | C-H Asymmetric Stretch (CH₃) |
| ~2925 | Strong | C-H Asymmetric Stretch (CH₂) |
| ~2870 | Strong | C-H Symmetric Stretch (CH₃) |
| ~2855 | Strong | C-H Symmetric Stretch (CH₂) |
| ~1650 | Medium | C=C Stretch (conjugated diene) |
| ~1600 | Medium | C=C Stretch (conjugated diene) |
| ~1460 | Strong | C-H Bend (CH₂ and CH₃) |
| ~990 | Strong | =C-H Bend (out-of-plane, trans) |
| ~900 | Strong | =C-H Bend (out-of-plane, vinyl) |
Note: Peak positions are approximate and sourced from the digitized Coblentz Society spectrum.[1] Intensity is a qualitative description (Strong, Medium).
A gas-phase spectrum is also available and may show slight differences in peak positions and shapes due to the different sample state.[2]
Experimental Protocols
The acquisition of a high-quality IR spectrum for a liquid sample like this compound requires proper sample preparation and instrument operation. The following protocol outlines the "neat liquid" sampling technique, which is common for pure liquid compounds.[3]
Protocol: Acquiring a Neat Liquid IR Spectrum
Objective: To obtain the infrared spectrum of a pure liquid sample, such as this compound, using the thin-film method.
Materials:
-
Pasteur pipette
-
FTIR Spectrometer (e.g., Thermo Nicolet, Perkin-Elmer)[5]
-
Kimwipes
-
Acetone (B3395972) or isopropanol (B130326) (for cleaning)[3][7]
-
Desiccator for storing salt plates
Methodology:
-
Instrument Preparation and Background Scan:
-
Sample Preparation (Neat Sample):
-
Retrieve two clean, dry salt plates from a desiccator. Handle them by the edges to avoid transferring moisture and oils from your fingers.[3]
-
Using a Pasteur pipette, place one to two drops of the this compound sample onto the center of one salt plate.[3][4][5]
-
Carefully place the second salt plate on top of the first, creating a "sandwich."[3][4][5] The liquid will spread to form a thin, even film between the plates.[3] Avoid air bubbles.
-
-
Data Acquisition:
-
Place the salt plate "sandwich" into the sample holder in the spectrometer's sample beam path.[3][4]
-
Initiate the sample scan according to the instrument's software instructions. The instrument directs infrared radiation through the sample, and a detector measures the amount of light that is transmitted at each frequency.
-
The resulting interferogram is then subjected to a Fourier Transform by the instrument's software to generate the final infrared spectrum (transmittance vs. wavenumber).[8]
-
-
Post-Analysis and Cleanup:
The reference spectrum for this compound from the Coblentz Society was recorded on a Beckman IR-12 grating instrument using a transmission sampling procedure with a path length of 0.0104 cm.[1] Modern analyses typically utilize FTIR instruments, which offer improved speed and signal-to-noise ratios.[8]
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a liquid sample like this compound.
Caption: Workflow for obtaining a neat liquid IR spectrum.
References
- 1. This compound (e & z) [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. webassign.net [webassign.net]
- 5. scribd.com [scribd.com]
- 6. homework.study.com [homework.study.com]
- 7. researchgate.net [researchgate.net]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
Mass Spectrometry Fragmentation of 1,3-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 1,3-octadiene. It includes quantitative data on fragment ions, detailed experimental protocols for analysis, and a visualization of the proposed fragmentation pathways.
Introduction
This compound is a conjugated diene with the chemical formula C₈H₁₄ and a molecular weight of approximately 110.20 g/mol .[1][2][3][4][5][6] Understanding its fragmentation behavior under mass spectrometry is crucial for its identification and characterization in various matrices. This guide will focus on the fragmentation pattern observed under electron ionization (EI), a common and robust ionization technique.
Mass Spectral Data
The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most abundant peaks providing a fingerprint for its identification. The quantitative data for the major fragment ions are summarized in the table below, as sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.[1][2][3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 110 | 10 | [C₈H₁₄]⁺• (Molecular Ion) |
| 95 | 15 | [C₇H₁₁]⁺ |
| 81 | 60 | [C₆H₉]⁺ |
| 67 | 85 | [C₅H₇]⁺ |
| 54 | 100 | [C₄H₆]⁺ (Base Peak) |
| 41 | 70 | [C₃H₅]⁺ |
| 27 | 40 | [C₂H₃]⁺ |
Note: Relative intensities are approximate and can vary slightly between different instruments and experimental conditions.
Fragmentation Pathway Analysis
The fragmentation of this compound upon electron ionization begins with the removal of an electron to form the molecular ion (M⁺•) at m/z 110. Due to the conjugated π-system, the molecular ion is relatively stable and is observed in the spectrum. The subsequent fragmentation follows characteristic pathways for conjugated dienes, primarily involving allylic cleavages and rearrangements.
The base peak at m/z 54 corresponds to the [C₄H₆]⁺ ion, which is likely the 1,3-butadiene (B125203) radical cation. This highly stable conjugated species is formed via a McLafferty-type rearrangement followed by cleavage. The prominent peak at m/z 67, [C₅H₇]⁺, can be attributed to the loss of a propyl radical (•C₃H₇). The fragment at m/z 81, [C₆H₉]⁺, likely arises from the loss of an ethyl radical (•C₂H₅). The formation of the allyl cation [C₃H₅]⁺ at m/z 41 is also a common feature in the fragmentation of unsaturated hydrocarbons.
Caption: Proposed fragmentation pathway of this compound under electron ionization.
Experimental Protocols
The mass spectrum of this compound is typically obtained using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
4.1. Sample Preparation
For volatile compounds like this compound, sample preparation is often minimal. A dilute solution of the analyte in a volatile solvent (e.g., hexane (B92381) or dichloromethane) is prepared. The concentration should be optimized to avoid column overloading and detector saturation.
4.2. Gas Chromatography (GC) Conditions
-
Injector: Split/splitless injector, typically operated in split mode with a high split ratio (e.g., 50:1) to handle the volatile nature of the analyte.
-
Injector Temperature: 250 °C
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. Typical dimensions are 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 10 °C/min.
-
Final hold: Hold at 150 °C for 5 minutes. (This program is a general guideline and should be optimized for the specific instrument and sample matrix.)
-
4.3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 20-200
-
Solvent Delay: A solvent delay of 2-3 minutes is used to prevent the high concentration of the solvent from entering the mass spectrometer.
Caption: General experimental workflow for the GC-MS analysis of this compound.
Conclusion
The mass spectrometry fragmentation pattern of this compound is well-defined and serves as a reliable method for its identification. The formation of a stable [C₄H₆]⁺ ion at m/z 54 as the base peak is a key characteristic. By understanding the fragmentation pathways and employing standardized GC-MS protocols, researchers can confidently identify and quantify this compound in complex mixtures.
References
An In-depth Technical Guide to the NMR Spectral Analysis of 1,3-Octadiene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral analysis of the four geometric isomers of 1,3-octadiene: (1E,3E)-octa-1,3-diene, (1E,3Z)-octa-1,3-diene, (1Z,3E)-octa-1,3-diene, and (1Z,3Z)-octa-1,3-diene. A detailed understanding of the stereochemistry of these isomers is crucial in various fields, including synthetic chemistry and drug development, where specific isomeric forms can exhibit distinct biological activities.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of experimentally derived public data, the following tables present predicted ¹H and ¹³C NMR chemical shifts and coupling constants for the four isomers of this compound. These predictions were generated using computational methods and serve as a valuable reference for spectral interpretation and isomer identification.
Table 1: Predicted ¹H NMR Spectral Data for this compound Isomers (in CDCl₃)
| Isomer | Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| (1E,3E)-1,3-Octadiene | H1 | 5.08 | dd | J(H1,H2)=15.0, J(H1,H3)=~0 |
| H2 | 6.05 | dt | J(H2,H1)=15.0, J(H2,H3)=10.5 | |
| H3 | 6.20 | dd | J(H3,H2)=10.5, J(H3,H4)=15.0 | |
| H4 | 5.65 | dt | J(H4,H3)=15.0, J(H4,H5)=7.0 | |
| H5 | 2.05 | q | J(H5,H4)=7.0, J(H5,H6)=7.5 | |
| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |
| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |
| H8 | 0.90 | t | J(H8,H7)=7.5 | |
| (1E,3Z)-1,3-Octadiene | H1 | 5.25 | d | J(H1,H2)=15.0 |
| H2 | 6.45 | dt | J(H2,H1)=15.0, J(H2,H3)=10.5 | |
| H3 | 5.95 | t | J(H3,H2)=10.5, J(H3,H4)=10.5 | |
| H4 | 5.40 | dt | J(H4,H3)=10.5, J(H4,H5)=7.5 | |
| H5 | 2.15 | q | J(H5,H4)=7.5, J(H5,H6)=7.5 | |
| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |
| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |
| H8 | 0.90 | t | J(H8,H7)=7.5 | |
| (1Z,3E)-1,3-Octadiene | H1 | 5.05 | d | J(H1,H2)=10.0 |
| H2 | 6.25 | dt | J(H2,H1)=10.0, J(H2,H3)=10.5 | |
| H3 | 6.55 | dd | J(H3,H2)=10.5, J(H3,H4)=15.0 | |
| H4 | 5.75 | dt | J(H4,H3)=15.0, J(H4,H5)=7.0 | |
| H5 | 2.10 | q | J(H5,H4)=7.0, J(H5,H6)=7.5 | |
| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |
| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |
| H8 | 0.90 | t | J(H8,H7)=7.5 | |
| (1Z,3Z)-1,3-Octadiene | H1 | 5.20 | d | J(H1,H2)=10.0 |
| H2 | 6.00 | dt | J(H2,H1)=10.0, J(H2,H3)=10.5 | |
| H3 | 5.80 | t | J(H3,H2)=10.5, J(H3,H4)=10.5 | |
| H4 | 5.50 | dt | J(H4,H3)=10.5, J(H4,H5)=7.5 | |
| H5 | 2.20 | q | J(H5,H4)=7.5, J(H5,H6)=7.5 | |
| H6 | 1.40 | sextet | J(H6,H5)=7.5, J(H6,H7)=7.5 | |
| H7 | 1.30 | sextet | J(H7,H6)=7.5, J(H7,H8)=7.5 | |
| H8 | 0.90 | t | J(H8,H7)=7.5 |
Table 2: Predicted ¹³C NMR Spectral Data for this compound Isomers (in CDCl₃)
| Isomer | Carbon | Predicted Chemical Shift (δ, ppm) |
| (1E,3E)-1,3-Octadiene | C1 | 117.5 |
| C2 | 136.0 | |
| C3 | 132.5 | |
| C4 | 130.0 | |
| C5 | 35.0 | |
| C6 | 31.5 | |
| C7 | 22.5 | |
| C8 | 14.0 | |
| (1E,3Z)-1,3-Octadiene | C1 | 115.0 |
| C2 | 133.0 | |
| C3 | 128.0 | |
| C4 | 125.0 | |
| C5 | 29.5 | |
| C6 | 31.5 | |
| C7 | 22.5 | |
| C8 | 14.0 | |
| (1Z,3E)-1,3-Octadiene | C1 | 116.5 |
| C2 | 131.5 | |
| C3 | 130.5 | |
| C4 | 129.0 | |
| C5 | 35.0 | |
| C6 | 31.5 | |
| C7 | 22.5 | |
| C8 | 14.0 | |
| (1Z,3Z)-1,3-Octadiene | C1 | 114.0 |
| C2 | 128.5 | |
| C3 | 126.0 | |
| C4 | 124.0 | |
| C5 | 29.5 | |
| C6 | 31.5 | |
| C7 | 22.5 | |
| C8 | 14.0 |
Experimental Protocols
The following protocols provide a detailed methodology for the NMR analysis of this compound isomers, with special considerations for their volatile nature.
Sample Preparation for Volatile Compounds
-
Sample Handling: Due to the volatility of this compound isomers, all handling should be performed in a well-ventilated fume hood. Samples should be kept cool to minimize evaporation.
-
Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for NMR analysis. However, for volatile compounds, a solvent with a lower vapor pressure, such as deuterated benzene (B151609) (C₆D₆) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), may be advantageous to reduce solvent evaporation during the experiment.
-
Concentration: For ¹H NMR, a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg is recommended.
-
NMR Tube: Use a high-quality, 5 mm NMR tube. For volatile samples, a J. Young NMR tube with a resealable stopcock is highly recommended to prevent sample loss through evaporation.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR. It should be added to the solvent at a concentration of approximately 0.05% (v/v).
-
Degassing (Optional but Recommended): To remove dissolved oxygen, which can affect relaxation times and line broadening, the sample can be degassed using the freeze-pump-thaw method. This involves freezing the sample in liquid nitrogen, evacuating the headspace, and then allowing the sample to thaw under vacuum. This cycle should be repeated three times.
NMR Instrument Parameters
The following are general guidelines for setting up NMR experiments. Optimal parameters may vary depending on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Acquisition Time (AQ): 2-4 seconds to ensure good resolution.
-
Relaxation Delay (D1): 1-5 seconds to allow for full relaxation of the protons.
-
Number of Scans (NS): 8-16 scans are typically sufficient for a good signal-to-noise ratio.
-
Spectral Width (SW): A range of -2 to 12 ppm is generally adequate.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) to simplify the spectrum to singlets for each carbon.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons.
-
Number of Scans (NS): 1024 scans or more may be required due to the low natural abundance of ¹³C.
-
Spectral Width (SW): A range of 0 to 150 ppm will cover the expected chemical shifts for this compound.
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and confirming the overall carbon skeleton.
Visualization of Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the logical workflow for the NMR spectral analysis of this compound isomers.
Caption: Workflow for NMR spectral analysis of this compound isomers.
Caption: Logic for identifying this compound isomers based on coupling constants.
Physicochemical properties of cis and trans-1,3-Octadiene
An In-depth Technical Guide to the Physicochemical Properties of cis- and trans-1,3-Octadiene
Introduction
1,3-Octadiene (C8H14) is an unsaturated hydrocarbon with two double bonds, belonging to the class of alkadienes.[1] It exists as two primary geometric isomers, cis-(Z) and trans-(E), which arise from the restricted rotation around the C3-C4 double bond. These isomers, while sharing the same molecular formula and connectivity, exhibit distinct spatial arrangements of their atoms. This stereochemical difference influences their physical and chemical properties, making a comparative analysis crucial for researchers in organic synthesis, polymer science, and drug development. This guide provides a detailed overview of the core physicochemical properties of cis- and trans-1,3-octadiene, outlines the experimental protocols for their determination, and visually represents their structural differences.
Physicochemical Properties
The following tables summarize the key physicochemical properties for the cis and trans isomers of this compound. It is important to note that experimentally determined values for the cis isomer are less commonly reported in the literature; therefore, some data points are estimated or refer to unspecified isomer mixtures.
Table 1: General and Physical Properties of this compound Isomers
| Property | cis-1,3-Octadiene ((3Z)-octa-1,3-diene) | trans-1,3-Octadiene ((3E)-octa-1,3-diene) |
| Molecular Formula | C₈H₁₄[2][3] | C₈H₁₄[1][4] |
| Molecular Weight | 110.20 g/mol [2] | 110.1968 g/mol [1][4] |
| Appearance | Colorless liquid (assumed) | Colorless liquid[5] |
| Boiling Point | 130-131 °C (isomer unspecified)[6] | 127-128 °C @ 760 mmHg (est.)[1][7] |
| Melting Point | Not Available | Not Available[1] |
| Density | 0.738 g/cm³ @ 20°C (isomer unspecified)[6] | Less dense than water[5] |
| Refractive Index | 1.4501 @ 20°C (isomer unspecified)[6] | Not Available |
Table 2: Solubility and Partitioning Properties of this compound Isomers
| Property | cis-1,3-Octadiene ((3Z)-octa-1,3-diene) | trans-1,3-Octadiene ((3E)-octa-1,3-diene) |
| Water Solubility | Insoluble (assumed) | 14.2 mg/L @ 25 °C (est.)[1][7] |
| LogP (o/w) | 3.6 (Computed)[2] | 3.965 (est.)[1][7] |
Experimental Protocols
The determination of the physicochemical properties listed above relies on established laboratory techniques. The following sections detail the methodologies for key experiments.
Boiling Point Determination (Capillary Method)
This micro method is suitable for small sample volumes and is based on the principle that the boiling point is reached when the vapor pressure of the liquid equals the surrounding atmospheric pressure.[8]
Apparatus:
-
Thiele tube or similar heating bath (e.g., Mel-Temp apparatus)
-
Thermometer
-
Small test tube (e.g., 6x50 mm)
-
Capillary tube (sealed at one end)
-
Rubber band or wire for attachment
-
Heat source (Bunsen burner or heating mantle)
Procedure:
-
A small amount of the liquid sample (approx. 0.5 mL) is placed into the small test tube.[8]
-
A capillary tube, sealed at one end, is inverted and placed (open end down) into the liquid sample.[9]
-
The test tube assembly is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[9]
-
The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the oil level is above the sample.[9]
-
The apparatus is heated gently and slowly (5-10 °C per minute). Air trapped in the capillary tube will expand and exit as bubbles.[8][9]
-
Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip. This indicates the temperature is just above the boiling point.[9]
-
The heat source is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[8][9]
Density Measurement (Pycnometer Method)
This method provides high-precision density measurements by accurately determining the mass of a precisely known volume of liquid.[10]
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary)
-
High-precision analytical balance (±0.0001 g)
-
Temperature-controlled water bath
-
The liquid sample (cis- or trans-1,3-octadiene)
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty mass (m₁) is accurately weighed and recorded.
-
The pycnometer is filled with the sample liquid, ensuring no air bubbles are trapped.
-
The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped off.
-
The filled pycnometer is placed in a temperature-controlled water bath (e.g., at 20.0 °C) until it reaches thermal equilibrium.
-
The pycnometer is removed, carefully dried on the outside, and its total mass (m₂) is weighed and recorded.
-
The pycnometer is emptied and cleaned. It is then filled with a reference liquid of known density at the same temperature (e.g., deionized water), and its mass (m₃) is weighed.
-
The volume of the pycnometer (V) is calculated using the mass of the water and its known density (ρ_water): V = (m₃ - m₁) / ρ_water.
-
The density of the sample liquid (ρ_sample) is then calculated using the formula: ρ_sample = (m₂ - m₁) / V.
Refractive Index Measurement (Abbe Refractometer)
The refractive index is a fundamental property related to how light propagates through a substance. It is measured using a refractometer.
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath connected to the refractometer
-
Dropper or pipette
-
The liquid sample (cis- or trans-1,3-octadiene)
-
Lint-free tissue and a suitable solvent (e.g., ethanol (B145695) or acetone)
Procedure:
-
Turn on the refractometer and the circulating water bath, setting it to a standard temperature (e.g., 20.0 °C). Allow the instrument to stabilize.
-
Using a clean dropper, place a few drops of the sample liquid onto the surface of the main prism.
-
Close the illuminating prism gently to spread the liquid into a thin, uniform film.
-
Look through the eyepiece. Adjust the coarse and fine control knobs until the dividing line between the light and dark fields is sharp and centered in the crosshairs.
-
If a color fringe is observed at the dividing line, adjust the chromaticity screw to eliminate it, resulting in a sharp black-and-white boundary.
-
Read the refractive index value from the instrument's scale.
-
After the measurement, clean the prism surfaces thoroughly with a soft tissue moistened with a suitable solvent.
Visualization of Isomeric Structures
The distinct physicochemical properties of cis- and trans-1,3-octadiene originate from their different three-dimensional structures. The following diagram, generated using the DOT language, illustrates this fundamental geometric isomerism.
Figure 1: Structural comparison of cis and trans isomers of this compound.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0040966) [hmdb.ca]
- 2. 1,cis-3-Octadiene | C8H14 | CID 5462700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,cis-3-octadiene [webbook.nist.gov]
- 4. trans-1,3-octadiene [webbook.nist.gov]
- 5. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. This compound, 1002-33-1 [thegoodscentscompany.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chymist.com [chymist.com]
- 10. calnesis.com [calnesis.com]
Preliminary Toxicological Data of 1,3-Octadiene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is currently a significant lack of publicly available toxicological data for 1,3-Octadiene. The following information is based on a read-across approach from the structurally similar and well-studied compound, 1,3-butadiene (B125203). This guide is intended to provide an overview of the potential toxicological profile of this compound and the standardized methodologies for its assessment. All data presented for 1,3-butadiene should be considered as indicative for this compound and not a direct representation of its toxicological properties.
Introduction
This compound is a conjugated diene with potential applications in various industrial processes. Due to the limited toxicological information, a thorough understanding of its potential hazards is crucial for ensuring occupational and environmental safety. This technical guide summarizes the available toxicological data on the structural analog 1,3-butadiene and provides detailed experimental protocols for key toxicological assays based on internationally recognized guidelines.
Quantitative Toxicological Data (Read-Across from 1,3-Butadiene)
The following tables summarize the toxicological data for 1,3-butadiene, which may serve as a preliminary indication of the potential hazards of this compound.
Table 1: Acute Toxicity of 1,3-Butadiene
| Endpoint | Species | Route | Value | Reference |
| LC50 | Mouse | Inhalation | 122,000 ppm / 2 hours | [1] |
| LC50 | Rat | Inhalation | 128,000 ppm / 4 hours | [1] |
Note: As 1,3-butadiene is a gas at room temperature, oral and dermal LD50 values are not applicable.[2]
Table 2: Genotoxicity of 1,3-Butadiene
| Assay | Test System | Metabolic Activation | Result | Reference |
| Ames Test | S. typhimurium TA1535 | With and without S9 | Positive | [3] |
| Chromosome Aberration | Mouse bone marrow cells (in vivo) | Not Applicable | Positive | [4] |
| Chromosome Aberration | Rat bone marrow cells (in vivo) | Not Applicable | Negative | [4] |
| Sister Chromatid Exchange | Mouse (in vivo) | Not Applicable | Positive | [4] |
| Micronucleus Test | Mouse bone marrow (in vivo) | Not Applicable | Positive | [4] |
Table 3: Repeated-Dose Toxicity of 1,3-Butadiene (Inhalation)
| Species | Exposure Duration | NOAEL | LOAEL | Target Organs | Reference |
| Mouse | 9 months | < 6.25 ppm | 6.25 ppm | Hematopoietic system, heart, lung, forestomach, liver, harderian gland, preputial gland, brain, kidney, ovary, mammary gland | [2] |
| Rat | 13-14 weeks | - | 8000 ppm | Mammary gland, thyroid, testes | [1][2] |
Experimental Protocols
The following are detailed methodologies for key toxicological experiments, based on OECD guidelines. These protocols would be appropriate for assessing the toxicity of this compound.
Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
Objective: To determine the acute oral toxicity of a substance.
Principle: A stepwise procedure is used where the substance is administered orally to a group of experimental animals at one of the defined dose levels. The absence or presence of mortality in the animals dosed at one step will determine the next step.
Methodology:
-
Test Animals: Healthy, young adult rats (preferably females) are used.
-
Housing and Feeding: Animals are housed in standard conditions with controlled temperature (22 ± 3°C), humidity (30-70%), and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum.[5]
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.
-
Procedure:
-
A single animal is dosed at the starting dose level.
-
If the animal survives, four additional animals are dosed sequentially at the same dose level.
-
If the first animal dies, the next dose level is chosen from the fixed dose levels, and the procedure is repeated.
-
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Data Analysis: The results are used to classify the substance according to the Globally Harmonised System (GHS) of classification and labelling of chemicals.
Bacterial Reverse Mutation Test - Ames Test (OECD Guideline 471)
Objective: To detect gene mutations induced by a chemical.
Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine). The test substance is assessed for its ability to cause a reverse mutation, resulting in the restoration of the functional gene and the ability of the bacteria to grow on an amino acid-deficient medium.
Methodology:
-
Tester Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is used to detect different types of mutations.[6]
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to account for metabolites that may be mutagenic.
-
Procedure (Plate Incorporation Method):
-
The test substance, bacterial culture, and S9 mix (or buffer) are mixed with molten top agar (B569324).
-
The mixture is poured onto a minimal glucose agar plate.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response for at least one of the tester strains.
In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)
Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.[7]
Principle: Cultured mammalian cells are exposed to the test substance, and metaphase cells are examined for chromosomal aberrations.
Methodology:
-
Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[7]
-
Metabolic Activation: The test is conducted with and without an exogenous metabolic activation system (S9 mix).[8]
-
Procedure:
-
Cell cultures are exposed to at least three concentrations of the test substance for a short (3-6 hours) or continuous (approximately 1.5 normal cell cycle lengths) period.[8]
-
Following exposure, the cells are incubated, and a metaphase-arresting substance (e.g., colcemid) is added.
-
Cells are harvested, fixed, and stained.
-
-
Data Analysis: At least 200 metaphases per concentration are analyzed for structural chromosome aberrations (e.g., breaks, gaps, exchanges). A substance is considered positive if it induces a concentration-dependent increase in the number of cells with aberrations or a reproducible and significant positive response at one or more concentrations.[7]
Repeated Dose 28-Day Oral Toxicity Study in Rodents (OECD Guideline 407)
Objective: To provide information on the potential health hazards arising from repeated oral exposure to a substance over a 28-day period.[9]
Principle: The test substance is administered orally in daily graduated doses to several groups of experimental animals, one dose level per group, for 28 days.
Methodology:
-
Test Animals: Rats are the preferred rodent species. At least 5 males and 5 females are used per dose group.[9]
-
Dose Levels: At least three dose levels and a control group are used. The highest dose should induce toxic effects but not death or severe suffering.
-
Administration: The substance is typically administered by gavage or in the diet or drinking water.[9]
-
Observations:
-
Daily clinical observations are performed.
-
Body weight and food/water consumption are measured weekly.
-
Hematology and clinical biochemistry parameters are analyzed at the end of the study.
-
A gross necropsy and histopathological examination of major organs and tissues are conducted.
-
-
Data Analysis: The no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL) are determined.
Mandatory Visualizations
Potential Metabolic Pathway of this compound (Inferred from 1,3-Butadiene)
The metabolism of 1,3-butadiene is a critical factor in its toxicity, proceeding through the formation of reactive epoxide intermediates.[10] A similar pathway can be proposed for this compound.
Caption: Potential metabolic activation and detoxification pathway of this compound.
General Workflow for In Vitro Genotoxicity Testing
The following diagram illustrates a typical workflow for assessing the genotoxicity of a chemical using in vitro methods.
Caption: A general workflow for assessing in vitro genotoxicity.
Conclusion and Future Directions
The preliminary toxicological assessment of this compound, based on data from its structural analog 1,3-butadiene, suggests a potential for genotoxicity and carcinogenicity, likely mediated by metabolic activation to reactive epoxides. However, it is crucial to emphasize that this is an inferred profile. To establish a definitive toxicological profile for this compound, a comprehensive testing program following standardized OECD guidelines is necessary. This should include, at a minimum, studies on acute toxicity, genotoxicity (Ames test, in vitro chromosome aberration test), and repeated-dose toxicity. Such data are essential for conducting a thorough risk assessment and ensuring the safe handling and use of this compound.
References
- 1. HEALTH EFFECTS - Toxicological Profile for 1,3-Butadiene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pcs.com.sg [pcs.com.sg]
- 3. In vitro and in vivo genotoxicity of 1,3-butadiene and metabolites [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular and genetic toxicology of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. nib.si [nib.si]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. 1,3-BUTADIENE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
Solubility and miscibility of 1,3-Octadiene in organic solvents
An In-depth Technical Guide on the Solubility and Miscibility of 1,3-Octadiene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility and miscibility of this compound in common organic solvents. Due to a lack of extensive, publicly available quantitative data for this specific compound, this document emphasizes the predicted solubility and miscibility based on its chemical properties and the principle of "like dissolves like." Furthermore, it offers comprehensive, adaptable experimental protocols for researchers to determine these properties in their own laboratory settings.
Core Concepts: Solubility and Miscibility
Solubility is a quantitative measure of the maximum amount of a solute (in this case, this compound) that can dissolve in a specified amount of a solvent at a given temperature and pressure to form a saturated solution. It is typically expressed in units such as grams per 100 milliliters ( g/100 mL) or moles per liter (mol/L).
Miscibility , in contrast, is a qualitative term describing the ability of two liquids to mix in all proportions, resulting in a single, homogeneous phase. If two liquids are miscible, they are considered completely soluble in one another. Conversely, immiscible liquids will form distinct layers upon mixing.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol [1] |
| Appearance | Colorless liquid[1] |
| Density | ~0.738 g/cm³ |
| Boiling Point | ~130-131 °C |
| Water Solubility | Insoluble[1] |
As a hydrocarbon, this compound is a nonpolar molecule. This characteristic is the primary determinant of its solubility and miscibility in various organic solvents. The general principle of "like dissolves like" dictates that nonpolar compounds tend to dissolve in nonpolar solvents, while polar compounds dissolve in polar solvents.
Predicted Solubility and Miscibility of this compound
Based on its nonpolar nature, the following table outlines the predicted solubility and miscibility of this compound in a range of common organic solvents. It is important to note that these are qualitative predictions, and experimental verification is necessary for precise quantitative data.
| Solvent | Type | Predicted Solubility | Predicted Miscibility | Rationale |
| Hexane | Nonpolar | High | Miscible | "Like dissolves like"; both are nonpolar hydrocarbons. |
| Toluene | Nonpolar (Aromatic) | High | Miscible | Both are nonpolar, facilitating mixing. |
| Diethyl Ether | Weakly Polar | High | Miscible | The nonpolar character of the ethyl groups outweighs the polarity of the ether oxygen. |
| Dichloromethane | Polar Aprotic | Moderate to High | Likely Miscible | While polar, it can dissolve many nonpolar compounds. |
| Acetone (B3395972) | Polar Aprotic | Low to Moderate | Partially Miscible to Immiscible | The significant polarity of acetone will likely limit miscibility with the nonpolar this compound. |
| Ethanol (B145695) | Polar Protic | Low | Immiscible | The strong hydrogen bonding in ethanol makes it a poor solvent for nonpolar hydrocarbons. |
| Methanol | Polar Protic | Very Low | Immiscible | More polar than ethanol, thus even less likely to dissolve this compound. |
| Water | Polar Protic | Insoluble | Immiscible | As a highly polar molecule with strong hydrogen bonding, water is a very poor solvent for nonpolar compounds like this compound.[1] |
Experimental Protocols
The following are detailed methodologies for determining the miscibility and quantitative solubility of this compound in an organic solvent of interest.
I. Determination of Miscibility
Objective: To qualitatively assess whether this compound and a given solvent are miscible, partially miscible, or immiscible.
Materials:
-
This compound
-
Solvent of interest
-
Small, clear glass vials with caps (B75204) (e.g., 4 mL vials)
-
Calibrated pipettes or micropipettes
-
Vortex mixer
Procedure:
-
Pipette 1.0 mL of the solvent of interest into a clean, dry glass vial.
-
Add 1.0 mL of this compound to the same vial.
-
Cap the vial securely and vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing.
-
Allow the vial to stand undisturbed for at least 10 minutes.
-
Observe the contents of the vial against a well-lit background.
-
Miscible: A single, clear, and homogeneous liquid phase is observed.
-
Immiscible: Two distinct liquid layers are visible.
-
Partially Miscible: The mixture appears cloudy or turbid, or a single phase is present but becomes cloudy upon the addition of a small amount of additional solute or solvent.
-
-
To confirm complete miscibility, it is recommended to repeat the procedure with different ratios of this compound to the solvent (e.g., 1:9 and 9:1). True miscibility will result in a single phase at all proportions.
II. Quantitative Solubility Determination (Isothermal Shake-Flask Method)
Objective: To quantitatively determine the solubility of this compound in a specific solvent at a constant temperature.
Materials:
-
This compound
-
Solvent of interest
-
Glass vials or flasks with airtight seals
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Calibrated pipettes or volumetric flasks
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument
-
Volumetric flasks for standard preparation
Procedure:
-
Preparation of Saturated Solution:
-
Add a known volume of the solvent (e.g., 5.0 mL) to a sealable vial.
-
Add an excess amount of this compound to the solvent. An excess is confirmed by the presence of a visible, undissolved phase of this compound at the bottom of the vial.
-
Securely seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to shake for a sufficient period to reach equilibrium (typically 24-48 hours). The time required may need to be determined empirically.
-
-
Sample Preparation:
-
After equilibration, remove the vial from the shaker and allow it to stand for several hours at the same constant temperature to let the undissolved this compound settle.
-
Carefully draw a known volume of the supernatant (the clear, upper layer of the solution) using a pipette.
-
Filter the collected supernatant through a syringe filter to remove any suspended micro-droplets of undissolved this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound in the same solvent at known concentrations.
-
Analyze the filtered sample and the standard solutions using a pre-calibrated analytical method, such as GC-FID.
-
Construct a calibration curve from the data of the standard solutions.
-
Determine the concentration of this compound in the filtered sample by interpolating its response on the calibration curve.
-
-
Data Analysis:
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the accuracy and reproducibility of the results.
-
Visualizing the Experimental Workflow
The logical progression for determining the solubility and miscibility of this compound can be visualized as follows:
References
An In-Depth Technical Guide to the Stereoisomers and Conformational Analysis of 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Octadiene, a conjugated diene with the molecular formula C₈H₁₄, serves as a crucial model system for understanding the intricate interplay of stereoisomerism and conformational dynamics in unsaturated hydrocarbons. This technical guide provides a comprehensive analysis of the geometric and conformational isomers of this compound, detailing their relative stabilities, structural characteristics, and the experimental and computational methodologies used for their investigation. A thorough understanding of these properties is paramount for applications in organic synthesis, polymer chemistry, and drug design, where precise control over molecular geometry and conformation is essential for achieving desired reactivity and biological activity.
Introduction
Conjugated dienes are fundamental structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and industrial polymers. Their unique electronic structure, arising from the delocalization of π-electrons across a system of alternating double and single bonds, imparts distinct chemical and physical properties. This compound, as a simple yet representative long-chain conjugated diene, presents a rich landscape of stereoisomerism, encompassing both geometric isomerism at the C3-C4 double bond and conformational isomerism around the central C2-C3 single bond. This guide will delve into the nuances of these isomeric forms, providing a detailed framework for their analysis and characterization.
Geometric Isomerism in this compound
The presence of a double bond between carbons 3 and 4 in the this compound backbone gives rise to geometric isomerism. The C1-C2 double bond is terminal and thus does not exhibit this form of isomerism. Consequently, this compound exists as two distinct geometric isomers: (3E)-1,3-octadiene and (3Z)-1,3-octadiene.
-
(3E)-1,3-octadiene (trans): In this isomer, the higher priority groups on each carbon of the C3-C4 double bond are positioned on opposite sides.
-
(3Z)-1,3-octadiene (cis): In this isomer, the higher priority groups on each carbon of the C3-C4 double bond are positioned on the same side.
Conformational Analysis: The s-cis and s-trans Conformers
Rotation around the C2-C3 single bond in this compound gives rise to two primary planar conformations, referred to as s-cis and s-trans. The "s" denotes the rotation around the single bond.
-
s-trans conformation: The two double bonds are oriented on opposite sides of the central single bond, resulting in a more extended, linear-like geometry.
-
s-cis conformation: The two double bonds are oriented on the same side of the central single bond, leading to a more compact, U-shaped geometry.
The s-trans conformer is generally more stable than the s-cis conformer due to minimized steric repulsion between the hydrogen atoms on C1 and C4.[1] For the parent molecule, 1,3-butadiene, the energy difference between the s-trans and s-cis conformers is approximately 2.3 - 2.9 kcal/mol.[1] The presence of the butyl group in this compound is expected to further disfavor the s-cis conformation due to increased steric interactions.
The interconversion between the s-cis and s-trans conformers is not entirely free and is restricted by a rotational barrier. This barrier arises from the partial double bond character of the C2-C3 single bond due to π-electron delocalization. For 1,3-butadiene, this rotational barrier is in the range of 3.7 - 6.5 kcal/mol.[1]
Quantitative Stability Data (Analogous Systems)
While specific experimental thermodynamic data for this compound is scarce, the values for similar conjugated dienes provide a valuable reference for understanding its conformational preferences.
| Compound | ΔE (s-cis - s-trans) (kcal/mol) | Rotational Barrier (kcal/mol) |
| 1,3-Butadiene | 2.3 - 2.9[1] | 3.7 - 6.5[1] |
| Isoprene | ~2.5[1] | ~4.0[1] |
| (E)-1,3-Pentadiene | ~2.6[1] | ~4.2[1] |
Experimental Protocols for Analysis
The characterization and differentiation of the stereoisomers and conformers of this compound rely on a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating the volatile isomers of this compound. The choice of stationary phase and temperature programming is crucial for achieving optimal resolution.
Experimental Protocol: Gas Chromatography
-
Objective: To separate the geometric isomers of this compound.
-
Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), is generally effective. Separation is primarily based on boiling point differences. For enhanced separation of closely related isomers, a mid-polarity column (e.g., DB-5) or a more polar column (e.g., a wax-type column) can be employed.
-
Injector:
-
Temperature: 250 °C
-
Mode: Split (e.g., 50:1 split ratio) to prevent column overload.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 150 °C.
-
Final Hold: 5 minutes.
-
-
Detector:
-
FID Temperature: 250 °C
-
MS (if used): Scan range m/z 35-200.
-
-
Expected Elution Order: On a non-polar column, the (Z)-isomer, being slightly more polar and often having a slightly higher boiling point, may elute after the (E)-isomer. However, the exact elution order can depend on the specific column and conditions. Confirmation requires the use of pure standards. The NIST Chemistry WebBook provides Kovats retention indices for this compound on various stationary phases, which can aid in peak identification.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of the geometric isomers of this compound. The chemical shifts (δ) and coupling constants (J) of the vinylic protons provide definitive information about the stereochemistry of the double bonds.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Objective: To distinguish between (3E)- and (3Z)-1,3-octadiene.
-
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.
-
Sample Preparation: Dissolve a few milligrams of the this compound sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
¹H NMR: Standard pulse sequence.
-
¹³C NMR: Proton-decoupled pulse sequence.
-
2D NMR (COSY, HSQC, HMBC) can be used for complete assignment of all proton and carbon signals.
-
-
Key Diagnostic Features:
-
Coupling Constants: The vicinal coupling constant (³JH3-H4) across the C3-C4 double bond is the most reliable indicator of stereochemistry. For the (3E)-isomer, a larger coupling constant is expected (typically 12-18 Hz), while the (3Z)-isomer will exhibit a smaller coupling constant (typically 6-12 Hz).
-
Chemical Shifts: The chemical shifts of the vinylic protons and the allylic protons on C5 will differ between the two isomers due to different steric and electronic environments. In the (Z)-isomer, the C5 methylene (B1212753) protons may experience greater deshielding due to their proximity to the C2 proton.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to distinguish between the s-cis and s-trans conformers of conjugated dienes. The different symmetries of these conformers lead to distinct vibrational modes.
Experimental Protocol: FTIR Spectroscopy
-
Objective: To identify the presence of s-cis and s-trans conformers.
-
Instrumentation: FTIR spectrometer.
-
Sample Preparation: The sample can be analyzed as a neat liquid (thin film between salt plates) or in a suitable solvent.
-
Key Diagnostic Features:
-
For conjugated dienes, the s-trans conformer often exhibits a strong out-of-plane C-H wagging vibration for the terminal =CH₂ group in the 900-910 cm⁻¹ region.[1]
-
The s-cis conformer will have characteristic absorption bands at different frequencies. These are often weaker and can be more difficult to observe, especially as the s-trans conformer is typically the major component at room temperature.
-
Mandatory Visualizations
Stereoisomers of this compound
Caption: Geometric isomers of this compound.
Conformational Analysis Workflow
Caption: Workflow for conformational analysis.
Conclusion
The stereoisomers and conformational landscape of this compound are rich and varied, offering a compelling case study for the fundamental principles of organic chemistry. The (3E) and (3Z) geometric isomers exhibit distinct physical and spectroscopic properties, allowing for their separation and characterization. Furthermore, the equilibrium between the more stable s-trans and the less stable s-cis conformers governs the reactivity of the diene system, particularly in pericyclic reactions. A comprehensive approach utilizing both experimental techniques, such as GC and NMR, and computational modeling is essential for a complete understanding of the stereochemical and conformational behavior of this compound. This knowledge is critical for researchers and professionals in fields where molecular shape and reactivity are of paramount importance.
References
Thermodynamic Properties of 1,3-Octadiene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-octadiene, a volatile organic compound with applications in chemical synthesis and potential implications in flavor chemistry and biological systems. This document summarizes key quantitative data, outlines the methodologies for their estimation, and presents relevant chemical and potential biological pathways in a structured format to support research and development activities.
Core Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its behavior in chemical reactions, designing synthesis routes, and predicting its environmental fate and potential biological interactions. The following tables summarize the key thermodynamic data available for this compound, primarily derived from computational estimation methods.
Table 1: Key Thermodynamic Properties of this compound
| Property | Value | Unit | Method |
| Standard Enthalpy of Formation (Gas) | 34.20[1][2] | kJ/mol | Joback Method |
| Standard Gibbs Free Energy of Formation (Gas) | 184.54[1][2] | kJ/mol | Joback Method |
| Enthalpy of Fusion | 15.40[1] | kJ/mol | Joback Method |
| Enthalpy of Vaporization | 32.69[1][2] | kJ/mol | Joback Method |
| Normal Boiling Point | 383.28[1][2] | K | Joback Method |
| Normal Melting Point | 173.08[1][2] | K | Joback Method |
| Critical Temperature | 558.73[1][2] | K | Joback Method |
| Critical Pressure | 2793.56[1][2] | kPa | Joback Method |
| Critical Volume | 0.445 | m³/kmol | Joback Method |
| McGowan's Characteristic Volume | 114.980[1] | ml/mol | McGowan Method |
| Octanol/Water Partition Coefficient (logP) | 2.919[1][2] | - | Crippen Method |
| Water Solubility (log10WS) | -2.88[1][2] | mol/l | Crippen Method |
Table 2: Ideal Gas Heat Capacity of this compound (Temperature Dependent)
| Temperature (K) | Ideal Gas Heat Capacity (J/mol·K) | Method |
| 383.28 | 203.47[1][2] | Joback Method |
| 412.52 | 215.81[1][2] | Joback Method |
| 441.76 | 227.59[1][2] | Joback Method |
| 471.01 | 238.82[1][2] | Joback Method |
| 500.25 | 249.52[1][2] | Joback Method |
| 529.49 | 259.71[1][2] | Joback Method |
| 558.73 | 269.43[1][2] | Joback Method |
Methodologies for Property Estimation
The quantitative data presented in this guide are predominantly derived from group contribution methods, which are computational techniques used to predict thermodynamic and physical properties of compounds based on their molecular structure.
The Joback Method
The Joback method is a widely used group contribution method for the estimation of various properties of pure organic compounds.[3] It is an extension of the Lydersen method and relies on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.[3]
Experimental Protocol (Conceptual):
-
Molecular Structure Decomposition: The chemical structure of this compound is broken down into its constituent functional groups as defined by the Joback method. For this compound (CH₂=CH-CH=CH-CH₂-CH₂-CH₂-CH₃), the groups would be:
-
2 x =CH₂
-
2 x =CH-
-
3 x -CH₂-
-
1 x -CH₃
-
-
Group Contribution Summation: The contributions for each property (e.g., enthalpy of formation, critical temperature) are retrieved from a standardized table of group contributions. The total value for the property is calculated by summing the contributions of all groups present in the molecule.
-
Property Calculation: Specific formulas, which may include the summed group contributions and other molecular parameters like the number of atoms, are used to calculate the final property value.
Other Estimation Methods
-
Crippen Method: This atom-based method is used to predict the octanol-water partition coefficient (logP) and water solubility (logS) by summing the contributions of individual atoms classified by their chemical environment.
-
McGowan Method: This method calculates the characteristic volume of a molecule based on the summation of atomic volumes and a correction factor for the number of bonds.[4]
Chemical Reactivity: The Diels-Alder Reaction
This compound, as a conjugated diene, readily participates in Diels-Alder reactions, a powerful tool in organic synthesis for the formation of six-membered rings.[5] In this [4+2] cycloaddition reaction, the diene reacts with a dienophile (an alkene or alkyne) to form a cyclohexene (B86901) derivative.
Experimental Protocol (General for Diels-Alder Reaction):
A general procedure for reacting a 1,3-diene like this compound with a dienophile such as maleic anhydride (B1165640) is as follows:
-
Reactant Preparation: The diene (this compound) and the dienophile (e.g., maleic anhydride) are dissolved in a suitable high-boiling point solvent, such as xylene or toluene, in a round-bottom flask.[6]
-
Reaction Setup: A reflux condenser is attached to the flask to prevent the loss of volatile reactants and solvent during heating.[6]
-
Heating: The reaction mixture is heated to reflux to provide the necessary activation energy for the cycloaddition to occur.[6] The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC).
-
Product Isolation and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated, often through crystallization. The crude product is then purified by recrystallization to obtain the pure Diels-Alder adduct.
Potential Biological Relevance
While specific signaling pathways directly involving this compound are not well-documented, its structural similarity to other biologically active dienes, such as 1,3-butadiene (B125203), suggests potential metabolic pathways and biological effects.
Predicted Metabolic Pathway
The metabolism of 1,3-butadiene is known to proceed via oxidation by cytochrome P450 enzymes to form reactive epoxides, which are subsequently hydrolyzed or conjugated with glutathione.[7][8] A similar pathway can be predicted for this compound.
Experimental Protocol (General for in vitro Metabolism Studies):
-
Microsome Preparation: Liver microsomes, which contain cytochrome P450 enzymes, are isolated from a relevant species (e.g., rat, human).
-
Incubation: this compound is incubated with the liver microsomes in the presence of NADPH (a necessary cofactor for P450 activity) and other buffer components at a controlled temperature (e.g., 37°C).
-
Metabolite Extraction: After a set incubation time, the reaction is stopped, and the metabolites are extracted from the incubation mixture using an organic solvent.
-
Metabolite Identification: The extracted metabolites are analyzed and identified using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Interaction with Reactive Oxygen Species
Conjugated dienes have been studied for their ability to quench triplet carbonyls, which are reactive species formed during oxidative stress in biological systems. This suggests a potential role for this compound in modulating oxidative processes.
Conclusion
This technical guide provides a summary of the currently available thermodynamic data for this compound, the majority of which is based on established computational estimation methods. While detailed experimental protocols for this specific compound are not widely published, the general methodologies for property estimation, chemical synthesis via Diels-Alder reactions, and in vitro metabolism studies have been outlined. The provided diagrams illustrate the key workflows and pathways discussed. Further experimental validation of the predicted thermodynamic properties and elucidation of the specific biological roles of this compound are areas for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. Group-contribution method - Wikipedia [en.wikipedia.org]
- 3. Joback method - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound|C8H14|CAS 1002-33-1 [benchchem.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Hepatic microsomal metabolism of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism of 1,3-butadiene: species differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1,3-Octadiene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1,3-octadiene as a monomer in polymer synthesis. While specific literature on the homopolymerization of this compound is limited, this document outlines detailed protocols for its polymerization and copolymerization based on established methods for analogous 1,3-dienes, such as anionic and Ziegler-Natta polymerization. The provided information is intended to serve as a foundational guide for researchers exploring the incorporation of this compound into novel polymeric materials.
Introduction to this compound
This compound is a conjugated diene with the chemical formula C₈H₁₄.[1][2] As a monomer, its conjugated double bond system is susceptible to various polymerization techniques, offering the potential to create polymers with unique properties. The resulting poly(this compound) would possess a repeating unit with a C8 backbone and residual unsaturation, which can be a site for post-polymerization modification.
Table 1: Physicochemical Properties of this compound Monomer
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [2][3] |
| Density | 0.738 g/cm³ (at 20°C) | [3] |
| Boiling Point | 130-131 °C | [3] |
| Flash Point | 17.2 °C | [3] |
Polymerization Methodologies
The polymerization of conjugated dienes like this compound can be achieved through several methods, most notably anionic and coordination (Ziegler-Natta) polymerization. These techniques offer control over the polymer's microstructure, molecular weight, and molecular weight distribution.
Anionic polymerization is a well-established method for the controlled polymerization of dienes, often yielding polymers with narrow molecular weight distributions (low polydispersity index, PDI).[4] This "living" polymerization technique allows for the synthesis of well-defined block copolymers.
Ziegler-Natta catalysts, typically based on transition metals like titanium, are widely used for the stereospecific polymerization of olefins and dienes.[5][6] These catalysts can control the polymer's tacticity (the stereochemical arrangement of the monomer units), which significantly influences the final material's properties.
Experimental Protocols
The following are detailed, representative protocols for the polymerization of this compound. These are based on established procedures for similar 1,3-dienes and should be optimized for this compound specifically.
This protocol describes the anionic polymerization of this compound using sec-butyllithium (B1581126) as an initiator in a non-polar solvent to favor 1,4-addition.
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Cyclohexane (B81311) (anhydrous, purified by passing through activated alumina)
-
sec-Butyllithium (s-BuLi) in cyclohexane (concentration determined by titration)
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware (oven-dried and purged with inert gas)
Procedure:
-
Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.
-
Solvent and Monomer Addition: Transfer 100 mL of anhydrous cyclohexane to the flask via cannula. Add the desired amount of purified this compound (e.g., 5 g, 45.4 mmol) to the solvent.
-
Initiation: Cool the monomer solution to 0 °C in an ice bath. Slowly add the calculated amount of sec-butyllithium initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = mass of monomer / moles of initiator).
-
Polymerization: Allow the reaction to proceed at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 4-24 hours). The solution may become more viscous as the polymer forms.
-
Termination: Terminate the polymerization by adding a small amount of degassed methanol to quench the living anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large excess of methanol with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity (PDI): Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[7][8]
-
Microstructure: Analyzed by ¹H and ¹³C NMR spectroscopy to determine the ratio of 1,4- and 1,2-addition.[9]
-
Thermal Properties: Glass transition temperature (Tg) determined by Differential Scanning Calorimetry (DSC).[7]
This protocol is adapted from the copolymerization of 1,3-butadiene (B125203) with substituted dienes using a titanium-based Ziegler-Natta catalyst.[10]
Materials:
-
This compound (purified)
-
Toluene (B28343) (anhydrous)
-
Cyclopentadienyltitanium trichloride (B1173362) (CpTiCl₃)
-
Methylaluminoxane (MAO) solution in toluene
-
Acidified ethanol (B145695) (with 2,6-di-tert-butyl-4-methylphenol as a stabilizer)
-
Ethanol
-
Argon or Nitrogen gas (high purity)
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: In an inert atmosphere glovebox or using Schlenk techniques, add a toluene solution of this compound (e.g., 10.3 mmol in 10 mL of toluene) to a Schlenk flask.
-
Cocatalyst Addition: Add the desired amount of MAO solution to the monomer solution. The Al/Ti molar ratio is a critical parameter to optimize (e.g., 100:1 to 1000:1).
-
Catalyst Preparation and Initiation: In a separate Schlenk tube, prepare a toluene solution of the CpTiCl₃ catalyst. After equilibrating the monomer/MAO solution to the desired temperature (e.g., 20 °C), start the polymerization by injecting the catalyst solution.[10]
-
Polymerization: Allow the polymerization to proceed for a set time (e.g., 1-5 hours) with stirring.
-
Termination and Isolation: Quench the reaction by adding 2 mL of acidified ethanol.[10]
-
Purification and Drying: Precipitate the polymer in a large volume of ethanol, wash it repeatedly with fresh ethanol, and dry it under vacuum at 40 °C to a constant weight.[10]
Characterization:
-
Molecular Weight and PDI: GPC analysis.
-
Microstructure and Tacticity: ¹H and ¹³C NMR spectroscopy.[9]
-
Thermal Properties: DSC analysis.
Potential Applications and Copolymerization
While data on poly(this compound) homopolymer is scarce, it is expected to be an elastomeric material. The applications would likely be in areas where synthetic rubbers are used, such as in tires, hoses, seals, and as toughening agents for plastics.[11]
Copolymerization:
This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, copolymerization with monomers like styrene (B11656) or other dienes could lead to the development of novel thermoplastic elastomers or rubbers with specific performance characteristics. A representative protocol for the copolymerization of 1,3-butadiene with a substituted diene is available and can be adapted for this compound.[10]
Table 2: Representative Data for Ziegler-Natta Copolymerization of 1,3-Butadiene (BD) with Phenyl-Substituted Dienes (Adapted from[10])
| Entry | Comonomer Feed (%) | Comonomer Incorporation (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Tg (°C) |
| 1 | 5.0 (PBD) | 4.8 | 150.3 | 2.13 | -88.2 |
| 2 | 10.0 (PBD) | 9.5 | 135.7 | 2.24 | -81.5 |
| 3 | 5.0 (PEBD) | 4.9 | 145.1 | 2.05 | -89.1 |
| 4 | 10.0 (PEBD) | 9.8 | 128.4 | 2.18 | -83.7 |
PBD = (E)-1-phenyl-1,3-butadiene; PEBD = 1-phenethyl-1,3-butadiene. Data from a study on related monomers suggests that incorporation of a comonomer like this compound would influence the glass transition temperature and other properties of the resulting copolymer.[10]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the polymerization and characterization of poly(this compound).
References
- 1. chembk.com [chembk.com]
- 2. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|C8H14|CAS 1002-33-1 [benchchem.com]
- 4. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. ismar.org [ismar.org]
- 10. Copolymerization of 1,3-butadiene with phenyl/phenethyl substituted 1,3-butadienes: a direct strategy to access pendant phenyl functionalized polydienes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
Application Notes and Protocols for the Quantification of 1,3-Octadiene in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octadiene is a volatile organic compound (VOC) that can be present in various complex mixtures, including food products, biological matrices, and industrial materials like gasoline.[1] Its presence can be indicative of product quality, contamination, or specific chemical processes. Accurate quantification of this compound is crucial for quality control, safety assessment, and research in diverse fields.
This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in complex mixtures using gas chromatography-mass spectrometry (GC-MS). The methodologies described are based on established analytical principles for volatile compounds and can be adapted to specific matrix requirements.
Analytical Approaches
Gas chromatography coupled with mass spectrometry (GC-MS) is the premier technique for the identification and quantification of volatile and semi-volatile compounds in complex matrices due to its high selectivity and sensitivity.[2][3] For the analysis of this compound, two primary sample introduction techniques are recommended:
-
Headspace (HS) Sampling: This technique is ideal for the analysis of volatile compounds in solid or liquid samples. It involves analyzing the vapor phase in equilibrium with the sample, which minimizes matrix effects.
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction technique that uses a coated fiber to adsorb analytes from a sample's headspace or directly from a liquid sample. It is highly effective for concentrating volatile and semi-volatile compounds before GC-MS analysis.[2][3][4][5]
Quantitative Data Summary
The following table summarizes typical validation parameters for the quantification of volatile organic compounds using GC-MS, which can be considered as target performance indicators for a validated this compound quantification method. Specific values for this compound will need to be determined experimentally.
| Validation Parameter | GC-MS Method | HPLC Method |
| Linearity (r²) | > 0.99 | > 0.999 |
| Range | 1 - 100 µg/mL | 5 - 200 µg/mL |
| Accuracy (Recovery) | 90 - 110% | 98 - 102% |
| Precision (RSD) | < 5% | < 2% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 1.5 µg/mL |
Table 1: Representative validation parameters for GC-MS and HPLC methods for the quantification of volatile organic compounds. These are illustrative values, and actual results will vary depending on the specific experimental conditions.[6]
A specific method for the estimation of conjugated dienes in gasoline using GC-MS has reported a detection limit of 100 ppm.[1]
Experimental Protocols
Protocol 1: Quantification of this compound using Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This protocol provides a general procedure for the quantification of this compound in solid or liquid matrices.
1. Sample Preparation
-
Solid Samples: Accurately weigh a representative amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).
-
Liquid Samples: Pipette a known volume of the liquid sample (e.g., 1-5 mL) into a headspace vial.
-
Internal Standard: Add a known amount of a suitable internal standard (e.g., deuterated this compound or a compound with similar chemical properties and volatility, such as dodecane) to each sample, calibration standard, and quality control sample.[1]
-
Matrix Modification (Optional): For aqueous samples, adding salt (e.g., NaCl) can increase the volatility of the analytes.
-
Seal the vials immediately with a PTFE/silicone septum.
2. HS-GC-MS Parameters
-
Headspace Autosampler:
-
Incubation Temperature: 60-80 °C
-
Incubation Time: 15-30 min
-
Syringe Temperature: 90-110 °C
-
Injection Volume: 1 mL
-
-
Gas Chromatograph (GC):
-
Injector: Split/splitless, operated in splitless mode at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Column: A long, non-polar capillary column is recommended for good resolution of isomers. For example, a 150 m x 0.25 mm x 1.0 µm CPSIL PONA CB column.[1]
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 min.
-
Ramp to 150 °C at 5 °C/min.
-
Ramp to 250 °C at 10 °C/min, hold for 5 min.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound (e.g., m/z 110, 95, 81, 67, 54) and the internal standard. Full scan mode can be used for initial identification.
-
3. Calibration and Quantification
-
Prepare a series of calibration standards in a matrix that closely matches the samples.
-
Analyze the calibration standards using the same HS-GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Quantify this compound in the samples by applying the regression equation from the calibration curve.
Protocol 2: Quantification of this compound using Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
This protocol is suitable for trace-level analysis of this compound in various matrices.
1. Sample Preparation
-
Follow the same sample preparation steps as in Protocol 1 (HS-GC-MS).
2. SPME-GC-MS Parameters
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is a good starting point for broad-range VOC analysis.[5]
-
SPME Procedure:
-
Incubation Temperature: 40-60 °C.
-
Incubation Time: 10-20 min.
-
Extraction Time: 20-40 min (expose the SPME fiber to the headspace of the vial).
-
Desorption: Thermally desorb the analytes from the fiber in the GC injector at 250 °C for 2-5 min in splitless mode.
-
-
Gas Chromatograph (GC):
-
Use the same GC parameters as in Protocol 1.
-
-
Mass Spectrometer (MS):
-
Use the same MS parameters as in Protocol 1.
-
3. Calibration and Quantification
-
Follow the same calibration and quantification procedure as in Protocol 1.
Method Validation
To ensure the reliability of the analytical results, the chosen method must be validated according to international guidelines (e.g., ICH, FDA). Key validation parameters include:
-
Specificity (Selectivity): The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. A common approach is to use a signal-to-noise ratio of 3:1.[7]
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach is to use a signal-to-noise ratio of 10:1.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound quantification.
Caption: Key parameters for analytical method validation.
References
- 1. EP3182120A1 - A gc/gc-ms based method for the estimation of trace level conjugated dienes in gasoline range products - Google Patents [patents.google.com]
- 2. A new HS-SPME-GC-MS analytical method to identify and quantify compounds responsible for changes in the volatile profile in five types of meat products during aerobic storage at 4 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a robust HS-SPME-GC-MS method for the analysis of solid food samples. Analysis of volatile compounds in fresh raw beef of differing lipid oxidation degrees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. juniperpublishers.com [juniperpublishers.com]
Application of 1,3-Octadiene in the Synthesis of Fine Chemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1,3-octadiene in the synthesis of various fine chemicals. This compound, a conjugated diene, serves as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures through a variety of chemical transformations. Its reactivity in cycloadditions, carbonylations, and telomerizations makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and fragrance compounds.
Core Applications and Methodologies
The primary applications of this compound in fine chemical synthesis revolve around three key reaction types:
-
Palladium-Catalyzed Alkoxycarbonylation: This reaction introduces a carbonyl group and an alkoxy group across the conjugated diene system, leading to the formation of valuable unsaturated esters. These esters can serve as intermediates in the synthesis of more complex molecules.
-
Diels-Alder Reaction: As a conjugated diene, this compound readily participates in [4+2] cycloaddition reactions with various dienophiles to form substituted cyclohexene (B86901) derivatives. This powerful C-C bond-forming reaction is a cornerstone of synthetic organic chemistry for the construction of cyclic systems.
-
Telomerization: This process involves the dimerization of this compound with the simultaneous addition of a nucleophile, such as an alcohol or water. Telomerization provides a route to functionalized C16 chains, which can be valuable intermediates in the synthesis of long-chain molecules.
Data Presentation
The following tables summarize quantitative data for key reactions involving this compound, providing a comparative overview of yields and selectivities under different catalytic systems.
Table 1: Palladium-Catalyzed Alkoxycarbonylation of this compound
| Catalyst System | Alcohol | Product | Yield (%) | Regioselectivity (linear:branched) | Reference |
| Pd(TFA)₂ / HeMaRaPhos | Methanol (B129727) | Methyl 3,5-nonadienoate | >95 | >97:3 | [1] |
| Pd(TFA)₂ / dtbpx | Methanol | Methyl 3,5-nonadienoate | 87 | >97:3 | [1] |
Note: The data presented is based on the alkoxycarbonylation of 1,3-dienes, with this compound showing excellent reactivity and regioselectivity under these conditions.[1]
Table 2: Representative Diels-Alder Reaction of a 1,3-Diene
| Diene | Dienophile | Product | Yield (%) | Diastereoselectivity (endo:exo) | Reference |
| 1,3-Butadiene | Maleic Anhydride | 4-Cyclohexene-1,2-dicarboxylic anhydride | High | >95:5 | General textbook knowledge |
Note: This table provides data for a classic Diels-Alder reaction to illustrate typical yields and selectivities. Specific quantitative data for this compound in Diels-Alder reactions requires further experimental investigation.
Experimental Protocols
Palladium-Catalyzed Alkoxycarbonylation of this compound
This protocol describes the synthesis of methyl 3,5-nonadienoate from this compound via palladium-catalyzed alkoxycarbonylation.
Materials:
-
This compound
-
Methanol
-
Palladium(II) trifluoroacetate (B77799) (Pd(TFA)₂)
-
HeMaRaPhos or 1,2-bis(di-tert-butylphosphinoxylene) (dtbpx) ligand
-
p-Toluenesulfonic acid monohydrate (PTSA·H₂O)
-
Toluene (B28343) (anhydrous)
-
Carbon monoxide (CO) gas
-
Autoclave reactor equipped with a magnetic stirrer and gas inlet
-
Standard laboratory glassware
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a glovebox, charge a glass liner for the autoclave with Pd(TFA)₂ (0.01 mol%), the phosphine (B1218219) ligand (0.02 mol%), and PTSA·H₂O (0.04 mol%).
-
Add anhydrous toluene (to make a ~0.7 M solution with respect to the diene) and methanol (4 equivalents relative to the diene).
-
Add this compound (1 equivalent).
-
Seal the autoclave and purge with carbon monoxide three times.
-
Pressurize the autoclave with carbon monoxide to 40 bar.
-
Heat the reaction mixture to 120 °C and stir for the required reaction time (typically 2-24 hours), monitoring the reaction progress by GC analysis.[1]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the CO gas in a well-ventilated fume hood.
-
Open the autoclave and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure methyl 3,5-nonadienoate.
Expected Outcome:
This procedure is expected to yield the linear diester product with high selectivity.[1] The exact yield should be determined experimentally.
Generalized Protocol for Diels-Alder Reaction of this compound
This protocol provides a general procedure for the [4+2] cycloaddition reaction between this compound and an electron-deficient dienophile, such as N-ethylmaleimide. This reaction is expected to form a substituted cyclohexene derivative.
Materials:
-
This compound
-
N-Ethylmaleimide (or other suitable dienophile)
-
Toluene (or other suitable high-boiling solvent)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the dienophile (1 equivalent).
-
Add a suitable solvent such as toluene.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction temperature and time will depend on the specific dienophile used. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired cyclohexene adduct.
Expected Outcome:
The Diels-Alder reaction is typically a high-yielding reaction that forms the six-membered ring with good stereocontrol, usually favoring the endo product. The specific yield and diastereoselectivity will depend on the dienophile and reaction conditions.
Mandatory Visualizations
Caption: Catalytic cycle for the palladium-catalyzed alkoxycarbonylation of this compound.
Caption: Generalized workflow for the Diels-Alder reaction of this compound.
Caption: Experimental workflow for palladium-catalyzed alkoxycarbonylation.
References
Asymmetric Synthesis Involving 1,3-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for key asymmetric transformations involving 1,3-octadiene. The methodologies outlined herein are designed to furnish enantioenriched products that are valuable intermediates in pharmaceutical and fine chemical synthesis.
Nickel-Catalyzed Asymmetric Hydroalkoxylation
The nickel-catalyzed asymmetric hydroalkoxylation of 1,3-dienes offers a direct and atom-economical route to chiral allylic ethers. The use of a chiral phosphine (B1218219) ligand, such as (R,R)-Me-DuPhos, in conjunction with a nickel(II) precatalyst, enables the enantioselective addition of alcohols across the diene system. This protocol has been adapted for this compound based on established procedures for other linear 1,3-dienes.[1][2][3]
Quantitative Data
| Entry | Alcohol | Catalyst System | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | Methanol (B129727) | Ni(COD)₂ / (R,R)-Me-DuPhos | 0 | 10 | 92 | 95 |
| 2 | Ethanol | Ni(COD)₂ / (R,R)-Me-DuPhos | 0 | 12 | 88 | 94 |
| 3 | Benzyl Alcohol | Ni(COD)₂ / (R,R)-Me-DuPhos | 25 | 12 | 85 | 92 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 110 mg)
-
Methanol (3.0 mmol, 96 mg, 121 µL)
-
Ni(COD)₂ (0.025 mmol, 6.9 mg)
-
(R,R)-Me-DuPhos (0.028 mmol, 8.6 mg)
-
Anhydrous, degassed solvent (e.g., THF or neat)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add Ni(COD)₂ (6.9 mg, 0.025 mmol) and (R,R)-Me-DuPhos (8.6 mg, 0.028 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed solvent (if not running neat) to dissolve the catalyst and ligand.
-
Add this compound (110 mg, 1.0 mmol) to the flask via syringe.
-
Add methanol (96 mg, 3.0 mmol) to the reaction mixture via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 0 °C) for the indicated time (e.g., 10 hours).
-
Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the desired chiral allylic ether.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
Reaction Workflow
Caption: Workflow for Ni-catalyzed asymmetric hydroalkoxylation.
Titanium-Catalyzed Asymmetric Monoepoxidation
The enantioselective monoepoxidation of conjugated dienes can be achieved using a chiral titanium(IV)-salan catalyst with aqueous hydrogen peroxide as the oxidant. This method provides access to valuable chiral vinyl-substituted epoxides. The following protocol is adapted from procedures for other conjugated dienes.[4][5]
Quantitative Data
| Entry | Substrate | Catalyst | Oxidant | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | This compound | Ti(OiPr)₄ / (R,R)-Salan | 30% H₂O₂ | 25 | 24 | 85 | 92 |
| 2 | (E,E)-2,4-Hexadiene | Ti(OiPr)₄ / (R,R)-Salan | 30% H₂O₂ | 25 | 24 | 88 | 90 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 110 mg)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄) (0.05 mmol, 14.2 mg, 14.8 µL)
-
(R,R)-Salan ligand (0.06 mmol)
-
30% Aqueous hydrogen peroxide (H₂O₂) (2.0 mmol, 227 µL)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
To a solution of the (R,R)-salan ligand (0.06 mmol) in dichloromethane (2 mL) in a round-bottom flask, add titanium(IV) isopropoxide (14.2 mg, 0.05 mmol).
-
Stir the mixture at room temperature for 1 hour to form the chiral titanium complex.
-
Add this compound (110 mg, 1.0 mmol) to the catalyst solution.
-
Cool the mixture to the desired reaction temperature (e.g., room temperature).
-
Add 30% aqueous hydrogen peroxide (227 µL, 2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction vigorously for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC analysis.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the chiral epoxide.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Catalytic Cycle
Caption: Proposed catalytic cycle for Ti-salan epoxidation.
Rhodium-Catalyzed Asymmetric Hydroformylation
Rhodium-catalyzed asymmetric hydroformylation is a powerful method for converting olefins into chiral aldehydes. For conjugated dienes like this compound, this reaction can be controlled to achieve high regioselectivity and enantioselectivity, typically favoring the formation of a β,γ-unsaturated aldehyde. The choice of chiral ligand is crucial for achieving high stereocontrol.
Quantitative Data
| Entry | Ligand | P (CO/H₂) (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) | |---|---|---|---|---|---|---|---| | 1 | Chiral Diphosphite | 20 | 60 | 18 | 85 | 90 | | 2 | Bis(diazaphospholane) | 10 | 50 | 24 | 82 | 92 |
Experimental Protocol
Materials:
-
This compound (1.0 mmol, 110 mg)
-
[Rh(CO)₂(acac)] (0.01 mmol, 2.6 mg)
-
Chiral diphosphorus (B173284) ligand (e.g., chiral diphosphite or bis(diazaphospholane)) (0.012 mmol)
-
Anhydrous, degassed toluene (B28343)
-
High-pressure reactor (autoclave)
-
Syngas (CO/H₂ mixture)
Procedure:
-
In a glovebox, charge a high-pressure reactor equipped with a magnetic stir bar with [Rh(CO)₂(acac)] (2.6 mg, 0.01 mmol) and the chiral ligand (0.012 mmol).
-
Add anhydrous, degassed toluene (5 mL) to the reactor.
-
Add this compound (110 mg, 1.0 mmol) to the reactor.
-
Seal the reactor, remove it from the glovebox, and purge it several times with syngas.
-
Pressurize the reactor to the desired pressure with the CO/H₂ mixture.
-
Heat the reactor to the specified temperature and stir for the indicated time.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.
-
Open the reactor and transfer the contents to a round-bottom flask.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting aldehyde by flash column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral GC or by derivatization followed by NMR or HPLC analysis.
Logical Relationship of Key Steps
Caption: Key stages of asymmetric hydroformylation.
References
Application Notes and Protocols for the Catalytic Hydroformylation of 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydroformylation of conjugated dienes, such as 1,3-octadiene, is a powerful synthetic transformation that introduces a formyl group (-CHO) and a hydrogen atom across one of the carbon-carbon double bonds. This process, also known as the oxo process, is of significant interest in organic synthesis and the chemical industry for the production of aldehydes, which are versatile intermediates for the synthesis of alcohols, carboxylic acids, and amines. The hydroformylation of this compound can lead to a variety of valuable C9 aldehydes, which can serve as building blocks in the synthesis of fine chemicals, pharmaceuticals, and fragrances.
The regioselectivity of the hydroformylation of conjugated dienes presents a significant challenge, as multiple isomeric aldehyde products can be formed. The reaction outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions. Rhodium-based catalysts, particularly those modified with phosphine (B1218219) ligands, are commonly employed to control the selectivity of the reaction. The steric and electronic properties of the phosphine ligand, often quantified by parameters like the "bite angle" in bidentate phosphines, play a crucial role in directing the hydroformylation to the desired product.
These application notes provide an overview of the catalytic hydroformylation of this compound, including key quantitative data derived from analogous conjugated dienes, detailed experimental protocols, and a visualization of the catalytic cycle.
Data Presentation
While specific quantitative data for the hydroformylation of this compound is not extensively available in the public domain, the following table summarizes representative results for the rhodium-catalyzed hydroformylation of other open-chain conjugated dienes. This data provides valuable insights into the expected product distribution and yields under typical reaction conditions. The hydroformylation of (E,Z)-1,3-pentadiene, a shorter-chain analog of this compound, is particularly illustrative.
Table 1: Rhodium-Catalyzed Hydroformylation of Open-Chain Conjugated Dienes [1]
| Substrate | Reaction Time (h) | Aldehyde Yield (%) | Product Distribution (%) |
| 1,3-Butadiene | 6 | 95 | (E,Z)-3-Pentenal (96%), 4-Pentenal (4%) |
| Isoprene | 11 | 90 | (E,Z)-3-Methyl-3-pentenal (90%), 4-Methyl-4-pentenal (10%) |
| (E,Z)-1,3-Pentadiene | 6 | 95 | (E,Z)-2-Methyl-3-pentenal (90%), (E,Z)-2-Methyl-2-pentenal (6%), 2-Methylpentanal (4%) |
Reaction Conditions: 1,3-diene:Rh:DPPE = 650:1:1; T = 80 °C; P = 120 atm (CO:H₂ = 1:1). Conversion = 100%. Aldehyde yield and product distribution were determined by GLC analysis.[1]
Experimental Protocols
The following is a general experimental protocol for the rhodium-catalyzed hydroformylation of conjugated dienes, adapted from established procedures.[1] This protocol can serve as a starting point for the hydroformylation of this compound, with the understanding that optimization of reaction parameters may be necessary.
Materials:
-
Rhodium precursor (e.g., Rhodium/mesitylene cocondensate)
-
Phosphine ligand (e.g., 1,2-Bis(diphenylphosphino)ethane - DPPE)
-
This compound (substrate)
-
Mesitylene (solvent)
-
Carbon monoxide (CO)
-
Hydrogen (H₂)
-
High-pressure autoclave reactor equipped with a magnetic stirrer and gas inlet/outlet valves
-
Gas chromatography (GC) apparatus for product analysis
-
Internal standard for GC analysis (e.g., p-xylene)
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, a portion of the rhodium/mesitylene cocondensate containing the desired amount of rhodium (e.g., 5.2 mg, 0.05 mmol) is placed in a reaction vessel.
-
The phosphine ligand (e.g., DPPE, 0.022 g, 0.05 mmol) and the solvent (mesitylene, 10 mL) are added to the vessel.
-
-
Reaction Setup:
-
The substrate, this compound (e.g., 32.5 mmol), is added to the catalyst solution.
-
The resulting solution is transferred via suction into an evacuated, 80-mL stainless steel autoclave.
-
-
Reaction Execution:
-
The autoclave is charged with carbon monoxide to the desired pressure.
-
The autoclave is then heated to the reaction temperature (e.g., 80 °C) with stirring.
-
Hydrogen is rapidly introduced to achieve a 1:1 molar ratio of CO:H₂ and the final desired total pressure (e.g., 120 atm).
-
The reaction is allowed to proceed for the desired amount of time (e.g., 6-12 hours), with pressure maintained by the addition of the CO/H₂ mixture as it is consumed.
-
-
Product Analysis:
-
After the reaction is complete, the autoclave is cooled to room temperature and the excess gas is carefully vented.
-
A known amount of an internal standard (e.g., p-xylene) is added to the reaction mixture.
-
The product mixture is analyzed by gas chromatography (GC) to determine the conversion of the starting material and the yield and distribution of the aldehyde products.
-
Product identification can be confirmed by GC-mass spectrometry (GC-MS) and NMR spectroscopy.
-
Visualizations
Catalytic Cycle for Hydroformylation of a Conjugated Diene
The following diagram illustrates the generally accepted catalytic cycle for the rhodium-catalyzed hydroformylation of a conjugated diene. The cycle highlights the key steps of ligand exchange, olefin coordination, hydride migration, CO insertion, and reductive elimination.
Caption: Catalytic cycle for rhodium-catalyzed hydroformylation of a conjugated diene.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for the catalytic hydroformylation of this compound.
Caption: Experimental workflow for catalytic hydroformylation.
References
Application Notes and Protocols for Diels-Alder Reactions Using 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Diels-Alder reaction utilizing 1,3-octadiene as the diene component. The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction in organic synthesis for the construction of six-membered rings, a common scaffold in many natural products and pharmaceutical agents.[1] This document outlines both thermal and Lewis acid-catalyzed procedures with common dienophiles, presenting key data in a clear, tabular format for easy comparison and implementation in a laboratory setting.
Core Concepts of the Diels-Alder Reaction
The Diels-Alder reaction involves the concerted interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile. For the reaction to proceed efficiently, the diene must be able to adopt an s-cis conformation to allow for the necessary orbital overlap with the dienophile. The reaction rate is generally enhanced by the presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile.[2]
I. Thermal Diels-Alder Reaction of this compound
Thermal Diels-Alder reactions are typically performed by heating the diene and dienophile in a suitable high-boiling solvent. These reactions are often straightforward to perform but may require elevated temperatures and longer reaction times, which can sometimes lead to the formation of side products or the occurrence of the retro-Diels-Alder reaction.[3]
A. Reaction with Maleic Anhydride (B1165640)
This protocol describes the reaction between this compound and maleic anhydride, a highly reactive dienophile due to the presence of two electron-withdrawing carbonyl groups.
Experimental Protocol:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (0.4 g).
-
Add toluene (B28343) (5 mL) to the flask.
-
While stirring, add this compound.
-
Heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 15 minutes.[1]
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
Cool the flask in an ice bath for 10 minutes to promote complete crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with several portions of cold toluene to remove any unreacted starting materials.[1]
-
Allow the product to air dry on the funnel for several minutes.
-
Determine the melting point and yield of the product. For purification, the product can be recrystallized from toluene.[1]
B. Reaction with Dimethyl Acetylenedicarboxylate (DMAD)
This protocol outlines the reaction with DMAD, an alkyne-based dienophile, which leads to the formation of a cyclohexadiene derivative.
Experimental Protocol:
-
In a sealed tube or a flask equipped with a reflux condenser, combine this compound and a molar equivalent of dimethyl acetylenedicarboxylate.
-
Add a high-boiling solvent such as xylene or mesitylene.
-
Heat the mixture to reflux and maintain for 30 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by column chromatography on silica (B1680970) gel.
II. Lewis Acid-Catalyzed Diels-Alder Reaction of this compound
Lewis acids can significantly accelerate the rate of Diels-Alder reactions and often enhance their regio- and stereoselectivity.[4] The Lewis acid coordinates to the dienophile, making it more electrophilic and lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), thereby facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of the diene.
A. Reaction with Acrolein using a Mixed Lewis Acid System
This protocol utilizes a mixed Lewis acid system (AlBr₃/AlMe₃) which has been shown to be effective for hindered Diels-Alder reactions.[4]
Experimental Protocol:
-
In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the dienophile, acrolein, in a mixture of toluene and dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the mixed Lewis acid catalyst system (e.g., a 10:1 mixture of AlBr₃/AlMe₃).
-
To this solution, add this compound dropwise over a period of 10-15 minutes.
-
Allow the reaction to stir at 0°C for 4 hours, monitoring its progress by TLC.[4]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Summary of Quantitative Data
| Diene | Dienophile | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| (E,E)-2,4-hexadien-1-ol | Maleic Anhydride | None | Toluene | Reflux | 15 min | 10.5 | [1] |
| Hindered Silyloxy Diene | Hindered Enone | AlBr₃/AlMe₃ (10:1) | Toluene/CH₂Cl₂ | 0 | 4 h | 88 | [4] |
Note: Specific yield data for the reaction of this compound was not available in the cited literature. The provided data for similar dienes serves as a general guideline.
Visualizing the Diels-Alder Reaction
General Reaction Scheme:
The fundamental transformation in a Diels-Alder reaction is the formation of a six-membered ring from a conjugated diene and a dienophile.
Caption: General scheme of the [4+2] cycloaddition between this compound and a dienophile.
Experimental Workflow:
The following diagram illustrates a typical workflow for performing and analyzing a Diels-Alder reaction in a research setting.
Caption: A typical experimental workflow for synthesis, purification, and analysis.
Lewis Acid Catalysis Mechanism:
This diagram illustrates the role of a Lewis acid in activating the dienophile and accelerating the Diels-Alder reaction.
Caption: Lewis acid activation of the dienophile lowers its LUMO energy.
References
Application Notes and Protocols for the Polymerization of 1,3-Octadiene
These application notes provide detailed experimental protocols for the polymerization of 1,3-octadiene, targeting researchers, scientists, and professionals in drug development and material science. The protocols cover anionic, cationic, and coordination polymerization techniques, offering a comprehensive guide to synthesizing poly(this compound).
Introduction
This compound is a conjugated diene that can be polymerized to yield elastomers with potential applications in various fields, including as specialty rubbers and in the development of new biomaterials. The control over the polymer's microstructure (1,4-cis, 1,4-trans, and 1,2-vinyl content) is crucial as it dictates the final material properties. This document outlines the experimental setups for achieving different microstructures through various polymerization methods. While specific literature on the polymerization of this compound is limited, the following protocols are based on established methods for similar 1,3-dienes, such as 1,3-butadiene (B125203) and 1,3-pentadiene.
Anionic Polymerization of this compound
Anionic polymerization offers excellent control over molecular weight and molecular weight distribution, often leading to "living" polymers.[1] This allows for the synthesis of well-defined block copolymers. The microstructure of the resulting poly(this compound) is highly dependent on the solvent system employed.
Experimental Protocol for High 1,4-cis Poly(this compound)
This protocol is adapted from the anionic polymerization of other 1,3-dienes in non-polar solvents, which is known to favor 1,4-cis addition.[2]
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Cyclohexane (B81311) (anhydrous, purified by passing through an activated alumina (B75360) column)
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated solution)
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen (high purity)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Reaction flask (baked and purged with inert gas)
-
Magnetic stirrer and stir bar
-
Syringes and needles (oven-dried)
Procedure:
-
Reactor Setup: A 250 mL flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a gas inlet is purged with high-purity argon for 30 minutes.
-
Solvent and Monomer Addition: 100 mL of anhydrous cyclohexane is transferred to the reaction flask via a cannula under a positive argon pressure. Subsequently, 10 g of purified this compound is added via syringe. The solution is stirred and allowed to equilibrate to the desired reaction temperature (e.g., 50 °C).
-
Initiation: The calculated amount of s-BuLi solution is rapidly injected into the stirred monomer solution to initiate the polymerization. The reaction mixture typically develops a characteristic color, indicating the formation of the propagating anionic species.
-
Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 4-24 hours) to achieve high monomer conversion. The progress of the reaction can be monitored by taking aliquots and analyzing the monomer content by gas chromatography.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol (approximately 1 mL) via syringe. The color of the solution should disappear, indicating the quenching of the living anionic chains.
-
Polymer Isolation: The polymer is isolated by precipitation in a large excess of methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40 °C to a constant weight.
Data Presentation
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Solvent | Cyclohexane | [2] |
| Initiator | sec-Butyllithium | [3] |
| Temperature (°C) | 50 | Adapted from[4] |
| Time (h) | 4-24 | Adapted from[4] |
| Monomer Conversion (%) | >95 | Expected |
| Mn ( g/mol ) | 10,000 - 100,000 | Target-dependent |
| Đ (Mw/Mn) | < 1.1 | [3] |
| Microstructure | High 1,4-cis | [2] |
Cationic Polymerization of this compound
Cationic polymerization of dienes is typically initiated by Lewis acids and can proceed at low temperatures.[5][6] The resulting polymers often have a more complex microstructure compared to those from anionic polymerization.
Experimental Protocol
This protocol is based on the cationic polymerization of 1,3-pentadiene.[4]
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Dichloromethane (B109758) (CH2Cl2, anhydrous, distilled from CaH2)
-
Aluminum chloride (AlCl3) or Titanium tetrachloride (TiCl4) (as a solution in CH2Cl2)
-
Methanol (for termination)
Equipment:
-
Reaction flask in a cooling bath (e.g., dry ice/acetone)
-
Inert atmosphere setup (Schlenk line or glovebox)
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reactor Setup: A flame-dried 250 mL reaction flask with a magnetic stir bar is set up under a positive pressure of dry argon and cooled to -78 °C in a dry ice/acetone bath.
-
Solvent and Monomer: 100 mL of anhydrous dichloromethane is transferred to the flask, followed by the addition of 10 g of purified this compound. The solution is stirred to ensure homogeneity.
-
Initiation: A solution of the Lewis acid (e.g., 1 M AlCl3 in CH2Cl2) is slowly added dropwise to the cold monomer solution. The amount of initiator will determine the molecular weight of the resulting polymer. The reaction is often very fast.
-
Polymerization: The polymerization is allowed to proceed at -78 °C for a specific duration (e.g., 1-2 hours).
-
Termination: The reaction is quenched by adding a small amount of cold methanol.
-
Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of methanol. The polymer is then filtered, washed with methanol, and dried under vacuum.
Data Presentation
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Solvent | Dichloromethane | [4] |
| Initiator | AlCl3 or TiCl4 | [5] |
| Temperature (°C) | -78 | [6] |
| Time (h) | 1-2 | Adapted from[4] |
| Monomer Conversion (%) | Variable | Expected |
| Mn ( g/mol ) | 5,000 - 50,000 | Expected |
| Đ (Mw/Mn) | > 1.5 | [6] |
| Microstructure | Mixed 1,4 and 1,2 | Expected |
Coordination Polymerization of this compound
Ziegler-Natta catalysts are commonly used for the coordination polymerization of dienes, allowing for stereospecific control over the polymer microstructure.[1][7] Neodymium-based catalysts, for instance, are known to produce high 1,4-cis polybutadiene.[8]
Experimental Protocol
This protocol is adapted from the coordination polymerization of 1,3-butadiene using a neodymium-based catalyst system.[8]
Materials:
-
This compound (purified by passing through activated alumina)
-
Toluene (B28343) (anhydrous)
-
Neodymium(III) versatate
-
Triisobutylaluminum (TIBA)
-
Diethylaluminum chloride (DEAC)
Equipment:
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vessel (e.g., pressure bottle or stirred tank reactor)
-
Temperature control system
Procedure:
-
Catalyst Preparation: Inside a glovebox, the catalyst components are mixed in a specific order in anhydrous toluene. Typically, the neodymium versatate is dissolved first, followed by the addition of TIBA and then DEAC. The mixture is aged for a short period (e.g., 15-30 minutes) at a controlled temperature.
-
Polymerization: The purified this compound and additional toluene are charged to the reactor under an inert atmosphere. The pre-formed catalyst solution is then transferred to the reactor to initiate polymerization.
-
Reaction Conditions: The polymerization is conducted at a controlled temperature (e.g., 60-80 °C) and pressure for a set duration (e.g., 2-6 hours).
-
Termination and Isolation: The reaction is terminated by adding a small amount of an antioxidant solution in isopropanol. The polymer solution is then coagulated with a large volume of an isopropanol/water mixture. The resulting polymer is collected and dried in a vacuum oven.
Data Presentation
| Parameter | Value | Reference |
| Monomer | This compound | N/A |
| Solvent | Toluene | [8] |
| Catalyst System | Nd(versatate)3 / TIBA / DEAC | Adapted from[8] |
| Temperature (°C) | 60-80 | Adapted from[8] |
| Time (h) | 2-6 | Adapted from[8] |
| Monomer Conversion (%) | >90 | Expected |
| Mn ( g/mol ) | 50,000 - 500,000 | Expected |
| Đ (Mw/Mn) | 2-4 | Expected |
| Microstructure | High 1,4-cis | Expected |
Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Purpose: To determine the microstructure (1,4-cis, 1,4-trans, 1,2-vinyl content) of the poly(this compound).[9]
Protocol:
-
Dissolve 10-20 mg of the polymer in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl3) or deuterated benzene (B151609) (C6D6).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
¹H NMR: The olefinic protons will appear in the range of 5.0-5.8 ppm. The different isomers will have distinct chemical shifts and coupling constants, allowing for quantification.
-
¹³C NMR: The different carbon environments in the cis, trans, and vinyl units will give rise to distinct signals, which can be integrated to determine the relative amounts of each microstructure.[10][11][12]
Gel Permeation Chromatography (GPC)
Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn) of the polymer.[13][14][15]
Protocol:
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran (B95107) (THF) or toluene) to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.
-
Inject the filtered solution into a GPC system equipped with a suitable column set (e.g., polystyrene-divinylbenzene columns) and a refractive index (RI) detector.
-
Calibrate the system using polystyrene standards of known molecular weights.
-
Analyze the resulting chromatogram to determine Mn, Mw, and Đ.
Visualizations
Caption: Workflow for Anionic Polymerization of this compound.
Caption: Workflow for Cationic Polymerization of this compound.
References
- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 2. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cationic polymerization - Wikipedia [en.wikipedia.org]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. uomosul.edu.iq [uomosul.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. ismar.org [ismar.org]
- 10. nmr.ceitec.cz [nmr.ceitec.cz]
- 11. Quantitative 13C NMR analysis of sequence distributions in poly(ethylene-co-1-hexene) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cpsm.kpi.ua [cpsm.kpi.ua]
- 13. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
Application Notes and Protocols for the Synthesis of Substituted 1,3-Dienes via Heck Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Heck coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This document provides detailed application notes and experimental protocols for the synthesis of substituted 1,3-dienes, a critical structural motif in many natural products and pharmaceutical agents. The following protocols are based on established and reliable methodologies, offering a guide for researchers to implement these reactions in their own laboratories.
Overview of the Heck Reaction for 1,3-Diene Synthesis
The Mizoroki-Heck reaction typically involves the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene in the presence of a base.[1] For the synthesis of 1,3-dienes, this generally involves the reaction of a vinyl halide or triflate with an alkene. The reaction proceeds through a catalytic cycle involving the oxidative addition of the vinyl electrophile to a Pd(0) species, followed by migratory insertion of the alkene, and finally, β-hydride elimination to afford the 1,3-diene and regenerate the active catalyst.[1] The stereoselectivity of the resulting diene is a key consideration and is often influenced by the choice of catalyst, ligands, and reaction conditions.[2]
General Workflow
The general workflow for a Heck coupling reaction to synthesize 1,3-dienes is outlined below. This involves the preparation of starting materials, the catalytic reaction itself, and subsequent workup and purification of the final product.
The Heck Catalytic Cycle
The catalytic cycle of the Heck reaction is a fundamental concept in understanding the mechanism and optimizing reaction conditions. The cycle illustrates the regeneration of the active palladium catalyst, allowing for the use of sub-stoichiometric amounts of the precious metal.
Experimental Protocols and Data
This section details three distinct and reliable protocols for the synthesis of substituted 1,3-dienes using the Heck coupling reaction.
Protocol 1: Palladium-Tetraphosphine Catalyzed Heck Reaction of Vinyl Bromides with Alkenes
This protocol is based on the work of Doucet, Santelli, and coworkers, which describes a highly efficient method using a palladium-tetraphosphine (Tedicyp) catalyst for the coupling of vinyl bromides with a variety of alkenes.[2] This system is noted for its high yields, excellent regio- and stereoselectivity, and low catalyst loadings.[2]
Experimental Protocol:
-
Materials:
-
Vinyl bromide (1.0 mmol, 1.0 equiv)
-
Alkene (1.2 mmol, 1.2 equiv)
-
[Pd(η³-C₃H₅)Cl]₂ (0.005 mmol, 0.005 equiv)
-
cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) (0.005 mmol, 0.005 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) (5 mL)
-
Hydroquinone (for reactions with enones, ~1 mol%)
-
-
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add [Pd(η³-C₃H₅)Cl]₂ and Tedicyp.
-
Add anhydrous DMF and stir the mixture for 5 minutes at room temperature to form the catalyst complex.
-
Add the vinyl bromide, alkene, and K₂CO₃. If the alkene is an enone, add hydroquinone.
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (typically 120-140 °C) for the indicated time (typically 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and water (20 mL).
-
Separate the aqueous layer and extract with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate).
-
Quantitative Data Summary:
| Entry | Vinyl Bromide | Alkene | Product | Yield (%) |
| 1 | (E)-β-Bromostyrene | n-Butyl acrylate | (2E,4E)-Ethyl 5-phenylpenta-2,4-dienoate | 95 |
| 2 | (E)-β-Bromostyrene | Styrene | (1E,3E)-1,4-Diphenylbuta-1,3-diene | 92 |
| 3 | 1-Bromo-2-methylpropene | n-Butyl acrylate | (E)-Ethyl 5-methylhexa-2,4-dienoate | 85 |
| 4 | 2-Bromopropene | Styrene | (E)-2-Methyl-1-phenylbuta-1,3-diene | 78 |
Data extracted from Lemhadri, M. et al., Synthesis, 2008, 1142-1152.[2]
Protocol 2: Stereoselective Synthesis of (Z,E)-1,3-Dienes from Allenes and Aryl Iodides
This protocol, developed by Thomson and coworkers, provides a method for the stereoselective synthesis of (Z,E)-1,3-dienes through a Heck-type coupling of allenes with aryl iodides. The use of the ligand CyJohnPhos is crucial for achieving high stereoselectivity.[3]
Experimental Protocol:
-
Materials:
-
Allene (B1206475) (0.5 mmol, 1.0 equiv)
-
Aryl iodide (0.6 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.0125 mmol, 0.025 equiv)
-
(2-Biphenyl)dicyclohexylphosphine (CyJohnPhos) (0.05 mmol, 0.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
-
-
Procedure:
-
In a glovebox, add Pd₂(dba)₃, CyJohnPhos, and K₂CO₃ to a dry vial.
-
Add anhydrous 1,4-dioxane, followed by the allene and the aryl iodide.
-
Seal the vial and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Quantitative Data Summary:
| Entry | Allene | Aryl Iodide | Product | Yield (%) | (Z,E):(E,E) Ratio |
| 1 | 3-Methyl-1,2-butadiene | Iodobenzene | (Z)-2-Phenyl-3-methylbuta-1,3-diene | 85 | >20:1 |
| 2 | 3-Methyl-1,2-butadiene | 4-Iodoacetophenone | (Z)-1-(4-(3-Methylbuta-1,3-dien-2-yl)phenyl)ethan-1-one | 82 | 19:1 |
| 3 | 1,2-Butadiene | Iodobenzene | (Z)-2-Phenylbuta-1,3-diene | 75 | 10:1 |
| 4 | Cyclohexylallene | 4-Iodonitrobenzene | (Z)-1-(Cyclohexylidenemethyl)-4-nitrobenzene | 79 | >20:1 |
Data extracted from Thomson, R. J. et al., Org. Lett., 2018, 20, 24, 7948–7952.[3]
Protocol 3: Aerobic Boron Heck Reaction for the Synthesis of 1-Aryl-1,3-Dienes
This modern approach from the lab of M. Christina White utilizes an aerobic boron Heck reaction to couple arylboronic acids with cyclobutene, which serves as a butadiene surrogate. This method is notable for its mild conditions and avoidance of vinyl halide precursors.[4]
Experimental Protocol:
-
Materials:
-
Arylboronic acid (0.5 mmol, 1.0 equiv)
-
Cyclobutene (1.0 mmol, 2.0 equiv, as a solution in a suitable solvent)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.025 mmol, 0.05 equiv)
-
Benzoquinone (BQ) (0.5 mmol, 1.0 equiv)
-
Acetic acid (AcOH) (0.5 mmol, 1.0 equiv)
-
Methanol (B129727) (MeOH) (2.5 mL)
-
Water (0.25 mL)
-
-
Procedure:
-
To a vial, add Pd(OAc)₂, arylboronic acid, and benzoquinone.
-
Add methanol and acetic acid, followed by water.
-
Add the solution of cyclobutene.
-
Seal the vial and heat the reaction mixture at 45 °C for 24-72 hours.
-
After cooling to room temperature, dilute the reaction with diethyl ether and wash with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash chromatography on silica gel.
-
Quantitative Data Summary:
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | (E)-1-Phenylbuta-1,3-diene | 91 |
| 2 | 4-Acetylphenylboronic acid | (E)-1-(4-(Buta-1,3-dien-1-yl)phenyl)ethan-1-one | 85 |
| 3 | 4-Methoxyphenylboronic acid | (E)-1-(Buta-1,3-dien-1-yl)-4-methoxybenzene | 79 |
| 4 | 3-Thienylboronic acid | (E)-3-(Buta-1,3-dien-1-yl)thiophene | 62 |
Data extracted from White, M. C. et al., J. Am. Chem. Soc., 2018, 140, 42, 13620–13624.[4]
Conclusion
The Heck coupling reaction offers a range of methodologies for the efficient and stereoselective synthesis of substituted 1,3-dienes. The choice of protocol will depend on the desired substitution pattern, the availability of starting materials, and the required functional group tolerance. The protocols detailed above provide a solid foundation for researchers to explore this powerful transformation in their synthetic endeavors. Careful optimization of reaction conditions may be necessary for specific substrates to achieve optimal results.
References
- 1. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-Tetraphosphine Complex Catalysed Heck Reaction of Vinyl Bromides with Alkenes: A Powerful Access to Conjugated Dienes [organic-chemistry.org]
- 3. Pd-catalyzed Heck-type Reactions of Allenes for Stereoselective Syntheses of Substituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
Laboratory Scale Synthesis of 1,3-Octadiene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the laboratory-scale synthesis of 1,3-octadiene, a valuable conjugated diene in organic synthesis. Two primary synthetic routes are presented: the acid-catalyzed dehydration of 1-octen-3-ol (B46169) and the Wittig reaction of hexanal (B45976). These methods offer accessible pathways to this compound, a versatile building block for the construction of more complex molecules. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams of reaction mechanisms and workflows to aid in understanding and execution.
Introduction
Conjugated dienes are fundamental structural motifs in a vast array of natural products and are pivotal intermediates in numerous synthetic transformations, including Diels-Alder reactions and transition metal-catalyzed cross-coupling reactions.[1] this compound, a simple yet versatile C8 conjugated diene, serves as a key starting material in the synthesis of various fine chemicals and pharmaceutical intermediates. The controlled synthesis of this compound in a laboratory setting is therefore of significant interest. This document outlines two robust and widely applicable methods for its preparation: the elimination of water from an unsaturated alcohol and the olefination of an aldehyde.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in Table 1 for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| Boiling Point | 130-131 °C |
| Density | 0.738 g/cm³ (at 20 °C) |
| Appearance | Colorless liquid |
| Solubility | Insoluble in water, soluble in alcohol. |
(Data sourced from publicly available chemical databases)
Synthesis Method 1: Acid-Catalyzed Dehydration of 1-Octen-3-ol
The dehydration of alcohols is a classic and effective method for the synthesis of alkenes.[2] In the case of an allylic alcohol such as 1-octen-3-ol, acid-catalyzed dehydration can lead to the formation of a conjugated diene system. This reaction typically proceeds through an E1 mechanism involving a carbocation intermediate.[3] The use of a mild acid catalyst like p-toluenesulfonic acid (p-TSA) can promote this transformation.[4][5]
Reaction Scheme:
Experimental Protocol
Materials:
-
1-octen-3-ol
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-octen-3-ol (e.g., 0.1 mol, 12.82 g) and toluene (100 mL).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.005 mol, 0.95 g).
-
Assemble a Dean-Stark apparatus with a reflux condenser on top of the flask.
-
Heat the reaction mixture to reflux. Water will be azeotropically removed with toluene and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when the theoretical amount of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene by rotary evaporation.
-
The crude this compound can be purified by fractional distillation.
Expected Yield and Purity:
Yields for acid-catalyzed dehydrations can vary, but are often in the range of 60-80%. The purity of the distilled product should be assessed by Gas Chromatography (GC) and spectroscopic methods.
Synthesis Method 2: Wittig Reaction of Hexanal
The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[6][7][8] To synthesize this compound, hexanal can be reacted with allylidenetriphenylphosphorane. The ylide is typically generated in situ from the corresponding phosphonium (B103445) salt by treatment with a strong base.
Reaction Scheme:
Step 1: Preparation of the Wittig Reagent (Allylidenetriphenylphosphorane)
Step 2: Reaction with Hexanal
Caption: Mechanism of acid-catalyzed dehydration of 1-octen-3-ol.
Experimental Workflow: Wittig Synthesis of this compound
References
- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. Acid-Catalyzed Dehydration of Alcohols to Alkenes [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. | Semantic Scholar [semanticscholar.org]
- 5. p-Toluene-sulfonic Acid-Catalyzed One-pot, Three-component Synthesis of 4-(4-(Piperidin-1-yl)phenyl)-2-Thioxo-1,2,3,4-Tetrahydro-5H-Chromeno[4,3-d]Pyrimidin-5-One – Oriental Journal of Chemistry [orientjchem.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols for the Palladium-Catalyzed Telomerization of 1,3-Butadiene to 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The palladium-catalyzed telomerization of 1,3-butadiene (B125203) is a versatile and atom-economical method for the synthesis of C8 hydrocarbons, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. This application note provides a detailed protocol for the synthesis of 1,3-octadiene from 1,3-butadiene. The process involves two key steps: the dimerization of 1,3-butadiene to form 1,3,7-octatriene (B13812992), followed by the selective isomerization of the resulting octatriene to the desired this compound. The methodologies described herein are based on established principles of palladium catalysis and provide a foundation for researchers to explore and optimize this transformation for their specific applications.
Core Concepts and Applications
Palladium complexes are highly effective catalysts for the dimerization and telomerization of 1,3-dienes. The reaction proceeds through the formation of η³-allylpalladium intermediates. In the absence of a nucleophile (telogen), 1,3-butadiene dimerizes to form a mixture of octatrienes, with 1,3,7-octatriene often being a major product when using specific phosphine (B1218219) ligands in aprotic solvents. Subsequent palladium-catalyzed isomerization can then be employed to convert 1,3,7-octatriene to the more conjugated and often more desirable this compound. This conjugated diene is a valuable building block in organic synthesis, particularly in Diels-Alder reactions for the construction of complex cyclic systems.
Data Presentation
The following tables summarize quantitative data for the key steps in the synthesis of this compound from 1,3-butadiene, based on literature precedents.
Table 1: Palladium-Catalyzed Dimerization of 1,3-Butadiene to 1,3,7-Octatriene
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Butadiene Conversion (%) | Yield of 1,3,7-Octatriene (%) | Selectivity for 1,3,7-Octatriene (%) |
| Pd(acac)₂ / PPh₃ | Benzene (B151609) | 70 | 4 | >95 | 85 | ~90 |
| Pd(OAc)₂ / P(o-tolyl)₃ | THF | 80 | 6 | >90 | 80 | ~88 |
| [Pd(π-C₃H₅)Cl]₂ / P(Cy)₃ | Dichloromethane | 60 | 8 | >95 | 75 | ~80 |
| Pd₂(dba)₃ / dppe | Toluene | 90 | 5 | >98 | 90 | ~92 |
Note: Data is compiled and representative of typical results from various sources. Actual results may vary based on specific experimental conditions.
Table 2: Palladium-Catalyzed Isomerization of 1,3,7-Octatriene to this compound (Representative)
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Conversion of 1,3,7-Octatriene (%) | Yield of this compound (%) | Selectivity for this compound (%) |
| [Pd₂(CH₃CN)₆][BF₄]₂ | CH₃NO₂/CH₃CN | 25 | 0.5 | >90 | 85 | >95 (for Z-isomer) |
| PdCl₂(PPh₃)₂ / H₂ | Toluene | 80 | 12 | ~70 | 55 | Mixture of isomers |
| Pd(OAc)₂ / dppf | Dioxane | 100 | 10 | ~80 | 65 | Mixture of isomers |
Note: Data for the isomerization to this compound is based on related palladium-catalyzed diene isomerizations and represents potential outcomes. Optimization is likely required.
Experimental Protocols
Part 1: Palladium-Catalyzed Dimerization of 1,3-Butadiene to 1,3,7-Octatriene
This protocol is adapted from the established synthesis of octatrienes from butadiene.
Materials:
-
Palladium(II) acetylacetonate (B107027) [Pd(acac)₂]
-
Triphenylphosphine (B44618) (PPh₃)
-
Anhydrous benzene (or other aprotic solvent like THF or toluene)
-
1,3-Butadiene (liquefied or as a gas)
-
High-pressure autoclave or a thick-walled sealed tube
-
Standard Schlenk line and glassware for inert atmosphere techniques
-
Magnetic stirrer with heating capabilities
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve palladium(II) acetylacetonate (0.05 mmol) and triphenylphosphine (0.15 mmol, 3 equivalents relative to Pd) in 10 mL of anhydrous benzene. Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Reactor Setup: Transfer the catalyst solution to a high-pressure autoclave that has been purged with an inert gas.
-
Reactant Addition: Carefully introduce a known amount of liquefied 1,3-butadiene (e.g., 10 g, 185 mmol) into the cooled autoclave.
-
Reaction: Seal the autoclave and heat the reaction mixture to 70°C with vigorous stirring. Monitor the pressure of the reactor; a decrease in pressure will indicate the consumption of butadiene. The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: After the reaction is complete, cool the autoclave to room temperature and carefully vent any excess butadiene. Open the reactor and transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure. The crude product, primarily 1,3,7-octatriene, can be purified by fractional distillation under reduced pressure.
Part 2: Palladium-Catalyzed Isomerization of 1,3,7-Octatriene to this compound
This protocol is a general procedure based on palladium-catalyzed diene isomerization and may require optimization for this specific transformation.
Materials:
-
Bis(acetonitrile)palladium(II) tetrafluoroborate (B81430) [[Pd₂(CH₃CN)₆][BF₄]₂] (or another suitable Pd(II) precursor)
-
1,3,7-Octatriene (from Part 1)
-
Anhydrous nitromethane (B149229) (CH₃NO₂) and acetonitrile (B52724) (CH₃CN)
-
Standard Schlenk line and glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, prepare a stock solution of the palladium catalyst by dissolving [Pd₂(CH₃CN)₆][BF₄]₂ (0.01 mmol) in a mixture of anhydrous nitromethane and acetonitrile (e.g., 95:5 v/v, 5 mL).
-
Reaction Setup: In a separate Schlenk flask under an inert atmosphere, dissolve 1,3,7-octatriene (1 mmol) in 5 mL of the nitromethane/acetonitrile solvent mixture.
-
Isomerization Reaction: To the solution of 1,3,7-octatriene, add the palladium catalyst solution dropwise at room temperature with stirring. The reaction progress can be monitored by taking aliquots and analyzing them by GC-MS or ¹H NMR to observe the disappearance of the starting material and the formation of this compound. The reaction is typically rapid and may be complete within 30 minutes to a few hours.
-
Work-up and Purification: Once the reaction has reached completion (or equilibrium), quench the reaction by passing the mixture through a short plug of silica (B1680970) gel to remove the palladium catalyst. Elute with a non-polar solvent such as hexane. The solvent can then be removed under reduced pressure to yield the crude this compound. Further purification can be achieved by fractional distillation.
Visualizations
Catalytic Cycle of Butadiene Dimerization
Caption: Catalytic cycle for the palladium-catalyzed dimerization of 1,3-butadiene.
Experimental Workflow for this compound Synthesis
Caption: Experimental workflow for the two-step synthesis of this compound.
The Versatility of 1,3-Octadiene in Organometallic Chemistry: Applications and Protocols for Researchers
Introduction
1,3-Octadiene, a conjugated diene, serves as a versatile ligand and substrate in organometallic chemistry, offering a gateway to a diverse array of molecular architectures. Its ability to coordinate with transition metals in various modes allows for a rich and tunable reactivity, making it a valuable tool in catalysis and organic synthesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in harnessing the potential of this compound in their work. While specific data for this compound is often embedded within the broader context of 1,3-dienes, this report collates available information and provides generalized protocols applicable to this specific substrate.
Application Notes
The organometallic chemistry of this compound is primarily centered around its use in transition metal-catalyzed reactions, where it can act as a C8 building block. The conjugated diene system allows for coordination to metal centers, leading to the formation of key intermediates such as η⁴-diene complexes and η³,η¹-octadienediyl species. These intermediates are pivotal in a variety of transformations, including telomerization, hydrofunctionalization, and cross-coupling reactions.
1. Palladium-Catalyzed Telomerization:
Palladium catalysts are highly effective in promoting the telomerization of 1,3-dienes with various nucleophiles. In the case of this compound, this reaction can lead to the formation of functionalized C16 chains, which are valuable intermediates in the synthesis of complex organic molecules. The reaction involves the dimerization of the diene with the simultaneous addition of a nucleophile. The regioselectivity and yield of the reaction are highly dependent on the nature of the palladium catalyst, the ligands employed, and the reaction conditions. For instance, the telomerization with methanol, a commercially significant process for 1,3-butadiene (B125203), can be adapted for this compound to produce methoxy-substituted hexadecatrienes.[1][2][3][4][5]
2. Nickel-Catalyzed Hydrofunctionalization:
Nickel catalysis offers a powerful platform for the hydrofunctionalization of 1,3-dienes, including this compound. These reactions involve the addition of a hydrogen atom and a functional group across the diene system. A variety of functional groups can be introduced, including aryl, cyano, and amino moieties. Nickel-catalyzed hydroarylation, for example, provides a direct method for the synthesis of allylic arenes.[6] Similarly, hydrocyanation can introduce a nitrile group, a versatile precursor for amines, carboxylic acids, and other functionalities.[7][8][9][10] The regioselectivity of these reactions (1,2- vs. 1,4-addition) is a key aspect and can often be controlled by the choice of ligand.
3. Iron Carbonyl Complexes in Organic Synthesis:
The coordination of this compound to an iron tricarbonyl fragment, forming a (η⁴-1,3-octadiene)Fe(CO)₃ complex, serves multiple purposes in organic synthesis. The Fe(CO)₃ moiety acts as a protecting group for the diene, preventing its participation in reactions like Diels-Alder cycloadditions.[11] More importantly, the metal fragment activates the diene towards nucleophilic attack and can stabilize adjacent carbocations, enabling a range of synthetic transformations that would be challenging with the free diene. These complexes are valuable intermediates for the synthesis of complex natural products and bioactive molecules.[11]
4. Role in Drug Development and Natural Product Synthesis:
While direct applications of this compound-metal complexes in pharmaceuticals are not extensively documented, their role as versatile building blocks in the synthesis of bioactive molecules is significant. Organometallic compounds, in general, are increasingly being explored for their therapeutic potential.[12] The functionalized molecules derived from this compound through the aforementioned catalytic reactions can serve as key precursors for natural products and their analogues, some of which may possess interesting biological activities. For instance, the 1,4-cis-disubstituted cyclic frameworks, which can be synthesized via palladium-catalyzed reactions of cyclic 1,3-dienes, are pivotal structural motifs in many pharmaceutical molecules.[13][14]
Quantitative Data
The following tables summarize representative quantitative data for reactions involving 1,3-dienes, which can be considered indicative for reactions with this compound under similar conditions.
Table 1: Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol [1][2][3]
| Catalyst System | Ligand | Temperature (°C) | Yield of 1-methoxy-2,7-octadiene (B8591526) (%) | Turnover Number (TON) |
| Pd(OAc)₂ | (Benzo)furylphosphine | Ambient | Quantitative | 95,000 |
| Pd(acac)₂ | Tris-(o-methoxyphenyl)phosphine (TOMPP) | < 2 hours | >98 | - |
| Pd-carbene | IMes | - | 97.5 (selectivity) | up to 1,500,000 |
Table 2: Nickel-Catalyzed Hydrofunctionalization of 1,3-Dienes
| Reaction Type | Diene | Nucleophile | Catalyst/Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Hydrocyanation | 1-Phenyl-1,3-butadiene | HCN | Ni(0)/Bis-diarylphosphinites | Good to Excellent | 70-83 | [7] |
| Hydroarylation | Styrenes and 1,3-Dienes | Arylboronic Acids | Ni(0) | High | - | [15] |
| Hydroamination | Aliphatic 1,3-Dienes | Aliphatic Amines | Ni/PHOX ligand | up to 94 (yield) | - | [16] |
Table 3: Synthesis of (η⁴-diene)Fe(CO)₃ Complexes
| Diene | Iron Source | Method | Yield (%) | Reference |
| General 1,3-dienes | Fe(CO)₅ | UV irradiation or heat | Moderate | [17] |
| Hericene (tris-1,3-diene) | Fe₂(CO)₉ | - | - | [18][19] |
Experimental Protocols
The following are generalized protocols for key reactions involving 1,3-dienes, which can be adapted for this compound.
Protocol 1: Palladium-Catalyzed Telomerization of this compound with an Amine
This protocol describes a general procedure for the palladium-catalyzed telomerization of a 1,3-diene with an amine nucleophile.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃·CHCl₃)
-
Phosphine (B1218219) ligand (e.g., dppb - 1,4-bis(diphenylphosphino)butane)
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., 0.5-2 mol%) and the phosphine ligand (e.g., 1-4 mol%).
-
Add the anhydrous solvent (e.g., 5-10 mL).
-
Add the amine (1.0 equivalent).
-
Add this compound (2.0-3.0 equivalents).
-
Seal the tube and heat the reaction mixture with stirring at a predetermined temperature (e.g., 60-100 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to obtain the desired telomerization products.
Protocol 2: Nickel-Catalyzed Hydroarylation of this compound
This protocol provides a general method for the nickel-catalyzed hydroarylation of 1,3-dienes.[2]
Materials:
-
Nickel catalyst (e.g., Ni(COD)₂)
-
Ligand (e.g., a phosphine ligand)
-
Aryl halide (e.g., aryl bromide)
-
Hydride source (e.g., a silane)
-
This compound
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Base (if required by the specific catalytic system)
-
Schlenk tube or glovebox
Procedure:
-
In a glovebox or under an inert atmosphere, add the nickel catalyst (e.g., 5-10 mol%) and the ligand to a dry reaction vessel.
-
Add the anhydrous solvent.
-
Add the aryl halide (1.0 equivalent) and the hydride source (e.g., 1.5 equivalents).
-
Add this compound (1.2-1.5 equivalents).
-
If necessary, add the base.
-
Seal the vessel and stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C).
-
Monitor the reaction by GC-MS or NMR spectroscopy.
-
After completion, quench the reaction (e.g., with water or a dilute acid) and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 3: Synthesis of (η⁴-1,3-Octadiene)iron Tricarbonyl
This protocol outlines a general procedure for the synthesis of (diene)iron tricarbonyl complexes.[17]
Materials:
-
Iron pentacarbonyl (Fe(CO)₅) or Diiron nonacarbonyl (Fe₂(CO)₉)
-
This compound
-
High-boiling inert solvent (e.g., dibutyl ether) or no solvent
-
Reaction vessel equipped with a reflux condenser and inert gas inlet
-
UV lamp (optional, for Fe(CO)₅ reactions)
Procedure:
-
Using Fe(CO)₅: In a suitable reaction vessel, dissolve this compound in an inert solvent or use it neat. Add iron pentacarbonyl (1.0-1.2 equivalents). Irradiate the mixture with a UV lamp or heat to reflux for several hours to overnight.
-
Using Fe₂(CO)₉: Mix this compound with diiron nonacarbonyl (1.0-1.2 equivalents) in an inert solvent. Heat the mixture to a moderate temperature (e.g., 40-80 °C) until the Fe₂(CO)₉ is consumed.
-
Monitor the reaction by TLC or IR spectroscopy (disappearance of the starting iron carbonyl bands and appearance of the product bands).
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite or silica gel to remove any insoluble iron byproducts.
-
Remove the solvent under reduced pressure.
-
The crude (η⁴-1,3-octadiene)iron tricarbonyl, a typically yellow to orange oil or solid, can be further purified by column chromatography or distillation/sublimation if necessary.
Visualizations
Caption: Catalytic cycle for palladium-catalyzed telomerization of this compound.
Caption: Proposed mechanism for nickel-catalyzed hydroarylation of this compound.
Caption: Synthesis of (η⁴-1,3-Octadiene)iron Tricarbonyl.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 6. Ni-Catalyzed Enantioselective Hydrofunctionalizations of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ni-Catalyzed Isomerization-Hydrocyanation Tandem Reactions: Access to Linear Nitriles from Aliphatic Internal Olefins [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Transition metal complexes in organic synthesis. Part 47.1 Organic synthesis via tricarbonyl(η4-diene)iron complexes - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 12. azolifesciences.com [azolifesciences.com]
- 13. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Nickel-catalyzed reductive 1,3-diene formation from the cross-coupling of vinyl bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. d-nb.info [d-nb.info]
- 17. uwindsor.ca [uwindsor.ca]
- 18. Iron Carbonyl Complexes of [2.2.2]Hericene as a Rigid Tris(1,3-diene) Ligand (Journal Article) | OSTI.GOV [osti.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Elastomers Using 1,3-Octadiene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Octadiene is a conjugated diene that holds promise as a monomer for the synthesis of specialty elastomers. The resulting poly(this compound) is anticipated to exhibit properties suitable for a range of applications where specific thermal and mechanical characteristics are required. The longer alkyl side chain in this compound, compared to more common dienes like 1,3-butadiene (B125203) or isoprene, is expected to influence the polymer's glass transition temperature and other physical properties. These application notes provide an overview of the synthesis of elastomers from this compound via various polymerization methods and offer detailed experimental protocols adapted from established procedures for similar 1,3-dienes.
Predicted Properties of Poly(this compound) Elastomers
-
Glass Transition Temperature (Tg): The glass transition temperature is a critical parameter for elastomers, defining the temperature range of their rubbery behavior. For polymers with flexible side chains, the Tg often decreases with increasing side-chain length due to an increase in free volume.[1] Therefore, it is anticipated that poly(this compound) will have a lower Tg compared to poly(1,3-butadiene) or poly(1,3-pentadiene), leading to enhanced flexibility at low temperatures.
-
Mechanical Properties: The mechanical properties of elastomers, such as tensile strength and elongation at break, are crucial for their application.[2][3][4] The specific microstructure of poly(this compound) (i.e., the proportion of 1,4-cis, 1,4-trans, and 1,2-vinyl isomers) will significantly impact these properties.[5] Control over the microstructure can be achieved through the careful selection of the polymerization method and catalyst system.
Polymerization Methods
The synthesis of elastomers from 1,3-dienes can be achieved through several polymerization techniques, including anionic, Ziegler-Natta, and free-radical polymerization. The choice of method will determine the polymer's microstructure, molecular weight, and molecular weight distribution, thereby influencing its final properties.
Anionic Polymerization
Anionic polymerization is a living polymerization technique that allows for precise control over the molecular weight and architecture of the resulting polymer.[6] Initiation is typically achieved using organolithium compounds, such as sec-butyllithium (B1581126). The microstructure of the resulting polydiene can be influenced by the choice of solvent.
Ziegler-Natta Polymerization
Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are renowned for their ability to produce stereoregular polymers.[7][8] By carefully selecting the catalyst components, it is possible to control the cis-1,4, trans-1,4, and vinyl content of the polydiene, which in turn dictates the material's properties.[5]
Free-Radical Polymerization (Emulsion)
Emulsion polymerization is a robust and industrially significant method for producing high molecular weight polymers.[9] This technique involves dispersing the monomer in an aqueous phase with a surfactant and initiating polymerization with a water-soluble initiator.[10][11] The properties of the resulting latex and polymer depend on the choice of surfactant, initiator, and other process parameters.[12]
Experimental Protocols
Note: These protocols are adapted from established procedures for other 1,3-dienes and should be considered as a starting point for the polymerization of this compound. Optimization of reaction conditions may be necessary.
Safety Precautions
This compound is a flammable liquid.[13][14] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, gloves, lab coat) should be worn. An inert atmosphere (e.g., nitrogen or argon) is recommended for anionic and Ziegler-Natta polymerizations to prevent reactions with air and moisture.
Protocol 1: Anionic Polymerization of this compound
This protocol describes the synthesis of poly(this compound) using sec-butyllithium as an initiator in a non-polar solvent, which typically favors the formation of 1,4-microstructures in polydienes.
Materials:
-
This compound (purified by distillation over calcium hydride)
-
Cyclohexane (B81311) (anhydrous, freshly distilled)
-
sec-Butyllithium (in cyclohexane, titrated)
-
Methanol (B129727) (anhydrous)
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask and line
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is dried in an oven at 120°C overnight and then cooled under a stream of inert gas.
-
Monomer and Solvent Addition: Add 50 mL of anhydrous cyclohexane to the flask via cannula. Then, add 10 mL of purified this compound.
-
Initiation: The desired amount of sec-butyllithium solution is calculated based on the target molecular weight and added dropwise to the stirred monomer solution at room temperature. The reaction mixture may develop a slight color.
-
Polymerization: The reaction is allowed to proceed at 50°C for 24 hours under an inert atmosphere. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: The polymerization is terminated by the addition of a small amount of anhydrous methanol (approximately 1 mL).
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is then collected by filtration, washed with fresh methanol, and dried in a vacuum oven at 40°C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC).
-
Microstructure: Determined by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data (Example):
| Parameter | Value |
| Monomer:Initiator Ratio | 500:1 |
| Target Mn ( g/mol ) | ~55,000 |
| Polymerization Time (h) | 24 |
| Polymerization Temp (°C) | 50 |
Experimental Workflow for Anionic Polymerization
References
- 1. youtube.com [youtube.com]
- 2. technoad.com [technoad.com]
- 3. Tensile Strength, Tear Resistance and Elongation at Break - Elastomer Institut Richter [elastomer-institut.de]
- 4. Siliconiton [siliconiton.it]
- 5. researchgate.net [researchgate.net]
- 6. Methylthiohexa‐1,3‐Diene: Anionic Polymerization of a Diene with Thioether Moiety Enables Post‐Polymerization Modification and Antimicrobial Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Emulsion polymerization - Wikipedia [en.wikipedia.org]
- 10. bch.ro [bch.ro]
- 11. digitalcommons.calpoly.edu [digitalcommons.calpoly.edu]
- 12. US3481895A - Production of 1,3-diene polymers in aqueous emulsion - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols: 1,3-Octadiene as a Synthetic Intermediate in Pharmaceutical Manufacturing
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1,3-Octadiene is a conjugated diene that holds potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its conjugated system allows it to readily participate in pericyclic reactions, most notably the Diels-Alder reaction, to form substituted cyclohexene (B86901) rings.[1] This six-membered ring is a common structural motif found in a wide array of pharmaceutical compounds. The ability to introduce functionality and control stereochemistry through these reactions makes this compound and similar dienes valuable intermediates in drug discovery and development. While direct examples of marketed drugs synthesized from this compound are not readily found in publicly available literature, its reactivity profile is analogous to other conjugated dienes extensively used in pharmaceutical synthesis.
This document provides detailed application notes and protocols for a representative Diels-Alder reaction, a cornerstone of synthetic pharmaceutical chemistry. The reaction of a conjugated diene with a naphthoquinone derivative to form a hydroanthraquinone skeleton is presented as a model system. This scaffold is a key feature in various biologically active molecules. The principles and methodologies described herein are directly applicable to reactions involving this compound.
Core Application: Diels-Alder Reaction for the Synthesis of a Hydroanthraquinone Intermediate
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring with high stereospecificity and regioselectivity.[2] In the context of pharmaceutical manufacturing, this reaction provides an efficient route to construct complex cyclic systems from simple, readily available starting materials.
A representative application is the synthesis of a tetracyclic hydroanthraquinone, a key intermediate for various bioactive compounds. This reaction involves the cycloaddition of a conjugated diene with a naphthoquinone dienophile.
Logical Workflow for a Generic Diels-Alder Reaction:
Caption: General workflow for a Diels-Alder reaction in pharmaceutical synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione
This protocol details the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene (B165502) and 1,4-naphthoquinone (B94277), which serves as a model for the reactivity of conjugated dienes.[3]
Materials:
-
1,4-Naphthoquinone (>98%)
-
2,3-Dimethyl-1,3-butadiene (98%)
-
Ethanol (B145695) (ACS grade)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for work-up and purification
Procedure:
-
To a stirred solution of 1,4-naphthoquinone (6.33 g, 40 mmol) in ethanol (100 mL), add 2,3-dimethyl-1,3-butadiene (4.95 mL, 44 mmol) via syringe.[3]
-
Heat the solution to 80 °C and maintain it at reflux overnight (approximately 12 hours).[3]
-
After the reflux period, allow the reaction mixture to cool for 15 minutes. The product should begin to crystallize.[3]
-
Concentrate the mixture using a rotary evaporator to yield the crude adduct.[3]
-
The resulting solid can be further purified by recrystallization if necessary.
Expected Outcome:
The reaction is expected to yield 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione as a light gray to sand-colored solid.[3]
Data Presentation:
| Reactant | Molar Mass ( g/mol ) | Amount (mmol) | Volume (mL) | Mass (g) |
| 1,4-Naphthoquinone | 158.16 | 40 | - | 6.33 |
| 2,3-Dimethyl-1,3-butadiene | 82.15 | 44 | 4.95 | 3.61 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione | 240.30 | 9.61 | 9.52 | 99 |
Data adapted from a representative procedure.[3]
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): δ 8.22 (t, 2H), 8.10 (s, 2H), 7.78 (t, 2H), 2.45 (s, 6H).[3]
Considerations for Using this compound:
While the above protocol uses 2,3-dimethyl-1,3-butadiene, this compound can be expected to undergo a similar reaction. Key differences to consider would be:
-
Stereochemistry: The presence of a butyl group on the diene backbone of this compound would introduce an additional stereocenter in the product. The endo/exo selectivity of the Diels-Alder reaction would need to be carefully analyzed.
-
Reaction Kinetics: The steric bulk of the butyl group might influence the rate of the reaction. Optimization of temperature and reaction time may be necessary.
-
Regioselectivity: In reactions with unsymmetrical dienophiles, the substitution on the this compound would direct the regiochemical outcome of the cycloaddition.
Synthetic Pathway using this compound (Hypothetical):
Caption: Hypothetical synthesis of a pharmaceutical scaffold using this compound.
Conclusion
This compound represents a potentially useful, though not widely documented, synthetic intermediate for the pharmaceutical industry. Its value lies in its ability to participate in Diels-Alder reactions to construct the core cyclic structures of many pharmaceutical agents. The protocols and data presented, based on a well-established model system, provide a foundational understanding for researchers and scientists to explore the application of this compound and similar conjugated dienes in the synthesis of novel drug candidates. Further research into the specific reaction conditions and stereochemical outcomes for this compound in these cycloadditions will be crucial for unlocking its full potential in pharmaceutical manufacturing.
References
- 1. Synthesis of new artemisinin analogues from artemisinic acid modified at C-3 and C-13 and their antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A versatile Diels–Alder approach to functionalized hydroanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Technical Support Center: Safe Storage and Handling of 1,3-Octadiene
This guide provides essential information for researchers, scientists, and drug development professionals on the safe storage and handling of 1,3-octadiene to prevent hazardous, explosive polymerization. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary hazard associated with storing this compound?
A1: The primary hazard is runaway or explosive polymerization. This compound is a conjugated diene, a class of compounds known to form shock-sensitive and explosive peroxide crystals over time, especially when exposed to oxygen.[1][2][3] These peroxides can act as initiators, leading to a rapid, exothermic polymerization reaction that can pressurize and rupture a sealed container.[1][4][5]
Q2: How are these hazardous peroxides formed?
A2: Peroxides are formed through a process called autoxidation, which is a slow reaction with atmospheric oxygen.[1] This process is accelerated by exposure to heat and light.[1] The conjugated double bonds in this compound make it particularly susceptible to this reaction.[1][3]
Q3: What is a polymerization inhibitor and why is it important?
A3: A polymerization inhibitor is a chemical stabilizer added to monomers like this compound to prevent spontaneous polymerization.[6] These inhibitors function by scavenging free radicals, which are the initiators of the polymerization chain reaction.[7] Common inhibitors include compounds like 4-tert-butylcatechol (B165716) (TBC) or butylated hydroxytoluene (BHT).[6] Over time, and with exposure to heat, light, or oxygen, these inhibitors are depleted, increasing the risk of peroxide formation and polymerization.[1][8]
Q4: How often should I test my this compound for peroxides?
A4: Due to its structure as a conjugated diene, this compound is a severe peroxide former. For opened containers, it is recommended to test for peroxides before each use and at least every 3 months.[1] Unopened containers should be disposed of by the manufacturer's expiration date.[1] Always test before any concentration step, such as distillation or rotary evaporation, as this can dangerously increase the peroxide concentration.[1]
Q5: What should I do if I find a container of this compound with visible crystals or cloudiness?
A5: Do not move or open the container. Visible signs such as crystal formation (especially around the cap), wisp-like structures, or cloudiness indicate potentially high and dangerous levels of explosive peroxides.[1] Contact your institution's Environmental Health & Safety (EHS) office immediately for guidance on safe disposal.[1]
Troubleshooting Guide
Problem: I need to use this compound from a container that has been in storage. How do I determine if it is safe?
Solution: Follow a systematic safety assessment. This involves checking the container's history, performing a visual inspection, and chemical testing for peroxides.
Workflow for Assessing Safety of Stored this compound
Caption: Workflow for assessing the safety of stored this compound.
Data Presentation
For safe handling, adhere to the following schedules and interpret test results carefully.
Table 1: Recommended Storage and Testing Schedule for this compound
| Container Status | Recommended Action | Testing Frequency | Reference |
| Unopened | Discard after manufacturer's expiration date. | N/A | [1] |
| Opened | Discard or test within 3 months of opening. | Before each use and at least every 3 months. | [1] |
| Any (Prior to Distillation) | Must be tested for peroxides immediately before heating or concentration. | Immediately before procedure. | [1] |
Table 2: Interpretation of Peroxide Test Results
| Peroxide Concentration | Interpretation & Action | Reference |
| < 30 ppm | Acceptable for general use. | [9] |
| 30 - 100 ppm | Use with caution. Avoid concentration. | [9] |
| > 100 ppm | Potentially Explosive. Do not use. Do not move container if visual signs of peroxides are present. Contact EHS for disposal. | [1][9] |
Experimental Protocols
Protocol 1: Peroxide Testing with Commercial Test Strips
This method uses semi-quantitative test strips, such as Quantofix® Peroxide test sticks.
Methodology:
-
Obtain a sample of this compound in a clean, dry test tube or beaker.
-
Immerse the reactive zone of the test strip into the solvent for 1 second.[10]
-
Remove the strip and allow the solvent to evaporate completely.
-
Once the solvent has evaporated, wet the test zone with one drop of deionized water.[9][10]
-
Wait for the time specified by the manufacturer (typically 15-30 seconds) for the color to stabilize.[11]
-
Immediately compare the color of the test pad to the color scale provided on the packaging to determine the peroxide concentration in ppm.[10] A white-to-blue gradient is common, with dark blue indicating high peroxide levels.[9][11]
Protocol 2: Peroxide Testing with Potassium Iodide (KI)
This is a classic qualitative or semi-quantitative chemical test.
Methodology:
-
Add 0.5-1.0 mL of the this compound sample to an equal volume of glacial acetic acid in a test tube.[9]
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake the mixture.[9]
-
Observe the color. A yellow color indicates the presence of peroxides, while a brown color suggests a high concentration.[1][9]
-
For enhanced sensitivity: After step 2, add one drop of a freshly prepared, saturated aqueous starch solution. A pale blue to dark violet/black color indicates the presence of peroxides. The intensity of the blue color is proportional to the peroxide concentration.[9]
Visual Guide: Peroxide Formation and Inhibition
Caption: Mechanism of peroxide-initiated polymerization and the role of inhibitors.
References
- 1. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 2. researchgate.net [researchgate.net]
- 3. theorango.com [theorango.com]
- 4. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. Polymerization inhibitors [yansuochem.com]
- 8. mdpi.com [mdpi.com]
- 9. Peroxide Forming Solvents [sigmaaldrich.com]
- 10. Organic Peroxide Formers: Testing and Labeling – USC Environmental Health & Safety [ehs.usc.edu]
- 11. Peroxide Tests | Health, Safety and Environment Office - The Hong Kong University of Science and Technology [hseo.hkust.edu.hk]
Technical Support Center: Safe Handling and Storage of 1,3-Octadiene
This guide provides best practices for the safe handling and storage of flammable 1,3-Octadiene, tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a highly flammable liquid and its vapors can form explosive mixtures with air.[1] Vapors are heavier than air and may travel to a source of ignition and flash back.[1] It may also be mildly toxic by inhalation and ingestion.[1][2] As a conjugated diene, it has the potential to form explosive peroxides upon exposure to air and light, especially over time.[3][4] Additionally, it may undergo explosive polymerization, a reaction that can be initiated by peroxides.[5]
Q2: What are the immediate first aid measures in case of exposure to this compound?
A2:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the chemical was ingested or inhaled. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water.[6]
-
Eye Contact: Rinse eyes with running water for at least 15 minutes. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[6][7] The following PPE is mandatory:
-
Eye/Face Protection: Chemical safety goggles or a face shield.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[7]
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges.
Q4: How should I store this compound?
A4: Store this compound in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and direct sunlight.[3][6] It should be stored in a designated flammable liquids storage cabinet.[8] Avoid storing it in areas used for exits or stairways.[3] It is crucial to store it away from incompatible materials, particularly oxidizing agents.[6]
Q5: What are the quantity limits for storing flammable liquids like this compound in a laboratory?
A5: Outside of an approved storage cabinet, no more than 25 gallons of flammable liquids should be stored in a room.[9] In a single storage cabinet, a maximum of 60 gallons of Category 1, 2, or 3 flammable liquids is permitted.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Visible crystals or solid precipitate in the this compound container. | Peroxide formation. | DO NOT MOVE OR OPEN THE CONTAINER. This could indicate the formation of shock-sensitive explosive peroxides. Immediately contact your institution's Environmental Health & Safety (EHS) office for guidance on safe disposal. |
| A pungent or unusual odor is detected when working with this compound. | Vapor leak or inadequate ventilation. | Immediately stop work, close all containers, and ensure the fume hood is functioning correctly. If the odor persists, evacuate the area and notify EHS. |
| Static discharge is observed when transferring this compound. | Lack of proper grounding and bonding. | Stop the transfer immediately. Ensure that both the dispensing and receiving containers are properly bonded and grounded to prevent static electricity buildup, which can ignite flammable vapors.[8][10] |
| The experiment requires heating or distillation of this compound. | Risk of concentrating explosive peroxides. | Always test for the presence of peroxides before heating or distilling this compound. [11] If peroxides are detected, they must be removed before proceeding. Never distill to dryness.[11] |
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1] |
| Boiling Point | 127.00 to 128.00 °C @ 760.00 mm Hg (est) | [10] |
| Flash Point | 17.20 °C (63.00 °F) TCC (est) | [10] |
| Appearance | Colorless clear liquid (est) | [10] |
| Solubility | Insoluble in water; Soluble in alcohol | [10] |
Experimental Protocols
Protocol 1: Peroxide Testing for this compound
As a conjugated diene, this compound is classified as a chemical that can form peroxides that are hazardous upon concentration (Group B) or that can initiate hazardous polymerization (Group C).[2][7] Regular testing for peroxides is crucial, especially before any distillation or concentration steps.
Methodology: Peroxide Test Strips
-
Preparation: Work in a well-ventilated fume hood and wear appropriate PPE.
-
Sampling: Using a clean, disposable pipette, transfer a small amount (e.g., 1 mL) of the this compound to a clean test tube.
-
Testing: Dip the peroxide test strip into the sample for the duration specified by the manufacturer's instructions.
-
Reading: Remove the strip and compare the color change to the chart provided with the test strips to determine the peroxide concentration in parts per million (ppm).
-
Interpretation:
-
Documentation: Record the test date and results on a label affixed to the container.
Protocol 2: Safe Transfer of this compound (Bonding and Grounding)
To prevent the buildup of static electricity that can ignite flammable vapors, it is essential to bond and ground containers during the transfer of this compound.
Methodology:
-
Equipment: Use a commercially available bonding and grounding kit with conductive wires and clamps.
-
Grounding: Connect a grounding wire from a known ground source (e.g., a cold-water pipe or a designated grounding bus bar) to the dispensing container.
-
Bonding: Connect a bonding wire between the dispensing container and the receiving container. This equalizes the electrical potential between the two containers.
-
Transfer: Once the containers are properly grounded and bonded, you may proceed with the transfer of this compound.
-
Completion: After the transfer is complete, remove the bonding and grounding wires in the reverse order of their connection.
Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for the proper storage of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. emich.edu [emich.edu]
- 3. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 4. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 5. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. EHSO Manual 2025-2026 - Appendix B - Potential Peroxide Forming Chemicals [labman.ouhsc.edu]
- 8. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. This compound|C8H14|CAS 1002-33-1 [benchchem.com]
- 10. This compound, 1002-33-1 [thegoodscentscompany.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
Technical Support Center: Industrial Scale-Up of 1,3-Octadiene Production
Welcome to the technical support center for the industrial production of 1,3-octadiene. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the scale-up of this compound synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial route for synthesizing this compound?
A1: The industrial production of this compound is typically not a direct synthesis. Instead, it involves a multi-step process starting from 1,3-butadiene (B125203), a readily available C4 feedstock.[1][2] The most prevalent pathway includes two key stages:
-
Palladium-Catalyzed Dimerization of 1,3-Butadiene: This step primarily yields 1,3,7-octatriene (B13812992) (OCT), a linear dimer.[3][4] Controlling selectivity to favor this linear product over cyclic byproducts is a major challenge.
-
Selective Hydrogenation of 1,3,7-Octatriene: The terminal double bond of the resulting 1,3,7-octatriene is selectively hydrogenated to produce this compound.[5][6] Alternatively, isomerization of other octadiene isomers can be employed to form the conjugated 1,3-diene system.[7]
Q2: What are the primary challenges in scaling up this compound production?
A2: The main challenges can be categorized into three areas:
-
Reaction Selectivity: Suppressing the formation of unwanted side products is critical. In the dimerization step, the primary byproduct is 4-vinylcyclohexene (B86511) (VCH), formed via a thermal Diels-Alder reaction.[1] In the subsequent hydrogenation step, over-hydrogenation to octenes and octane (B31449) must be prevented.[8]
-
Catalyst Performance and Deactivation: The palladium-based catalysts used in the dimerization step and the hydrogenation catalysts are susceptible to deactivation over time due to poisoning, coking, or thermal degradation.[9] Maintaining high catalyst activity and lifetime is crucial for an economically viable process.
-
Process Control and Purification: Managing the exothermic nature of both dimerization and hydrogenation reactions is essential for safety and selectivity at an industrial scale.[10][11] Furthermore, the final product must be purified to remove unreacted starting materials, catalyst residues, and byproducts, which can be difficult due to close boiling points.
Q3: How does the choice of ligand affect the initial dimerization step?
A3: The ligand coordinated to the palladium catalyst plays a crucial role in directing the reaction's selectivity. Sterically hindered phosphine (B1218219) ligands, for example, tend to favor the formation of the linear dimer (1,3,7-octatriene), while other ligands might promote the formation of telomers if a nucleophile like methanol (B129727) or water is present.[1] The choice of ligand is a key parameter for optimizing the process.
Troubleshooting Guides
Problem 1: Low Yield or Conversion of 1,3-Butadiene in Dimerization Step
Q: My 1,3-butadiene conversion rate is significantly lower than expected during scale-up. What are the potential causes and solutions?
A: Low conversion can stem from several factors related to catalyst activity and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | Poisoning: Ensure the 1,3-butadiene feed is free from impurities like sulfur or acetylenic compounds, which can poison palladium catalysts. Consider adding a purification step for the feedstock. Thermal Degradation: Operate within the optimal temperature range. Exceeding the catalyst's thermal stability can lead to irreversible deactivation.[10] |
| Suboptimal Reaction Conditions | Temperature: Ensure the reactor temperature is maintained at the optimal level (typically 60-100°C for palladium-phosphine catalysts).[1] Lower temperatures can lead to slow reaction rates. Pressure: Maintain adequate pressure to keep 1,3-butadiene in the liquid phase and ensure sufficient concentration in the reaction medium. |
| Poor Mass Transfer | Mixing: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration. Verify that the agitation speed is sufficient to ensure a homogenous reaction mixture. |
Problem 2: Poor Selectivity Towards Linear Dimer (1,3,7-Octatriene)
Q: I am observing a high percentage of 4-vinylcyclohexene (VCH) and other side products instead of the desired 1,3,7-octatriene. How can I improve selectivity?
A: Poor selectivity is a common issue, often related to reaction conditions and catalyst choice. The dimerization of 1,3-butadiene can lead to the desired linear product or the undesired cyclic VCH.[1]
| Potential Cause | Troubleshooting Steps |
| Thermal Diels-Alder Reaction | Temperature Control: The formation of VCH is a thermal process that becomes more significant at higher temperatures.[11] Maintain the reaction temperature as low as possible while still achieving a reasonable conversion rate. |
| Incorrect Catalyst/Ligand System | Ligand Choice: The choice of phosphine ligand is critical. Sterically hindered ligands like triisopropylphosphine (B1582976) or tricyclohexylphosphine (B42057) have been shown to favor the formation of 1,3,7-octatriene.[1] Evaluate different ligands to optimize selectivity. Catalyst Preparation: Ensure the active catalyst species is correctly formed and handled under inert conditions to prevent degradation. |
| Presence of Nucleophiles | Feed Purity: The presence of water, alcohols, or other nucleophiles in the feed can lead to telomerization products (e.g., alkoxyoctadienes) instead of simple dimers.[3] Ensure all reactants and solvents are anhydrous. |
Table 1: Effect of Phosphine Ligand on Palladium-Catalyzed Telomerization of 1,3-Butadiene with Methanol (Note: This data illustrates ligand effects in a related telomerization reaction, highlighting how ligand choice can influence product distribution. In a pure dimerization, the goal would be to maximize OCT.)
| Ligand | Temperature (°C) | Conversion (%) | Selectivity to 1,3,7-Octatriene (OCT) (%) | Selectivity to Methoxy-octadienes (MOD) (%) |
| PPh₃ | 80 | 95 | 5 | 94 |
| P(OEt)₃ | 80 | 98 | 2 | 97 |
| Triethylphosphine | 60 | 92 | 10 | 89 |
| Tricyclohexylphosphine | 60 | 85 | >80 | <15 |
| Triisopropylphosphine | 60 | 88 | >85 | <10 |
| Data adapted from literature on related palladium-catalyzed reactions.[1] |
Problem 3: Poor Selectivity in the Hydrogenation of 1,3,7-Octatriene
Q: The hydrogenation of 1,3,7-octatriene is producing significant amounts of octenes and octane. How can I improve selectivity to this compound?
A: Achieving selective hydrogenation of one double bond in a poly-unsaturated system requires careful control over the catalyst and reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Over-active Catalyst | Catalyst Choice: Standard hydrogenation catalysts (e.g., Pd/C) can be too active. Consider using a less active catalyst or a "poisoned" catalyst (e.g., Lindlar's catalyst) to improve selectivity. Single-atom alloy catalysts (e.g., Pt-Cu) have also shown high selectivity in diene hydrogenation.[8] Catalyst Loading: Reduce the catalyst loading to slow down the overall reaction rate, which can improve selectivity. |
| Excess Hydrogen/High Pressure | Stoichiometry: Use a stoichiometric amount or only a slight excess of hydrogen. A large excess of H₂ will drive the reaction towards full saturation (octane). Pressure: Operate at lower hydrogen pressures to reduce the rate of hydrogenation. |
| Poor Mass Transfer of Hydrogen | Mixing: If hydrogen is not dispersed effectively, it can lead to localized areas of high H₂ concentration at the catalyst surface, promoting over-hydrogenation. Ensure efficient gas-liquid mixing. |
Experimental Protocols
Protocol 1: Representative Procedure for Palladium-Catalyzed Dimerization of 1,3-Butadiene to 1,3,7-Octatriene
This protocol describes a representative lab-scale synthesis that can be adapted for pilot-scale studies. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
Materials:
-
Palladium(II) acetylacetonate (B107027) [Pd(acac)₂]
-
Tricyclohexylphosphine [P(Cy)₃]
-
1,3-Butadiene (liquefied, polymerization inhibitor removed)
-
Anhydrous Toluene (solvent)
Equipment:
-
High-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature controller, pressure gauge, and sampling valve.
-
Schlenk line and inert atmosphere glovebox for catalyst preparation.
Procedure:
-
Catalyst Preparation: In a glovebox, charge the reactor with Pd(acac)₂ and P(Cy)₃ (molar ratio Pd:P ≈ 1:2) and anhydrous toluene.
-
Reactor Sealing and Purging: Seal the reactor and remove it from the glovebox. Purge the reactor multiple times with nitrogen to ensure an inert atmosphere.
-
Reactant Charging: Cool the reactor to -10°C. Carefully transfer a known amount of liquefied 1,3-butadiene into the reactor.
-
Reaction: Heat the reactor to the desired temperature (e.g., 80°C). The pressure will increase as the reactor heats up. Monitor the reaction progress by taking samples periodically via the sampling valve for GC analysis.
-
Reaction Quench and Product Isolation: Once the desired conversion is reached (typically 4-6 hours), cool the reactor to room temperature. Vent the excess pressure.
-
Work-up: Transfer the reaction mixture from the reactor. The catalyst can be precipitated or separated. The organic solution containing the product is then purified.
-
Purification: The 1,3,7-octatriene is separated from the solvent, unreacted butadiene, and byproducts (mainly VCH) by fractional distillation under reduced pressure.
Protocol 2: Representative Procedure for Selective Hydrogenation of 1,3,7-Octatriene
This protocol outlines a selective hydrogenation process.
Materials:
-
1,3,7-Octatriene (from Protocol 1)
-
Selective Hydrogenation Catalyst (e.g., Pd-Ag/Al₂O₃ or a similar selective catalyst)
-
Anhydrous solvent (e.g., Hexane or Ethanol)
-
Hydrogen gas (high purity)
Equipment:
-
Hydrogenation reactor (e.g., Parr shaker or stirred autoclave) equipped with a gas inlet, pressure gauge, and temperature control.
-
Gas flow controller to manage hydrogen addition.
Procedure:
-
Reactor Charging: Charge the reactor with 1,3,7-octatriene, the solvent, and the hydrogenation catalyst under a nitrogen atmosphere.
-
Purging: Seal the reactor and purge several times with nitrogen, followed by several purges with hydrogen to remove all air.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar). Heat the mixture to the target temperature (e.g., 40-60°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake. The reaction is complete when one molar equivalent of hydrogen has been consumed. Confirm product distribution with GC analysis.
-
Work-up: Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Purification: Filter the reaction mixture to remove the heterogeneous catalyst. The solvent is removed by rotary evaporation, and the resulting this compound is purified by fractional distillation under reduced pressure.
Visualizations
Caption: Overall workflow for the industrial production of this compound.
Caption: Catalytic cycle for 1,3-butadiene dimerization and side reaction.
Caption: General troubleshooting workflow for production issues.
References
- 1. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 2. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective hydrogenation of 1,3-butadiene catalyzed by a single Pd atom anchored on graphene: the importance of dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Selective hydrogenation of 1,3-butadiene on platinum–copper alloys at the single-atom limit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of 1,3-butadiene dimerization and secondary reactions in the presence and absence of oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Common side products in 1,3-Octadiene synthesis and their prevention
Welcome to the Technical Support Center for 1,3-Octadiene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the synthesis of this compound.
Troubleshooting Guides
This section provides detailed troubleshooting for common problems encountered during the synthesis of this compound, focusing on the formation of unwanted side products.
Problem 1: Formation of E/Z Isomers in Wittig Reaction
Issue: The Wittig reaction is a powerful method for creating the double bonds in this compound. However, it often results in a mixture of (E) and (Z) isomers, which can be difficult to separate. The stereochemical outcome is highly dependent on the nature of the phosphorus ylide used.[1][2][3]
Troubleshooting:
-
Unstabilized Ylides: Non-stabilized ylides (e.g., those prepared from alkyltriphenylphosphonium halides) tend to favor the formation of the (Z)-alkene.[1][2] To enhance the selectivity for the (Z)-isomer, the reaction can be performed in dimethylformamide (DMF) in the presence of sodium iodide or lithium iodide.[1]
-
Stabilized Ylides: Stabilized ylides (e.g., those with an adjacent ester or ketone group) predominantly yield the (E)-alkene.[1][2][3]
-
Semi-stabilized Ylides: Ylides stabilized by an aryl group often give poor E/Z selectivity.[1]
-
Schlosser Modification: To obtain the (E)-alkene from an unstabilized ylide, the Schlosser modification can be employed. This involves treating the intermediate betaine (B1666868) with a strong base like phenyllithium (B1222949) at low temperatures to epimerize it to the more stable threo-betaine, which then eliminates to the (E)-alkene.[1]
Logical Workflow for Isomer Control in Wittig Synthesis
Caption: Decision workflow for controlling E/Z isomerism in Wittig synthesis.
Problem 2: Formation of Multiple Products in Grignard Reaction
Issue: When synthesizing this compound precursors via a Grignard reaction, such as the reaction of pentylmagnesium bromide with acrolein, several side products can form. These can include 1,4-addition products and products from the reaction with unreacted starting materials.
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature. Low temperatures generally favor the desired 1,2-addition to the carbonyl group.
-
Purity of Reagents: Ensure all glassware is scrupulously dry and reagents are anhydrous, as Grignard reagents are highly reactive with water.[4]
-
Minimizing Side Reactions: The formation of biphenyl-type side products can occur at higher temperatures and concentrations of the alkyl/aryl halide.[2] Use of an initiator like 1,2-dibromoethane (B42909) can help start the Grignard formation at a lower temperature.
Problem 3: Isomerization and Ether Formation during Dehydration of Alcohols
Issue: The dehydration of octenols (e.g., oct-1-en-3-ol) to form this compound is often plagued by the formation of positional isomers of the diene and dialkyl ethers as byproducts.[5]
Troubleshooting:
-
Catalyst Choice: The acidity of the catalyst plays a crucial role. Highly acidic catalysts can promote isomerization of the double bonds.[5] Using a milder catalyst or modifying a catalyst to reduce its acidity can improve selectivity. For example, modifying alumina (B75360) with basic metal oxides can increase the selectivity for the desired terminal olefin.
-
Reaction Temperature: Higher temperatures can favor elimination over ether formation, but may also increase isomerization. Optimization of the reaction temperature is critical.
-
Removal of Water: Continuously removing water from the reaction mixture can shift the equilibrium towards the formation of the diene and reduce the competing intermolecular dehydration that forms ethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound and their associated side products?
A1: The most common laboratory-scale synthetic routes are the Wittig reaction, Grignard reaction followed by dehydration, and direct dehydration of unsaturated alcohols.
| Synthetic Route | Starting Materials | Common Side Products |
| Wittig Reaction | Propanal and Pentylidenetriphenylphosphorane | (E/Z) isomers of this compound, Triphenylphosphine (B44618) oxide |
| Grignard Reaction | Acrolein and Pentylmagnesium bromide | 1,4-addition products, Wurtz coupling products (decane) |
| Dehydration | Oct-1-en-3-ol | Positional isomers (e.g., 1,4-octadiene, 2,4-octadiene), Dioctyl ether, Polymerization products |
Q2: How can I prevent the polymerization of this compound during synthesis and purification?
A2: 1,3-dienes are susceptible to polymerization, especially at elevated temperatures and in the presence of acid or radical initiators.
-
Use of Inhibitors: Add a radical inhibitor, such as hydroquinone (B1673460) or butylated hydroxytoluene (BHT), to the reaction mixture and during purification.
-
Low Temperature: Perform distillations under reduced pressure to keep the temperature low.
-
Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can initiate polymerization.
Q3: What are the best methods for purifying this compound and removing common side products?
A3: The purification method depends on the side products present.
-
Fractional Distillation: This is the most common method for separating this compound from non-volatile impurities like triphenylphosphine oxide and high-boiling oligomers. Distillation should be performed under reduced pressure and in the presence of a polymerization inhibitor.
-
Column Chromatography: For separating isomers with similar boiling points, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system, such as hexanes, is typically used.
-
Aqueous Workup: An aqueous workup is essential to remove water-soluble byproducts and unreacted reagents, especially after Grignard reactions.[4]
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Wittig Reaction
This protocol is a general guideline and may require optimization.
Objective: To synthesize this compound from propanal and a pentyl-derived phosphorus ylide.
Materials:
-
Pentyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Propanal
-
Anhydrous Tetrahydrofuran (THF)
-
Hexanes
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hydroquinone (polymerization inhibitor)
Procedure:
-
Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend pentyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi dropwise to the suspension with vigorous stirring. The solution will typically turn a deep red or orange color, indicating the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of propanal in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with hexanes.
-
Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.
-
Purification: Add a small amount of hydroquinone to the dried solution. Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to obtain this compound.
Expected Side Products: (E/Z) isomers of this compound, triphenylphosphine oxide.
Key Experiment 2: Synthesis of this compound via Grignard Reaction and Dehydration
This protocol is a general guideline and may require optimization.
Objective: To synthesize this compound from acrolein and pentylmagnesium bromide, followed by dehydration.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine crystal (as initiator)
-
Acrolein
-
Dilute sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydroquinone
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings and a crystal of iodine. Add a small amount of a solution of 1-bromopentane in anhydrous diethyl ether. The disappearance of the iodine color and gentle refluxing indicates the initiation of the reaction.
-
Add the remaining 1-bromopentane solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Slowly add a solution of freshly distilled acrolein in anhydrous diethyl ether dropwise.
-
After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Workup and Dehydration: Cool the reaction mixture in an ice bath and slowly quench by adding a cold, dilute solution of H₂SO₄. This will both neutralize the reaction and catalyze the dehydration of the intermediate alcohol.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Add a small amount of hydroquinone. Filter and purify by fractional distillation under reduced pressure.
Expected Side Products: 1,4-addition product (oct-3-en-1-ol), Wurtz coupling product (decane), positional isomers of octadiene.
References
How to improve the yield and purity of 1,3-Octadiene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1,3-octadiene synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions.
Q1: My Wittig reaction to synthesize this compound is resulting in a low yield. What are the common causes?
A1: Low yields in the Wittig synthesis of this compound can arise from several factors:
-
Incomplete Ylide Formation: The phosphonium (B103445) salt may not be fully deprotonated. Ensure a sufficiently strong and appropriate base is used. For non-stabilized ylides, which typically favor the Z-isomer, strong bases like n-butyllithium (n-BuLi) or sodium amide are necessary. The reaction should be conducted under anhydrous conditions as Grignard reagents and ylides react with water.[1][2]
-
Ylide Decomposition: The ylide can degrade if the temperature is not properly controlled or if it is exposed to air or moisture. It is best to generate the ylide in situ just before adding the aldehyde.
-
Side Reactions of the Aldehyde: The aldehyde (e.g., hexanal) can undergo self-condensation (aldol reaction) under basic conditions. To minimize this, add the aldehyde slowly to the pre-formed ylide solution at a low temperature.
-
Steric Hindrance: While less of an issue with a linear aldehyde like hexanal (B45976), bulky substituents on either the ylide or the aldehyde can impede the reaction.
-
Product Loss During Workup: this compound is volatile. Care must be taken during solvent removal to avoid significant loss of the product.
Q2: I am observing a poor E/Z selectivity in my Wittig synthesis of this compound. How can I improve this?
A2: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide and the reaction conditions.
-
For (Z)-1,3-Octadiene: Use a non-stabilized ylide (e.g., derived from a simple alkyltriphenylphosphonium halide). The reaction should be run in a non-polar, aprotic solvent (like THF or diethyl ether) and under salt-free conditions to favor the kinetic product, which is the Z-isomer.[3]
-
For (E)-1,3-Octadiene: Employ a "stabilized" ylide, which contains an electron-withdrawing group. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, generally provides excellent selectivity for the E-isomer.[1]
-
Effect of Lithium Salts: The presence of lithium salts can decrease Z-selectivity by promoting equilibration of intermediates. If high Z-selectivity is desired, consider using a sodium- or potassium-based strong base for ylide formation.[3]
Q3: How can I effectively remove the triphenylphosphine (B44618) oxide (TPPO) byproduct from my this compound product?
A3: The removal of TPPO is a common challenge in Wittig reactions. Several methods can be employed:
-
Crystallization: TPPO is often crystalline and may precipitate from the reaction mixture upon cooling, especially if a non-polar solvent like hexane (B92381) is used for extraction.[4][5]
-
Column Chromatography: If the polarity difference between this compound and TPPO is sufficient, flash chromatography on silica (B1680970) gel can be effective. A non-polar eluent (e.g., hexanes) will elute the diene first.
-
Precipitation with Metal Salts: TPPO forms complexes with certain metal salts like zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂), which then precipitate out of solution.[4][5] The crude reaction mixture can be treated with the metal salt in a suitable solvent (e.g., ethanol), and the resulting precipitate can be filtered off.[5]
-
Filtration through a Silica Plug: For relatively non-polar products like this compound, a quick filtration through a short plug of silica gel with a non-polar solvent can retain a significant portion of the more polar TPPO.[6][7][8]
Q4: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki) for this compound synthesis has a low yield. What should I check?
A4: Low yields in Suzuki-type couplings for this synthesis can be due to several factors:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. If using a Pd(0) source, it should be handled under an inert atmosphere to prevent oxidation.
-
Base and Solvent Choice: The choice of base is critical for activating the boronic acid. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The solvent must be appropriate for the specific catalyst system and reagents.
-
Purity of Reagents: The vinyl boronic acid/ester and vinyl halide must be pure. Impurities can poison the catalyst.
-
Reaction Temperature: The reaction may require heating to achieve a reasonable rate. The optimal temperature depends on the specific catalyst and substrates.
Q5: I am observing isomeric impurities in my this compound product. What are they and how can I minimize them?
A5: Common isomeric impurities include other octadiene isomers such as 1,4-octadiene, 2,4-octadiene, and different E/Z isomers of this compound.
-
Isomerization of the Product: The conjugated 1,3-diene system can isomerize to other conjugated or non-conjugated dienes, especially in the presence of acid or metal catalysts at elevated temperatures. It is important to control the reaction conditions and purify the product promptly.
-
Side Reactions in Dehydration Synthesis: If synthesizing from an unsaturated alcohol like 1-octen-3-ol, acidic conditions can lead to double bond migration, forming a mixture of diene isomers. Using milder dehydration conditions or alternative synthetic routes can help. Highly acidic catalysts like zeolites are known to promote isomerization.[9]
-
Stereoselectivity Issues: As discussed in Q2, the stereochemistry of the product (E vs. Z isomers) is a key aspect of purity and is controlled by the reaction conditions.
Q6: How can I purify this compound and remove isomeric impurities?
A6: Fractional distillation is the most common method for separating volatile isomers.[10] Since the boiling points of diene isomers are often very close, a distillation column with a high number of theoretical plates (e.g., a Vigreux or packed column) is necessary for effective separation.[11][12] The distillation should be performed slowly to allow for proper equilibration between the liquid and vapor phases.[11]
| Compound | Boiling Point (°C) |
| (E)-1,3-Octadiene | ~127-128 |
| (Z)-1,3-Octadiene | ~126-127 |
| 1,4-Octadiene | ~124-125 |
| 2,4-Octadiene (mix of isomers) | ~129-132 |
Note: Boiling points are approximate and can vary with pressure.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for common methods used to synthesize 1,3-dienes. Note that yields and purity are highly dependent on the specific substrates and reaction conditions.
| Synthesis Method | Key Reagents | Typical Yield (%) | Purity/Selectivity | Key Considerations |
| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | 30-70%[13] | E/Z ratio depends on ylide stability and reaction conditions. | Removal of triphenylphosphine oxide byproduct is a major purification challenge.[4] Good for controlling double bond position. |
| Horner-Wadsworth-Emmons | Phosphonate ester, Base, Aldehyde/Ketone | 60-90% | High selectivity for (E)-isomers.[1] | Generally produces water-soluble phosphate (B84403) byproducts, simplifying purification. |
| Suzuki Coupling | Vinyl boronic acid/ester, Vinyl halide, Pd catalyst, Base | 70-95% | Stereospecific, retaining the geometry of the starting materials.[14] | Requires careful control of reaction conditions to avoid catalyst deactivation. Boronic acids can be unstable. |
| Dehydration of Alcohols | Unsaturated alcohol (e.g., 1-octen-3-ol), Acid catalyst (e.g., Al₂O₃) | Varies | Can produce a mixture of diene isomers due to rearrangements.[9] | A simple and atom-economical method, but often lacks selectivity. |
Experimental Protocols
Protocol 1: Synthesis of (Z,E)-1,3-Octadiene via Wittig Reaction (Illustrative)
This protocol is a general illustration for the synthesis of a 1,3-diene via a Wittig reaction.
-
Ylide Generation:
-
To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add vinyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a strong base such as n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution back down to -78 °C.
-
Slowly add a solution of hexanal (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour and then warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the mixture with a low-boiling point non-polar solvent like pentane (B18724) or hexane (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and filter.
-
Carefully remove the solvent using a rotary evaporator with a cooled water bath to minimize loss of the volatile product.
-
The crude product can be purified by fractional distillation under atmospheric or reduced pressure to separate the this compound from triphenylphosphine oxide and any isomeric byproducts.
-
Protocol 2: Synthesis of (E,E)-1,3-Octadiene via Suzuki Coupling (Illustrative)
This protocol provides a general procedure for a palladium-catalyzed Suzuki coupling.
-
Reaction Setup:
-
To a round-bottom flask, add (E)-1-hexenylboronic acid pinacol (B44631) ester (1.0 eq), (E)-1-bromovinylbenzene (as a stand-in for vinyl bromide, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
-
Reaction:
-
Heat the mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-12 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with hexanes) or by distillation to obtain the pure this compound.
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: A troubleshooting guide for addressing low yield in this compound synthesis.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. shenvilab.org [shenvilab.org]
- 7. chem.rochester.edu [chem.rochester.edu]
- 8. Workup [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Purification [chem.rochester.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Use of fractional distillation in organic chemistry - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 14. Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Heck Coupling for 1,3-Diene Synthesis
Welcome to the technical support center for the Heck coupling reaction for 1,3-diene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide answers to frequently asked questions.
Troubleshooting Guide: Managing Low Yields
Low yields in Heck coupling reactions for 1,3-diene synthesis can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Conversion of Starting Materials
Possible Cause: Inactive catalyst, incorrect reaction conditions, or unreactive substrates.
Solutions:
-
Catalyst and Ligand:
-
Catalyst Choice: While various palladium sources can be used, Pd(OAc)₂ and [Pd(η³-C₃H₅)Cl]₂ are common starting points. For less reactive substrates like aryl chlorides, consider more active catalysts or specialized ligand systems.[1] Nickel-based catalysts, such as Ni(dppe)Cl₂, can also be an alternative for specific transformations.[2]
-
Ligand Selection: The choice of ligand is critical and can significantly impact the yield and selectivity.[2][3]
-
For electron-rich olefins, phosphine (B1218219) ligands like PPh₃ or P(o-tolyl)₃ are often effective.
-
For electron-deficient olefins, consider bidentate phosphine ligands.
-
Bulky N-heterocyclic carbene (NHC) ligands like IPr can improve yields in some cases.[2] The steric hindrance of the ligand can have a more significant effect on regioselectivity than electronic effects.[2]
-
-
Catalyst Loading: If you observe no conversion, consider increasing the catalyst loading, especially during initial screening experiments.[1]
-
-
Reaction Conditions:
-
Temperature: Ensure the reaction temperature is appropriate for the substrates and catalyst system. For stubborn reactions, increasing the temperature might be necessary, but be mindful of potential side reactions and decomposition.
-
Solvent: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[4] The addition of ionic liquids, such as tetrabutylammonium (B224687) bromide (TBAB), can sometimes increase reaction rates and yields.[5][6]
-
Base: The base plays a critical role in the catalytic cycle.
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and NaOAc are frequently used.[2][4][5][6]
-
Organic bases such as NEt₃ or Bu₃N can also be employed, though they may lead to different outcomes.[2][4] The choice of base can influence the product distribution. For instance, switching from NEt₃ to Cs₂CO₃ has been shown to inhibit the formation of linear products in favor of branched ones in certain nickel-catalyzed reactions.[2]
-
-
-
Substrates:
-
Aryl/Vinyl Halide Reactivity: The reactivity order is generally I > Br > OTf >> Cl.[1] If you are using an aryl chloride, it may require a more active catalyst system (e.g., with a bulky electron-rich phosphine ligand) or conversion to the corresponding iodide or bromide.[1]
-
Diene Reactivity: The substitution pattern of the diene can affect its reactivity. Highly substituted or sterically hindered dienes may react more slowly.
-
Problem 2: Formation of Undesired Side Products
Possible Cause: Competing reaction pathways, such as diarylation, isomerization, or reductive Heck reaction.
Solutions:
-
Diarylation: The 1,3-diene product can sometimes be more reactive than the starting diene, leading to a second Heck reaction and the formation of a 1,4-diaryl-1,3-diene side product.[7][8]
-
Control Stoichiometry: Use a slight excess of the diene relative to the aryl halide.
-
Slow Addition: Add the aryl halide slowly to the reaction mixture to maintain a low concentration, disfavoring the second coupling.
-
-
Isomerization: Isomerization of the double bonds in the diene product can occur, leading to a mixture of stereoisomers.
-
Ligand Choice: The ligand can influence the degree of isomerization.
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can sometimes minimize isomerization. The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can help stabilize the 1,3-diene product under aerobic conditions.[8]
-
-
Reductive Heck Product: Formation of a conjugate addition product instead of the desired substitution product can be a side reaction.[9] This is often influenced by the base, temperature, substrate, and solvent.[9][10]
-
Choice of Base: The selection of the base can be critical in minimizing this side reaction.
-
Hydride Source: If a hydride source is present (e.g., from the solvent or additives), it can intercept the alkylpalladium(II) intermediate.[10] Ensure anhydrous conditions if necessary.
-
Problem 3: Poor Regio- or Stereoselectivity
Possible Cause: The catalyst system and reaction conditions favor the formation of multiple isomers.
Solutions:
-
Regioselectivity (Linear vs. Branched): The regioselectivity of the Heck reaction on 1,3-dienes can be controlled by the choice of catalyst and ligands.[2]
-
Ligand Control: For example, in nickel-catalyzed reactions, phosphine ligands like dppe can favor the formation of linear products, while bulky NHC ligands like IPr can lead to branched products.[2]
-
Additives: The addition of organoboron reagents and NaF has been shown to divert the selectivity from linear to branched products in certain nickel-catalyzed systems.[2]
-
-
Stereoselectivity (E/Z Isomers): Achieving high stereoselectivity is a common challenge.
-
Ligand Control: Chiral ligands, such as (R)-BINAP, can be used to induce stereoselectivity in asymmetric Heck reactions.[11] The choice of ligand can also influence the E/Z ratio of the product.
-
Reaction Conditions: The solvent and base can also play a role in determining the stereochemical outcome.
-
Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low yield. What is the first thing I should check?
A1: Start by verifying the purity of your starting materials and the integrity of your catalyst. Ensure your solvent is anhydrous if the reaction is sensitive to moisture. Then, consider optimizing the base and temperature, as these are often critical parameters.
Q2: I am observing the formation of a significant amount of diarylated product. How can I minimize this?
A2: Diarylation occurs when the product diene reacts again with the aryl halide. To minimize this, you can try using a slight excess of the starting diene or adding the aryl halide slowly to the reaction mixture to keep its concentration low.
Q3: How do I choose the right ligand for my Heck coupling reaction?
A3: Ligand selection is highly dependent on your specific substrates. A good starting point is to screen a small set of common phosphine ligands (e.g., PPh₃, P(o-tolyl)₃, XPhos) and potentially an NHC ligand. The steric and electronic properties of the ligand will influence the reaction's outcome. For example, bulky, electron-rich ligands are often beneficial for less reactive aryl chlorides.
Q4: Can I use an aryl chloride as a coupling partner?
A4: Aryl chlorides can be unreactive under standard Heck conditions.[1] However, their use is possible with more active catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands, typically at higher temperatures.
Q5: What is the role of the base in the Heck reaction?
A5: The base is essential for regenerating the active Pd(0) catalyst at the end of the catalytic cycle by neutralizing the acid (HX) that is formed. The choice of base (e.g., K₂CO₃, NEt₃, NaOAc) can significantly affect the reaction rate and yield.[4]
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of Heck coupling reactions for 1,3-diene synthesis, based on literature data.
Table 1: Effect of Base and Solvent on Heck Coupling Yield
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | K₂CO₃ | DMF | High | [4] |
| 2 | Na₂CO₃ | DMF | Poor | [4] |
| 3 | Et₃N | DMF | Moderate | [4] |
| 4 | Bu₃N | DMF | Moderate | [4] |
| 5 | K₂CO₃ | EtOH | Unsatisfactory | [4] |
| 6 | K₂CO₃ | DMSO | Unsatisfactory | [4] |
| 7 | K₂CO₃ | CH₃CN | Unsatisfactory | [4] |
| 8 | K₂CO₃ | THF | Unsatisfactory | [4] |
| 9 | Cs₂CO₃ | MeCN | Yield increase (branched) | [2] |
| 10 | NEt₃ | MeCN | Favors linear product | [2] |
Table 2: Effect of Ligand on Regioselectivity in Ni-catalyzed Heck Reaction
| Entry | Ligand | Linear Product Yield (%) | Branched Product Yield (%) | Reference |
| 1 | dppe | High | Low | [2] |
| 2 | IPr | Low | High | [2] |
| 3 | IMes | Lower reactivity and selectivity | Lower reactivity and selectivity | [2] |
Experimental Protocols
General Protocol for Palladium-Catalyzed Heck Coupling of a Vinyl Bromide with an Alkene for 1,3-Diene Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium catalyst (e.g., [Pd(η³-C₃H₅)Cl]₂ or Pd(OAc)₂)
-
Ligand (e.g., cis,cis,cis-1,2,3,4-tetrakis[(diphenylphosphino)methyl]cyclopentane (Tedicyp) or another suitable phosphine)
-
Vinyl bromide
-
Alkene
-
Base (e.g., NaOAc or K₂CO₃)
-
Solvent (e.g., DMF or NMP)
-
Anhydrous reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst and the ligand.
-
Add the base.
-
Add the vinyl bromide and the alkene to the reaction vessel.
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 80-140 °C) with stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-diene.
Visualizations
Caption: The catalytic cycle of the Heck reaction for C-C bond formation.
Caption: A troubleshooting workflow for managing low yields in Heck coupling.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Nickel-catalyzed divergent Mizoroki–Heck reaction of 1,3-dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1,3-Octadiene
This guide provides researchers, scientists, and drug development professionals with detailed methods, frequently asked questions, and troubleshooting advice for the purification of crude 1,3-octadiene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Crude this compound can contain a variety of impurities depending on its synthesis route. Common contaminants may include:
-
Isomers: Other C8 isomers with close boiling points.
-
Starting Materials: Unreacted reagents from the synthesis process.
-
Solvents: Residual solvents used during the reaction.
-
Catalysts: Trace metals, such as palladium, if used in the synthesis (e.g., Catellani-type reactions).[1][2]
-
By-products: Compounds formed from side reactions.
-
Polar Contaminants: Similar to impurities found in other dienes, these could include compounds like methyl acetylene (B1199291) and propadiene which can interfere with polymerization.[3]
-
Polymerization Inhibitors: Substances like tert-butylcatechol (TBC) are often added to prevent polymerization during storage.[4]
-
Oxidation Products: Dienes are susceptible to oxidation, which can form colored impurities.[2]
Q2: What are the primary methods for purifying this compound?
The main purification techniques for this compound, a volatile liquid, are fractional distillation and preparative gas chromatography (preparative GC).[5] Chemical treatments or passing through an adsorbent column can be used for removing specific impurities like catalysts or polar compounds.[4][6]
Q3: How do I choose the most suitable purification method for my experiment?
The choice of method depends on the required purity, the scale of the purification, and the nature of the impurities. The workflow below provides a general guide for selecting the appropriate technique.
Caption: Workflow for selecting a this compound purification method.
Q4: What safety precautions should be taken when handling this compound?
This compound is a flammable liquid and its vapors can form explosive mixtures with air.[7][8]
-
Handle in a well-ventilated area, preferably a chemical fume hood.[8]
-
Keep away from heat, sparks, and open flames.[7]
-
Store in a tightly closed container.[8]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
It is less dense than water and insoluble in it.[7]
Purification Methods and Experimental Protocols
Method 1: Fractional Distillation
Fractional distillation is effective for separating liquids with close boiling points and is suitable for larger quantities of material.[9][10] This method is ideal when impurities have boiling points that differ by less than 25-70 °C from this compound (boiling point: ~130-131 °C).[8][10]
Detailed Experimental Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and a receiving flask.[9] Ensure all glassware is dry.
-
Sample Preparation: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar.[10] Do not fill the flask more than two-thirds full.
-
Heating: Place the flask in a heating mantle and begin heating gently.[9]
-
Distillation: As the liquid boils, vapor will rise through the fractionating column. A temperature gradient will form, with the vapor becoming progressively enriched in the lower-boiling point component as it moves up the column.[10]
-
Fraction Collection: Monitor the temperature at the distillation head. When the temperature stabilizes at the boiling point of this compound, place a clean receiving flask to collect the purified product.[9]
-
Completion: Stop the distillation when the temperature either drops or rises sharply, or when only a small amount of residue remains in the distillation flask. Never distill to dryness.
-
Post-treatment: If the product is intended for use in polymerization, it may require further treatment to remove any remaining inhibitors or peroxides.
Data Summary:
| Parameter | Fractional Distillation |
| Typical Purity | 95 - 99.5% |
| Typical Yield | 60 - 85% |
| Scale | > 5 g |
| Best For | Separating components with different boiling points.[10] |
| Limitations | Less effective for azeotropes or very close-boiling isomers.[10] |
Method 2: Preparative Gas Chromatography (Prep GC)
Preparative GC is a powerful technique for isolating highly pure compounds.[11][12] It is particularly useful for separating challenging mixtures, such as isomers, on a smaller scale.[12]
Detailed Experimental Protocol:
-
System Preparation: Set up the preparative GC system. This includes selecting an appropriate column (packed or capillary with high loading capacity), setting up the injector, detector, and fraction collection system.[12]
-
Method Development: First, develop an analytical GC method to determine the retention times of this compound and its impurities. This will inform the temperature program and collection windows for the preparative run.
-
Sample Injection: Inject a larger volume of the crude this compound onto the preparative GC column. The injection volume will depend on the column's capacity.[12]
-
Separation & Detection: The sample is vaporized and travels through the column, separating the components. A detector (e.g., FID or TCD) monitors the effluent.[12]
-
Fraction Collection: A splitter directs most of the column effluent to a collection trap system. The traps are timed to open and close to selectively capture the peak corresponding to this compound as it elutes.[12]
-
Recovery: The purified compound is recovered from the collection traps, which are often cooled to condense the vapor back into a liquid.
-
Multiple Runs: For larger quantities, the process is repeated with multiple automated injections.[12]
Data Summary:
| Parameter | Preparative Gas Chromatography |
| Typical Purity | > 99.9% |
| Typical Yield | 50 - 80% (can be lower depending on separation) |
| Scale | < 5 g (milligrams to a few grams) |
| Best For | High-purity isolation, separation of close-boiling isomers.[12] |
| Limitations | Small scale, time-consuming for larger quantities.[12] |
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound.
Q: My purified this compound still shows impurities by GC analysis. What should I do? A: If minor impurities persist, consider the following:
-
Fractional Distillation: Your column may not be efficient enough. Try using a longer fractionating column or one with a more efficient packing to increase the number of theoretical plates.[9] Also, ensure the distillation rate is slow and steady.
-
Preparative GC: Optimize the temperature program or change the column stationary phase to one with a different selectivity to better resolve the impurity from your product.
-
Chemical Nature of Impurity: If the impurity is an isomer with a nearly identical boiling point, preparative GC is the more suitable method.[12] If it's a polar impurity, pre-treatment by passing the crude material through a plug of activated alumina (B75360) or silica (B1680970) gel may be effective.[4][13]
Q: The product is yellow after purification. How can I remove the color? A: A yellow tint often indicates the presence of trace-level, highly conjugated, or oxidized impurities.[2]
-
Activated Carbon: Dissolve the product in a non-polar solvent (like hexane), add a small amount of activated carbon, stir for 15-30 minutes, and then filter the mixture through Celite or a syringe filter to remove the carbon.[1][2]
-
Adsorbent Plug: Pass a solution of the product through a short plug of activated alumina or silica gel. The colored impurities may be adsorbed, allowing the colorless product to elute.
Q: My recovery is very low after fractional distillation. What are the possible causes? A: Low recovery can be due to several factors:
-
Apparatus Leaks: Ensure all joints in the distillation setup are properly sealed.
-
Column Holdup: A significant amount of material can be retained on the surface of the packing in the fractionating column, especially with high-surface-area packings.
-
Distillation Rate Too High: A fast distillation rate reduces separation efficiency, leading to broader fractions and lower recovery of the pure compound.
-
Thermal Decomposition: Although unlikely for this compound at its atmospheric boiling point, sensitive compounds can decompose. If suspected, consider vacuum distillation to lower the boiling point.
Caption: Decision tree for troubleshooting this compound purification.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. gcms.cz [gcms.cz]
- 4. EP2786979B1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
- 6. home.soka.ac.jp [home.soka.ac.jp]
- 7. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound [chembk.com]
- 9. Purification [chem.rochester.edu]
- 10. Fractional distillation - Wikipedia [en.wikipedia.org]
- 11. Chromatography | Teledyne LABS [teledynelabs.com]
- 12. researchgate.net [researchgate.net]
- 13. EP2786979A1 - Method for purifying 1,3-butadiene - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Epoxidation of 1,7-Octadiene
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the epoxidation of 1,7-octadiene (B165261).
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the epoxidation of 1,7-octadiene?
A1: The primary methods for the epoxidation of 1,7-octadiene include:
-
Metal-Catalyzed Oxidation: This approach often utilizes a polymer-supported Mo(VI) catalyst with tert-butyl hydroperoxide (TBHP) serving as the oxidant. A key advantage of this system is that it can be performed without a solvent.
-
Peracid Oxidation: This method involves the use of peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice.
-
Enzymatic Epoxidation: Certain enzymes, such as those from Pseudomonas oleovorans, can be employed for this transformation, often yielding high selectivity under mild conditions.[1]
Q2: How can I selectively synthesize the monoepoxide (1,2-epoxy-7-octene) over the diepoxide (1,2,7,8-diepoxyoctane)?
A2: To enhance the selectivity for the monoepoxide, consider the following strategies:
-
Molar Ratio: Employ a high molar ratio of 1,7-octadiene to the oxidizing agent. An approximate ratio of 8:1 (diene to oxidant) has proven effective in maximizing the yield of the monoepoxide.[2]
-
Reaction Time: It is crucial to monitor the reaction's progress closely. The reaction should be stopped once the concentration of the monoepoxide reaches its peak to prevent further oxidation to the diepoxide.
-
Temperature: The reaction temperature should be optimized, as elevated temperatures can sometimes lead to a decrease in selectivity.
Q3: What are potential side reactions other than diepoxide formation?
A3: Beyond the formation of the diepoxide, other possible side reactions include:
-
Ring-Opening of the Epoxide: In the presence of acid, the epoxide ring is susceptible to nucleophilic attack by species such as water or alcohols, leading to the formation of diols or ether-alcohols, respectively.[3][4][5][6] The carboxylic acid byproduct generated during peracid oxidations can catalyze this process.
-
Rearrangements: Under certain conditions, particularly in the presence of Lewis or Brønsted acids, epoxides can undergo rearrangement to form carbonyl compounds.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the epoxidation reaction can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).[2][7] When an internal standard is used, GC-MS can provide quantitative data on the concentrations of reactants and products.[2]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Monoepoxide
| Potential Cause | Troubleshooting Steps & Rationale |
| Suboptimal Reaction Temperature | For the polymer-supported Mo(VI)/TBHP system, an optimal temperature of approximately 347 K (74°C) has been identified.[2] Lower temperatures can lead to sluggish reaction rates, whereas excessively high temperatures may promote side reactions and cause catalyst deactivation. |
| Incorrect Molar Ratio of Reactants | To achieve selective mono-epoxidation, maintaining an excess of 1,7-octadiene is critical. For the Mo(VI)/TBHP system, an optimal molar ratio of about 8:1 (diene:TBHP) is recommended.[2] |
| Inadequate Catalyst Loading | An insufficient amount of catalyst will result in low conversion. A catalyst loading of around 0.417 mol% has been reported as optimal for the polymer-supported Mo(VI) catalyst.[2] |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. With the Mo(VI)/TBHP system, an optimal reaction time of approximately 218 minutes has been observed.[2] It is advisable to monitor the reaction over time to identify the point of maximum monoepoxide concentration. |
| Catalyst Deactivation | The catalyst may have become poisoned or deactivated. For heterogeneous catalysts, regeneration procedures such as calcination to remove carbonaceous deposits (coke) may be effective.[2] Alternatively, using a fresh batch of catalyst is recommended. Ensure that all reactants and solvents are of high purity and are anhydrous. |
| Poor Quality of Reagents | The purity of the starting materials is crucial. Use high-purity 1,7-octadiene and oxidant. The purity of commercial m-CPBA can be variable and should be assayed before use. |
Issue 2: Poor Selectivity (High Formation of Diepoxide)
| Potential Cause | Troubleshooting Steps & Rationale |
| Low Molar Ratio of Diene to Oxidant | A lower ratio of diene to oxidant increases the likelihood that the oxidant will react with the monoepoxide product. To improve selectivity, increase the excess of 1,7-octadiene. |
| Prolonged Reaction Time | Allowing the reaction to continue long after the initial consumption of the diene will favor the formation of the diepoxide. The reaction should be terminated when the yield of the monoepoxide is at its maximum. |
| High Reaction Temperature | Elevated temperatures can sometimes have a negative impact on selectivity. The reaction temperature should be optimized to strike a balance between a reasonable reaction rate and high selectivity. |
Issue 3: Formation of Ring-Opened Byproducts (e.g., diols)
| Potential Cause | Troubleshooting Steps & Rationale |
| Acidic Reaction Conditions | When using peracids, the resulting carboxylic acid byproduct can catalyze the ring-opening of the epoxide. Prompt workup upon completion of the reaction is recommended. The use of a buffered system or the addition of a solid base, such as magnesium carbonate or potassium carbonate, can help to neutralize the acid during the reaction. |
| Aqueous Workup with Acidic Traces | To prevent the hydrolysis of the epoxide during the workup, ensure that any residual acid is neutralized before or during the addition of aqueous solutions. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Epoxidation of 1,7-Octadiene with Polymer-Supported Mo(VI) and TBHP [2][8]
| Parameter | Optimal Value |
| Temperature | 347 K (74 °C) |
| 1,7-Octadiene:TBHP Molar Ratio | 7.97:1 |
| Catalyst Loading (mol%) | 0.417 |
| Reaction Time (min) | 218 |
Table 2: Comparison of Different Epoxidation Methods
| Method | Catalyst/Reagent | Oxidant | Typical Solvent | Key Advantages | Key Disadvantages |
| Metal-Catalyzed | Polymer-supported Mo(VI) | TBHP | Solvent-free | Heterogeneous catalyst allows for easy removal; environmentally friendly oxidant. | Catalyst may need to be prepared and can require regeneration. |
| Peracid Oxidation | m-CPBA | m-CPBA | Dichloromethane, Chloroform | Reagent is readily available; generally provides high yields. | Produces stoichiometric waste (m-chlorobenzoic acid); potential for acid-catalyzed side reactions; m-CPBA can be explosive under certain conditions.[9][10] |
| Enzymatic | Pseudomonas oleovorans | O₂ | Aqueous medium with a co-solvent (e.g., cyclohexane) | High selectivity; mild reaction conditions. | Requires a specific biological setup; reaction rates can be slower.[1] |
Experimental Protocols
Protocol 1: Epoxidation of 1,7-Octadiene using a Polymer-Supported Mo(VI) Catalyst and TBHP [2][10]
-
Materials: 1,7-octadiene, tert-Butyl hydroperoxide (TBHP), Polymer-supported Mo(VI) catalyst, Jacketed glass reactor with a stirrer, condenser, and temperature controller, Gas chromatograph-mass spectrometer (GC-MS), Internal standard (e.g., iso-octane).
-
Procedure:
-
Assemble the jacketed glass reactor and preheat it to the desired reaction temperature (e.g., 347 K).
-
Charge the reactor with the appropriate amounts of 1,7-octadiene and TBHP (e.g., a molar ratio of 7.97:1).
-
Commence stirring of the mixture at a constant rate (e.g., 400 rpm).
-
Once the reaction mixture has reached the set temperature, introduce the polymer-supported Mo(VI) catalyst (e.g., 0.417 mol%).
-
Begin timing the reaction.
-
Periodically withdraw samples from the reaction mixture. Prepare these samples for GC-MS analysis by adding a known quantity of an internal standard.
-
Analyze the samples by GC-MS to quantify the concentrations of reactants and products.
-
Continue the reaction for the predetermined optimal duration (e.g., 218 minutes), then cease heating and stirring.
-
Isolate the product by filtering off the heterogeneous catalyst.
-
Protocol 2: General Procedure for Epoxidation of an Alkene with m-CPBA [7][11]
-
Materials: 1,7-octadiene, m-CPBA (meta-chloroperoxybenzoic acid), Dichloromethane (DCM) or another suitable aprotic solvent, Saturated sodium bicarbonate solution, Saturated sodium sulfite (B76179) solution, Brine, Anhydrous magnesium sulfate.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,7-octadiene in DCM. To promote mono-epoxidation, use an excess of the diene (e.g., 2-4 equivalents).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1 equivalent, based on the desired quantity of mono-epoxide) in DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of 1,7-octadiene over a period of time.
-
Monitor the reaction's progress by TLC.
-
Upon completion, quench any unreacted peracid by washing the reaction mixture sequentially with saturated sodium bicarbonate solution and saturated sodium sulfite solution.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography if necessary.
-
Mandatory Visualization
Caption: Experimental workflow for the epoxidation of 1,7-octadiene.
References
- 1. Epoxidation of 1,7-octadiene by Pseudomonas oleovorans: fermentation in the presence of cyclohexane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reactions of Epoxides under Acidic and Basic Conditions - Chemistry Steps [chemistrysteps.com]
- 6. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 7. ias.ac.in [ias.ac.in]
- 8. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo(vi) complex via response surface methodology - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Optimisation of greener and more efficient 1,7-octadiene epoxidation catalysed by a polymer-supported Mo( vi ) complex via response surface methodolog ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00461A [pubs.rsc.org]
- 11. leah4sci.com [leah4sci.com]
Technical Support Center: Stereoselective 1,3-Diene Synthesis
Welcome to the technical support center for overcoming poor stereoselectivity in 1,3-diene synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on achieving high stereocontrol in your reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that influence the stereoselectivity in 1,3-diene synthesis?
A1: The stereochemical outcome of 1,3-diene synthesis is highly dependent on several factors. The choice of synthetic methodology is paramount, with different reactions favoring specific isomers. Key influential factors include the catalyst system (metal and ligands), the solvent, reaction temperature, and the steric and electronic properties of the substrates. For instance, in transition-metal-catalyzed cross-coupling reactions, the ligand can play a crucial role in determining the stereoselectivity.[1][2] Similarly, solvent polarity can influence the stability of transition states, thereby affecting the isomeric ratio of the product.[3][4]
Q2: My Wittig reaction is producing a mixture of (E)- and (Z)-isomers. How can I improve the stereoselectivity?
A2: The Wittig reaction, while a powerful tool for C=C bond formation, can sometimes yield poor stereoselectivity, particularly with semi-stabilized ylides.[5] To favor the formation of a specific isomer, several strategies can be employed. The Horner-Wadsworth-Emmons (HWE) modification often provides excellent selectivity for the (E)-isomer due to the formation of a more stable phosphonate (B1237965) carbanion.[6][7] For the synthesis of (Z)-dienes, the Still-Gennari olefination is a reliable alternative.[8] Additionally, a two-step sequence involving a non-stereoselective Wittig reaction followed by a cobalt-catalyzed double-bond isomerization has been shown to selectively produce (Z)-1,3-dienes.[7][9]
Q3: I am observing poor stereoselectivity in my Suzuki-Miyaura cross-coupling reaction to form a 1,3-diene. What are the common causes and solutions?
A3: The Suzuki-Miyaura coupling is a robust method for the stereoselective synthesis of 1,3-dienes, typically proceeding with retention of the vinylborane (B8500763) and vinyl halide stereochemistry.[7][9] Poor stereoselectivity can arise from several sources:
-
Isomerization of the vinylboron reagent: Ensure the vinylboron species is stereochemically pure before use.
-
Side reactions of the catalyst: The choice of palladium catalyst and ligand is critical. Ligands like dppbz have been shown to promote high E- and Z-selectivity in certain dienylation reactions.[10][11]
-
Reaction conditions: Temperature and solvent can influence the outcome. Optimization of these parameters is often necessary. A detailed protocol for a stereoselective Suzuki-Miyaura coupling is provided in the Experimental Protocols section.
Q4: Can olefin metathesis be used for the stereoselective synthesis of 1,3-dienes?
A4: Yes, olefin metathesis, particularly enyne metathesis, is a powerful strategy for constructing 1,3-dienes with high stereocontrol.[6] The stereoselectivity is largely dictated by the choice of the ruthenium or molybdenum catalyst. This method is advantageous as it allows for the formation of complex diene structures from readily available alkynes and alkenes.
Troubleshooting Guide
Issue: Poor E/Z ratio in the final 1,3-diene product.
This is a common challenge that can often be addressed by systematically evaluating and optimizing the reaction parameters.
Caption: A stepwise workflow for troubleshooting poor stereoselectivity.
Quantitative Data Summary
The following tables summarize quantitative data from various stereoselective 1,3-diene synthesis methods.
Table 1: Stereoselective Suzuki-Miyaura Coupling
| Entry | Vinyl Halide | Vinylborane | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | (E)-β-Bromostyrene | (E)-Styrylboronic acid | Pd(OAc)₂ | dppbz | THF | 60 | 99 | >30:1 |
| 2 | (Z)-1-Iodo-1-octene | (E)-1-Hexenylboronic acid | Pd(PPh₃)₄ | PPh₃ | Dioxane | 75 | 85 | >98:2 |
| 3 | 1-Bromocyclohexene | (E)-Styrylboronic acid | Pd(OAc)₂ | dppbz | THF | 60 | 67 | >30:1 |
Data synthesized from multiple sources for illustrative purposes.[1][11][12]
Table 2: Horner-Wadsworth-Emmons (HWE) Reaction for (E)-1,3-Dienes
| Entry | Aldehyde | Phosphonate | Base | Solvent | Temp (°C) | Yield (%) | E/Z Ratio |
| 1 | Crotonaldehyde | Diethyl allylphosphonate | NaH | THF | 25 | 88 | >95:5 |
| 2 | Benzaldehyde | Triethyl 2-phosphonocrotonate | NaOMe | DME | 0 | 92 | >98:2 |
| 3 | Octanal | Diethyl (E)-3-methyl-2-butenylphosphonate | KHMDS | THF | -78 | 85 | >99:1 |
Data synthesized from multiple sources for illustrative purposes.[6][7]
Experimental Protocols
Protocol 1: Stereoselective Synthesis of an (E,E)-1,3-Diene via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a vinyl halide with a vinylboronic acid to yield an (E,E)-1,3-diene with high stereoselectivity.[1][11]
Materials:
-
(E)-Vinyl halide (1.0 equiv)
-
(E)-Vinylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv)
-
1,2-Bis(diphenylphosphino)benzene (dppbz, 0.04 equiv)
-
Potassium methoxide (B1231860) (CH₃OK, 2.0 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ and dppbz.
-
Add anhydrous THF and stir for 10 minutes at room temperature to form the catalyst complex.
-
Add the (E)-vinyl halide, (E)-vinylboronic acid, and potassium methoxide.
-
Heat the reaction mixture to 60 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired (E,E)-1,3-diene.
Caption: A simplified workflow for the Suzuki-Miyaura cross-coupling.
Protocol 2: Synthesis of an (E)-1,3-Diene using the Horner-Wadsworth-Emmons (HWE) Reaction
This protocol provides a general method for the stereoselective synthesis of (E)-1,3-dienes from α,β-unsaturated aldehydes and allylic phosphonates.[6]
Materials:
-
Allylic phosphonate (e.g., diethyl allylphosphonate, 1.1 equiv)
-
Strong base (e.g., sodium hydride (NaH), 60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF))
-
α,β-Unsaturated aldehyde (1.0 equiv)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add NaH.
-
Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the allylic phosphonate in anhydrous THF to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes).
-
Cool the resulting ylide solution back to 0 °C.
-
Add a solution of the α,β-unsaturated aldehyde in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature until the aldehyde is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the (E)-1,3-diene.
References
- 1. Highly Regio- and Stereoselective Catalytic Synthesis of Conjugated Dienes and Polyenes [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Catalytic Dienylation: An Emergent Strategy for the Stereoselective Construction of Conjugated Dienes and Polyenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Preventing isomerization of 1,3-dienes during synthesis
Welcome to the technical support center for the synthesis of 1,3-dienes. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve common issues encountered during the synthesis of these valuable compounds, with a focus on preventing unwanted isomerization.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a mixture of (E/Z)-isomers of my desired 1,3-diene. What are the common causes of this isomerization?
A1: Isomerization of 1,3-dienes during synthesis can be triggered by several factors. The most common culprits include:
-
Thermal Isomerization: Elevated reaction temperatures can provide enough energy to overcome the rotational barrier of the single bond between the two double bonds, leading to a thermodynamic mixture of isomers.[1][2]
-
Acid or Base Catalysis: Trace amounts of acid or base in your reaction mixture can catalyze isomerization.[1][3] This can occur through protonation/deprotonation events that facilitate bond rotation.
-
Transition Metal Catalysts: In palladium-catalyzed reactions, the formation of palladium-hydride species can lead to isomerization through hydropalladation/dehydropalladation sequences.[4][5][6] Similarly, other transition metals like cobalt and ruthenium can also promote isomerization.[7][8][9]
-
Photocatalysis: Exposure to light, especially in the presence of a photosensitizer, can induce E/Z isomerization.[10]
Q2: How can I improve the stereoselectivity of my Wittig or Horner-Wadsworth-Emmons (HWE) reaction to favor a specific isomer?
A2: The Wittig and HWE reactions are powerful methods for forming double bonds, and their stereoselectivity can be tuned:
-
For (E)-1,3-Dienes using HWE: The Horner-Wadsworth-Emmons reaction generally favors the formation of the thermodynamically more stable (E)-isomer.[11] Using stabilized phosphonate (B1237965) ylides and non-polar, aprotic solvents at low temperatures can further enhance E-selectivity. The addition of HMPA has been shown to significantly improve E-selectivity in the synthesis of terminal 1,3-dienes.[12]
-
For (Z)-1,3-Dienes using Wittig: To favor the (Z)-isomer, unstabilized or semi-stabilized ylides are typically used under salt-free conditions in polar aprotic solvents. Running the reaction at low temperatures and using a strong, non-nucleophilic base for ylide generation is also crucial. A nearly neutral, salt-free Wittig olefination has been developed for the synthesis of trisubstituted 1,3-dienes.[13]
Q3: I am using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Stille) and observing isomerization. What can I do to minimize this?
A3: Isomerization in palladium-catalyzed cross-coupling reactions often arises from the formation and subsequent reaction of palladium-hydride species. To minimize this:
-
Ligand Choice: The choice of phosphine (B1218219) ligand is critical. Bulky and electron-rich ligands can often suppress isomerization by promoting the desired reductive elimination step over side reactions.[14]
-
Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can sometimes disfavor the isomerization pathway.[14]
-
Additives: The use of specific additives can influence the reaction pathway. For instance, in some Suzuki-Miyaura couplings, the in-situ formation of boric acid can promote a desired isomerization of an allene (B1206475) intermediate to the 1,3-diene.[4][5][6] Conversely, avoiding reagents that can generate hydrides is beneficial if isomerization is undesired.
-
Stereospecific Methods: Employing stereodefined starting materials is key. The Suzuki-Miyaura and Stille couplings are generally stereospecific, meaning the stereochemistry of the starting vinyl halide and vinylborane (B8500763) or vinylstannane is retained in the product.[13][15][16]
Troubleshooting Guides
Issue 1: Low yield of the desired 1,3-diene isomer.
This guide will help you troubleshoot potential causes for low yields of your target isomer.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of the desired 1,3-diene isomer.
Issue 2: My 1,3-diene is isomerizing during purification.
This guide provides steps to prevent isomerization during the workup and purification process.
Decision Tree for Preventing Isomerization During Purification
Caption: Decision tree for preventing isomerization during purification of 1,3-dienes.
Performance of Stereoselective Synthesis Methods
The choice of synthetic method significantly impacts the stereochemical outcome. Below is a summary of various catalytic methods and their typical performance in synthesizing 1,3-dienes.
| Catalytic Method | Catalyst System | Substrate 1 | Substrate 2 | Yield (%) | Selectivity |
| Palladium-Catalyzed Heck Olefination | [Pd(η³-C₃H₅)Cl]₂ / Tedicyp | Vinyl Bromide | Alkene | 65-98 | High (E/Z varies) |
| Palladium-Catalyzed Suzuki Coupling | Pd(OAc)₂ / SPhos | Alkenyl Boronic Acid | Alkenyl Halide | 70-95 | Stereospecific |
| Ruthenium-Catalyzed Enyne Metathesis | Grubbs II Catalyst | Enyne | - | 60-90 | High |
| Nickel-Catalyzed Hydroalkoxylation | Ni(cod)₂ / DuPhos | 1,3-Diene | Alcohol | 66-94 | High (er up to 96:4) |
| Cobalt-Catalyzed Isomerization | CoCl₂ / Amido-diphosphine-oxazoline | E/Z mixture of 1,3-dienes | - | >95 | High for (E) isomer |
Table adapted from BenchChem Application Notes.[17]
Key Experimental Protocols
Protocol 1: Stereoselective Synthesis of an (E)-1,3-Diene using the Horner-Wadsworth-Emmons (HWE) Reaction [11]
This protocol provides a general procedure for the synthesis of (E)-1,3-dienes and may require optimization for specific substrates.
Materials:
-
Allylic phosphonate (e.g., diethyl allylphosphonate)
-
Strong base (e.g., sodium hydride (NaH), sodium methoxide (B1231860) (NaOMe), or lithium diisopropylamide (LDA))
-
Aldehyde or ketone
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran (B95107) (THF), diethyl ether)
Procedure:
-
To a solution of the allylic phosphonate in the anhydrous solvent at -78 °C to 0 °C, add the strong base dropwise. Stir the mixture for 30-60 minutes to ensure complete formation of the phosphonate carbanion.
-
Slowly add a solution of the aldehyde or ketone in the anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired (E)-1,3-diene.
Protocol 2: Stereospecific Synthesis of a 1,3-Diene via Suzuki-Miyaura Coupling [13]
This protocol is a general method for the stereospecific synthesis of 1,3-dienes.
Materials:
-
Stereodefined vinyl halide (e.g., (E)- or (Z)-vinyl bromide)
-
Stereodefined vinylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., toluene/water, dioxane/water)
Procedure:
-
In a reaction vessel, combine the vinyl halide, vinylboronic acid or ester, palladium catalyst, and base.
-
Degas the solvent system and add it to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).
-
Cool the reaction mixture to room temperature and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the stereochemically pure 1,3-diene.
Protocol 3: Cobalt-Catalyzed Isomerization of an E/Z Mixture to the (Z)-1,3-Diene [8][9]
This protocol describes an unusual isomerization to favor the (Z)-isomer.
Materials:
-
E/Z mixture of a 1,3-diene
-
Cobalt(II) chloride (CoCl₂)
-
Chelating bis-phosphine ligand (e.g., DPPB, (S,S)-DIOP)
-
Trimethylaluminum (B3029685) (Me₃Al)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the cobalt(II) chloride and the bis-phosphine ligand in the anhydrous solvent.
-
Cool the mixture to the desired temperature (e.g., -15 °C).
-
Add the trimethylaluminum solution dropwise to the catalyst mixture.
-
Add the E/Z mixture of the 1,3-diene to the activated catalyst solution.
-
Stir the reaction at the specified temperature and monitor the isomerization by GC.
-
Upon completion, quench the reaction carefully with a proton source (e.g., methanol, followed by dilute HCl).
-
Extract the product with an organic solvent, wash with saturated aqueous sodium bicarbonate and brine, dry, and concentrate.
-
Purify the product by chromatography to isolate the (Z)-1,3-diene.
References
- 1. Substituent effects on the thermal cis-to-trans isomerization of 1,3-diphenyltriazenes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kinetic studies on the thermal cis-trans isomerization of 1, 3-diphenyltriazene in aqueous solution. Effects Of acids and bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of 1,3-Dienes via a Sequential Suzuki-Miyaura Coupling/Palladium-Mediated Allene Isomerization Sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1,3-Diene synthesis by olefination [organic-chemistry.org]
- 8. Chemoselective Reactions of (E)-1,3-Dienes: Cobalt-Mediated Isomerization to (Z)-1,3-Dienes and Reactions with Ethylene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. A Convenient Method for the Synthesis of Terminal (E)-1,3-Dienes [organic-chemistry.org]
- 13. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Stille reaction - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Quenching Procedures for Reactions Involving 1,3-Octadiene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the quenching of reactions that utilize 1,3-octadiene.
Frequently Asked Questions (FAQs)
Q1: What is "quenching" in the context of a chemical reaction?
A: Quenching is the process of deactivating any unreacted, highly reactive reagents in a reaction mixture to safely terminate the reaction.[1] This is a critical step before the "workup," which involves isolating and purifying the desired product.[2] The goal is to neutralize species that might be pyrophoric (ignite in air), water-reactive, or otherwise hazardous, ensuring the reaction can be safely handled in the open atmosphere.[3]
Q2: Why is a specific quenching procedure necessary for reactions with this compound?
A: While this compound itself is a flammable liquid, the primary need for careful quenching arises from the highly reactive reagents often used in conjunction with it.[4] For instance, reactions like anionic polymerizations or certain metal-catalyzed cross-couplings may involve pyrophoric organolithium reagents (e.g., n-BuLi) or water-reactive metal hydrides.[5][6][7] Improper quenching of these reagents can lead to violent, exothermic events or fires.[1][3]
Q3: What are the most common types of quenching agents used?
A: The choice of quenching agent depends on the reactivity of the species that needs to be neutralized. A sequential approach, starting with a less reactive quencher and moving to a more reactive one, is often safest.[5][8]
-
Mild Quenchers: Isopropanol (B130326), ethanol. These are used to slowly neutralize highly reactive species like organolithiums and hydrides.[5][8]
-
Moderate Quenchers: Methanol, water. Water is often added after an initial quench with an alcohol.[5][9]
-
Aqueous Solutions: Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) is commonly used to quench organometallic reagents while maintaining a slightly acidic pH. Saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are used to neutralize acidic catalysts or byproducts.[10][11]
Q4: Can I add the quenching agent directly to the reaction mixture at room temperature?
A: This is strongly discouraged, especially when dealing with highly reactive reagents. Quenching is often exothermic.[1] It is standard practice to cool the reaction vessel in an ice bath (to 0 °C) or a dry ice/acetone bath (for very reactive systems) before slowly adding the quenching agent dropwise.[1][5] This allows for better control of the heat generated and prevents the reaction from becoming dangerously vigorous.[1]
Q5: What safety precautions are essential during quenching?
A: Safety is paramount. Always perform quenching procedures inside a certified chemical fume hood.[3] Essential personal protective equipment (PPE) includes a flame-resistant lab coat, safety goggles or a face shield, and appropriate chemical-resistant gloves.[5][9] Ensure flammable materials are removed from the immediate area and have appropriate extinguishing materials, like a Class D fire extinguisher for metal fires or sand, readily available.[5] The reaction should be maintained under an inert atmosphere (like nitrogen or argon) during the initial quenching phase to prevent flammable solvents from igniting.[5]
Troubleshooting Guide
This section addresses common problems encountered during the quenching of reactions involving this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction becomes excessively hot or violent upon adding quencher. | 1. Quenching agent was added too quickly. 2. Reaction was not sufficiently cooled. 3. A highly reactive quenching agent (e.g., water) was used first instead of a milder one (e.g., isopropanol).[5] | 1. Immediately stop the addition of the quenching agent. 2. Ensure the cooling bath is effective. Add more ice or dry ice if necessary. 3. Proceed with very slow, dropwise addition only after the initial exotherm has subsided.[1] 4. For future experiments, begin with a less reactive quencher like isopropanol before introducing water.[5] |
| An emulsion forms during aqueous workup. | 1. The organic solvent is partially miscible with water (e.g., THF, Dioxane).[12] 2. High concentration of salts or polar byproducts. | 1. Wait: Sometimes emulsions break on their own if left to stand. 2. Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength of the aqueous layer, reducing the solubility of the organic component.[13] 3. Filter: For persistent emulsions, filtering the entire mixture through a pad of Celite can be effective.[13] 4. Solvent Management: If possible, remove water-miscible solvents like THF via rotary evaporation before the aqueous workup.[12] |
| Product yield is low after workup. | 1. The desired product is partially water-soluble. 2. The product is unstable to the pH of the aqueous wash (acidic or basic conditions). 3. The product was lost in an emulsion. | 1. Back-Extraction: Extract the aqueous layer multiple times with the organic solvent to recover any dissolved product.[10] 2. pH Control: Use neutral washes (like brine) if your product has acid- or base-labile functional groups. Choose quenching agents carefully (e.g., NH₄Cl for a mildly acidic quench, NaHCO₃ for a mildly basic quench). 3. Address any emulsion formation as described above. |
| Solid precipitate forms when quenching at low temperature. | The aqueous quenching agent has frozen. | This is normal when quenching below 0 °C.[1] Do not be alarmed. Simply allow the reaction mixture to warm slowly (e.g., by letting the ice bath melt). The ice will melt, and you can proceed with the workup.[1] |
| Incomplete reaction or unexpected side products observed after quenching. | 1. Reaction was quenched prematurely. 2. A reactive intermediate was trapped by the quenching agent, leading to an unexpected product. 3. The diene underwent an undesired reaction pathway (e.g., 1,2- vs 1,4-addition).[14] | 1. Always monitor reaction completion using an appropriate analytical technique (e.g., TLC, GC-MS, NMR) before quenching.[1] 2. Analyze the structure of the side product to understand the reaction mechanism. Consider alternative, non-protic quenching agents if necessary. 3. Adjust reaction conditions (e.g., temperature) to favor the desired product. For electrophilic additions to dienes, lower temperatures often favor the "kinetic" 1,2-addition product, while higher temperatures favor the "thermodynamic" 1,4-addition product.[14] |
Experimental Protocols
Protocol 1: General Quenching of a Pyrophoric Reagent (e.g., n-BuLi)
This protocol is for reactions where a pyrophoric reagent like an organolithium was used, for example, in the anionic polymerization of this compound.
-
Preparation: Ensure the reaction flask is under an inert atmosphere (N₂ or Ar) and cooled to 0 °C in an ice-water bath.[5]
-
Initial Quench: Slowly add a mild, anhydrous quenching agent such as isopropanol dropwise via a syringe or an addition funnel with vigorous stirring.[3][5] Monitor for any gas evolution or temperature increase. Continue adding until the bubbling or exotherm ceases.
-
Secondary Quench: After the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water.[5]
-
Final Quench: Once the mixture appears homogeneous and no further reaction is observed, add water dropwise to quench any remaining reactive species.[9] Be cautious, as residual reagents can still react violently with water.[9]
-
Warm to Room Temperature: Allow the flask to slowly warm to room temperature. It is good practice to let it stir for an additional 1-2 hours to ensure the quench is complete.[9]
-
Proceed to Workup: The reaction is now safe to expose to the atmosphere and proceed with standard aqueous workup procedures (extraction, washing, etc.).[15]
References
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemistry.nd.edu [chemistry.nd.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Modern Synthetic Methods for the Stereoselective Construction of 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kgroup.du.edu [kgroup.du.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. rtong.people.ust.hk [rtong.people.ust.hk]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. How To Run A Reaction [chem.rochester.edu]
Stabilizers and inhibitors for preventing 1,3-Octadiene polymerization
Welcome to the Technical Support Center for the stabilization of 1,3-octadiene. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on preventing the unwanted polymerization of this compound during experiments, storage, and handling.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to prevent the polymerization of this compound?
A1: this compound, as a conjugated diene, is susceptible to polymerization, especially when exposed to heat, light, air (oxygen), or impurities.[1][2] Uncontrolled polymerization can lead to several issues in a research setting:
-
Loss of valuable material: The monomer is consumed, reducing the yield of the desired product.
-
Inaccurate experimental results: The presence of oligomers and polymers can interfere with reactions and analytical measurements.
-
Safety hazards: Polymerization is often exothermic and can lead to a rapid increase in temperature and pressure within a sealed container, potentially causing a runaway reaction.[3]
Q2: What are the primary factors that initiate the polymerization of this compound?
A2: The polymerization of this compound is typically initiated by free radicals. The formation of these radicals can be triggered by:
-
Heat: Elevated temperatures provide the energy needed to initiate polymerization. It is crucial to store this compound in a cool environment.[4]
-
Light: UV light can promote the formation of free radicals. Therefore, this compound should be stored in amber or opaque containers to protect it from light.
-
Oxygen: Oxygen can react with the diene to form peroxides, which can then decompose to initiate polymerization. Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.
-
Impurities: Metal ions and other impurities can act as catalysts for polymerization. Using high-purity this compound and clean equipment is essential.
Q3: What are the most common stabilizers and inhibitors used for this compound?
A3: Several types of chemical compounds are used to prevent the polymerization of conjugated dienes like this compound. These work by scavenging free radicals and terminating the polymerization chain reaction. Common choices include:
-
Phenolic Compounds:
-
4-tert-Butylcatechol (TBC): A widely used and effective inhibitor for many dienes.
-
Hydroquinone (HQ): Another common phenolic inhibitor.
-
Butylated Hydroxytoluene (BHT): Often used as an antioxidant and can also inhibit polymerization.
-
-
Amine-Based Compounds:
-
N,N'-diethylhydroxylamine (DEHA): An effective oxygen scavenger and polymerization inhibitor.
-
-
Other Radical Scavengers:
-
Phenothiazine (PTZ): A highly effective inhibitor, particularly at elevated temperatures.
-
Q4: How do I choose the right stabilizer for my experiment?
A4: The choice of stabilizer depends on several factors:
-
Experimental Conditions: Consider the reaction temperature, solvent, and presence of other reagents. Some inhibitors are more effective at higher temperatures than others.
-
Required Shelf Life: For long-term storage, a more robust inhibitor or a combination of inhibitors may be necessary.
-
Downstream Applications: The stabilizer should not interfere with subsequent reactions. Some stabilizers can be easily removed by washing with an alkaline solution or by distillation.
Q5: What is the recommended concentration of stabilizers?
A5: The optimal concentration of a stabilizer can vary depending on the specific inhibitor, the purity of the this compound, and the storage conditions. However, a general starting point for many common inhibitors is in the range of 10 to 100 parts per million (ppm). It is crucial to consult the supplier's recommendations and to determine the optimal concentration for your specific application empirically.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Cloudiness or increased viscosity of this compound upon storage. | Polymerization has initiated. This could be due to depleted stabilizer, exposure to heat/light/air, or contamination. | 1. Do not use the material. Continued polymerization can be hazardous. 2. Safely dispose of the material according to your institution's safety protocols. 3. Review your storage and handling procedures. Ensure the container is properly sealed, stored in a cool, dark place, and under an inert atmosphere. 4. Check the age of the stabilizer. Inhibitors can be consumed over time. |
| Low yield or unexpected side products in a reaction involving this compound. | The presence of oligomers or polymers from partial polymerization of the starting material. The stabilizer may be interfering with the reaction. | 1. Purify the this compound before use by passing it through a column of activated alumina (B75360) to remove the inhibitor and any oligomers. Use the purified diene immediately. 2. Choose a different stabilizer that is known not to interfere with your specific reaction chemistry. 3. Analyze the starting material for the presence of oligomers using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy. |
| Inconsistent reaction outcomes. | Variability in the purity of this compound or inconsistent removal of the inhibitor. | 1. Standardize your purification protocol for removing the inhibitor. 2. Always use freshly purified this compound for your reactions. 3. Source high-purity this compound from a reputable supplier. |
| Rapid, uncontrolled temperature increase during a reaction. | A runaway polymerization is occurring. | 1. Immediately initiate emergency cooling of the reaction vessel. 2. If safe to do so, add a short-stopper (a highly effective inhibitor like phenothiazine) to quench the polymerization. 3. Evacuate the area if the reaction cannot be brought under control. 4. Thoroughly review the experimental protocol to identify the cause, such as insufficient inhibitor, excessive temperature, or presence of a catalyst. |
Data Presentation: Comparison of Common Stabilizers
While specific quantitative data for this compound is limited in publicly available literature, the following table provides a general comparison of common inhibitors used for conjugated dienes, which can serve as a starting point for inhibitor selection.
| Inhibitor | Typical Concentration Range (ppm) | Advantages | Disadvantages | Removal Method |
| 4-tert-Butylcatechol (TBC) | 10 - 100 | Highly effective at ambient temperatures. | Less effective at elevated temperatures. Requires oxygen to be fully effective. | Wash with aqueous NaOH solution. |
| Hydroquinone (HQ) | 50 - 200 | Readily available and cost-effective. | Can sublime and deposit on cooler surfaces. Requires oxygen to be effective. | Wash with aqueous NaOH solution. |
| Butylated Hydroxytoluene (BHT) | 100 - 500 | Good antioxidant properties. | Generally less effective as a primary polymerization inhibitor compared to TBC or HQ. | Distillation. |
| Phenothiazine (PTZ) | 10 - 50 | Very effective, especially at higher temperatures. | Can be more challenging to remove completely. Can impart color to the monomer. | Column chromatography or distillation. |
| N,N'-diethylhydroxylamine (DEHA) | 50 - 200 | Acts as an oxygen scavenger, which is beneficial for anaerobic conditions. | Can be more volatile than other inhibitors. | Distillation. |
Experimental Protocols
Protocol 1: Removal of Inhibitor from this compound
This protocol describes the removal of phenolic inhibitors (e.g., TBC, HQ) from this compound prior to use in a reaction.
Materials:
-
This compound (inhibited)
-
Activated alumina (neutral, Brockmann I, ~150 mesh)
-
Anhydrous, deoxygenated solvent (e.g., hexane (B92381) or diethyl ether)
-
Glass column with a fritted disc
-
Round-bottom flask
-
Inert gas source (Nitrogen or Argon)
-
Septa and needles
Procedure:
-
Prepare the column: Pack a glass column with a plug of glass wool at the bottom, followed by a layer of sand (approx. 1 cm). Add a slurry of activated alumina in the chosen anhydrous solvent to the column, allowing it to settle into a packed bed. The amount of alumina should be approximately 10-20 times the weight of the this compound.
-
Equilibrate the column: Pass the anhydrous solvent through the column until the alumina is fully wetted and the solvent level is just above the top of the alumina bed.
-
Purify the diene: Carefully add the inhibited this compound to the top of the column.
-
Elute the diene: Elute the this compound through the column using the anhydrous solvent. Collect the purified, inhibitor-free diene in a clean, dry, and inert-atmosphere-flushed round-bottom flask.
-
Solvent removal (if necessary): If the presence of the elution solvent is undesirable for the subsequent reaction, it can be removed under reduced pressure. Caution: Do not heat the diene during solvent removal to avoid polymerization.
-
Storage and Use: The purified this compound is now inhibitor-free and should be used immediately. If short-term storage is necessary, keep it under an inert atmosphere at a low temperature (e.g., in a freezer).
Protocol 2: Evaluating the Effectiveness of a Polymerization Inhibitor
This protocol provides a method to determine the induction period, which is a measure of an inhibitor's effectiveness in preventing polymerization.
Materials:
-
Purified (inhibitor-free) this compound
-
Candidate polymerization inhibitor
-
Free-radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
High-purity, deoxygenated solvent (e.g., toluene (B28343) or benzene)
-
Small reaction vials with septa
-
Constant temperature bath
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Prepare solutions:
-
Prepare a stock solution of the purified this compound in the chosen solvent at a known concentration.
-
Prepare a stock solution of the free-radical initiator (AIBN) in the same solvent.
-
Prepare stock solutions of the candidate inhibitors at various concentrations.
-
-
Set up the experiment:
-
In a series of reaction vials, add a known volume of the this compound solution.
-
To each vial (except for the control), add a specific volume of one of the inhibitor stock solutions to achieve the desired final inhibitor concentration.
-
Seal the vials with septa and purge with an inert gas.
-
-
Initiate polymerization:
-
Place the vials in a constant temperature bath set to a temperature where the initiator has a known decomposition rate (e.g., 60-80 °C for AIBN).
-
Inject a known amount of the initiator solution into each vial to start the polymerization.
-
-
Monitor the reaction:
-
At regular time intervals, withdraw a small aliquot from each vial using a syringe.
-
Quench the polymerization in the aliquot immediately (e.g., by adding a small amount of a highly effective inhibitor like hydroquinone).
-
Analyze the aliquot by GC or HPLC to determine the concentration of the remaining this compound monomer.
-
-
Determine the induction period:
-
Plot the concentration of this compound versus time for each inhibitor concentration and the control (no inhibitor).
-
The induction period is the time during which the monomer concentration remains essentially unchanged before polymerization begins. A longer induction period indicates a more effective inhibitor at that concentration.
-
Visualizations
References
Technical Support Center: Safe Handling of Volatile Dienes
This guide provides essential safety protocols, troubleshooting advice, and frequently asked questions for researchers, scientists, and drug development professionals working with volatile dienes such as butadiene, isoprene (B109036), and cyclopentadiene (B3395910). Adherence to these guidelines is critical for ensuring a safe laboratory environment.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during experiments involving volatile dienes.
Question: I smell a faint sweet odor in the lab. What should I do?
Answer: A faint sweet odor may indicate the presence of a volatile diene like 1,3-butadiene, as its odor threshold is close to the permissible exposure limit.[1] You should treat this as a potential low-level leak.
-
Immediate Action: Do not ignore the smell. Stop your work and check the integrity of your experimental setup, including all connections and seals.
-
Ventilation: Ensure your local exhaust ventilation (e.g., fume hood) is functioning correctly. Increase ventilation if possible.
-
Monitoring: If the odor persists, evacuate the immediate area and inform your supervisor or the designated safety officer. Use a portable gas detector to check for the concentration of volatile organic compounds (VOCs) if available.
-
Source Identification: If the concentration is below the action level, you may re-enter to identify and rectify the source of the leak, ensuring you are wearing appropriate personal protective equipment (PPE). If the source cannot be identified or the odor persists, evacuate and report the issue.
Question: My container of cyclopentadiene has turned cloudy and I see some solid precipitate. Is this a concern?
Answer: Yes, this is a significant concern. Cyclopentadiene can undergo dimerization to form dicyclopentadiene, which can appear as a solid or cause the liquid to become cloudy. More dangerously, volatile dienes can form explosive peroxides upon exposure to air, which can also appear as crystals or a viscous liquid.[2]
-
Immediate Action: Do not move or shake the container. Isolate the container in a designated area away from heat, light, and other reactive materials.
-
Do Not Open: Do not attempt to open the container, as friction from the cap could detonate peroxides.
-
Inform Safety Personnel: Immediately contact your institution's Environmental Health and Safety (EHS) office or a qualified chemical safety expert for guidance on testing for and disposing of potentially explosive peroxides.
-
Prevention: To prevent this, always store volatile dienes in tightly sealed, opaque containers, under an inert atmosphere (like nitrogen or argon), and away from light and heat.[3] Add inhibitors as recommended in the Safety Data Sheet (SDS).
Question: I've spilled a small amount of isoprene inside the fume hood. How should I clean it up?
Answer: For a small spill of a volatile diene inside a fume hood, you can typically manage the cleanup yourself, provided you have the correct materials and PPE.
-
Ensure Ventilation: Keep the fume hood sash at the lowest practical height to maintain proper airflow.
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., Viton or butyl rubber), safety goggles, and a flame-retardant lab coat.[4]
-
Containment: Use a spill kit with absorbent materials like vermiculite (B1170534) or a commercial absorbent to contain the spill. Work from the outside of the spill inward to avoid spreading the liquid.[5]
-
Cleanup: Collect the absorbent material using non-sparking tools and place it in a designated, labeled hazardous waste container.[2][6]
-
Decontamination: Wipe down the affected area with a suitable solvent (check the SDS for recommendations), followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including gloves and wipes, as hazardous waste according to your institution's procedures.[5]
Question: Can I store my container of butadiene in a standard laboratory refrigerator?
Answer: No, you should never store volatile or flammable chemicals in a standard refrigerator.[7] Standard refrigerators have internal ignition sources, such as lights and thermostats, that can ignite flammable vapors, leading to an explosion.
-
Proper Storage: Volatile dienes must be stored in a refrigerator or freezer specifically designed for the storage of flammable materials. These are often labeled as "explosion-proof" or "flammable-safe."
-
Storage Conditions: Store containers tightly closed in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][8]
Quantitative Data on Common Volatile Dienes
The following tables summarize key quantitative safety data for common volatile dienes. This information is crucial for risk assessment and experimental planning.
| Chemical Name | CAS Number | OSHA PEL (8-hr TWA) | OSHA STEL (15-min) | LEL | UEL | Vapor Pressure | Flash Point |
| 1,3-Butadiene | 106-99-0 | 1 ppm[9][10] | 5 ppm[9][10] | 2%[11][12] | 12%[11][12] | 2.4 atm @ 20°C | -76°C |
| Isoprene | 78-79-5 | Not Established | Not Established | 1.5%[13] | 8.9%[13] | 634 hPa @ 21.1°C[13] | -54°C[13] |
| Cyclopentadiene | 542-92-7 | 75 ppm | Not Established | 1.1% | 5.5% | 400 mm Hg @ 20°C[8] | 25°C[8] |
TWA: Time-Weighted Average, STEL: Short-Term Exposure Limit, LEL: Lower Explosive Limit, UEL: Upper Explosive Limit, PEL: Permissible Exposure Limit.
Experimental Protocols
Adherence to detailed experimental protocols is paramount when working with volatile dienes. Below are general methodologies for key procedures. Always consult the specific Safety Data Sheet (SDS) for the diene you are using and your institution's standard operating procedures (SOPs) before beginning any work.
Protocol for Handling and Dispensing Volatile Dienes
-
Preparation:
-
Read and understand the SDS for the specific diene.[14]
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary equipment, including appropriate glassware, non-sparking tools, and emergency spill materials.[8][15]
-
Don the appropriate Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles.[16]
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber, Viton). Check glove compatibility charts.
-
Body Protection: Flame-retardant lab coat and closed-toe shoes.
-
-
-
Dispensing:
-
Perform all manipulations within a certified chemical fume hood.[17]
-
Ground and bond all metal containers to prevent static discharge.[2][8][15]
-
Use a closed system or a well-ventilated area for transfers.[18][19]
-
Carefully uncap the container, being mindful of any pressure buildup.
-
Use a syringe or cannula for liquid transfers to minimize exposure to air.
-
Immediately recap the source container and the receiving vessel.
-
-
Post-Handling:
-
Clean any minor drips or spills within the fume hood immediately.
-
Properly dispose of any contaminated materials (e.g., syringe tips, wipes) in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.[8]
-
Protocol for Storage of Volatile Dienes
-
Container Selection:
-
Store in the original, tightly sealed container.[8]
-
Ensure the container is properly labeled with the chemical name and all relevant hazard warnings.
-
-
Storage Location:
-
Segregation:
-
Store volatile dienes away from incompatible materials, especially oxidizing agents (e.g., peroxides, nitrates), strong acids, and halogens.[8]
-
-
Inventory Management:
-
Date containers upon receipt and upon opening.
-
Regularly inspect containers for signs of damage, leaks, or peroxide formation.
-
Dispose of chemicals before their expiration date or before significant peroxide formation can occur.
-
Protocol for Disposal of Volatile Diene Waste
-
Waste Collection:
-
Collect all waste (unused chemical, contaminated materials) in a designated, properly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure lid.
-
-
Segregation:
-
Do not mix volatile diene waste with other incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name of the contents.
-
Store the waste container in a designated satellite accumulation area, away from ignition sources.
-
-
Disposal:
Visualized Workflows
The following diagrams illustrate critical safety workflows for handling volatile dienes.
Caption: Workflow for responding to a volatile diene spill.
Caption: Logic for selecting appropriate PPE for handling volatile dienes.
References
- 1. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. pcs.com.sg [pcs.com.sg]
- 3. borealisgroup.com [borealisgroup.com]
- 4. braskem.com.br [braskem.com.br]
- 5. students.umw.edu [students.umw.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nj.gov [nj.gov]
- 9. 29 CFR § 1910.1051 - 1,3-Butadiene. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 10. nj.gov [nj.gov]
- 11. wermac.org [wermac.org]
- 12. chrysalisscientific.com [chrysalisscientific.com]
- 13. Isoprene - Safety Data Sheet [chemicalbook.com]
- 14. Minimize the Potential for Accidents: Before, During, and After Hazardous Material Handling [ehsleaders.org]
- 15. braskem.com.br [braskem.com.br]
- 16. solutions.covestro.com [solutions.covestro.com]
- 17. editverse.com [editverse.com]
- 18. echemi.com [echemi.com]
- 19. produkte.linde-gas.at [produkte.linde-gas.at]
- 20. needle.tube [needle.tube]
Validation & Comparative
A Comparative Study of 1,3-Octadiene and 1,7-Octadiene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,3-octadiene and 1,7-octadiene (B165261) in cycloaddition reactions, supported by representative experimental data. The structural difference between these two isomers—the conjugated diene system in this compound versus the isolated double bonds in 1,7-octadiene—fundamentally dictates their reactivity and the types of cycloaddition reactions they undergo.
Executive Summary
This compound, a conjugated diene, readily participates in thermal [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction, to form six-membered rings. This reaction is characterized by its high stereospecificity and is a cornerstone of synthetic organic chemistry for the construction of complex cyclic systems. In contrast, 1,7-octadiene, a non-conjugated diene, is unreactive in thermal [4+2] cycloadditions. Instead, its isolated double bonds are amenable to photochemical [2+2] cycloaddition reactions, which lead to the formation of four-membered cyclobutane (B1203170) rings. This guide will delve into the specifics of these distinct reaction pathways, presenting comparative data and detailed experimental protocols.
Data Presentation: A Comparative Overview
The following tables summarize the key differences in the cycloaddition reactivity of this compound and 1,7-octadiene based on representative reactions.
Table 1: General Comparison of Cycloaddition Reactivity
| Feature | This compound | 1,7-Octadiene |
| Diene Type | Conjugated Diene | Non-conjugated Diene |
| Primary Cycloaddition Type | Thermal [4+2] (Diels-Alder) | Photochemical [2+2] |
| Energy Source | Heat | UV Light |
| Ring Size of Product | 6-membered ring (Cyclohexene derivative) | 4-membered ring (Cyclobutane derivative) |
| Reaction Conditions | Typically requires elevated temperatures (reflux) | Requires photochemical irradiation, often at low temperatures |
| Stereospecificity | High | Generally high |
Table 2: Representative Experimental Data for Cycloaddition Reactions
| Reactant | Dienophile/Coreactant | Reaction Type | Conditions | Product | Yield |
| This compound (analog) | Maleic Anhydride | Thermal [4+2] Cycloaddition | Toluene (B28343), Reflux, 15 min | Substituted cyclohexene (B86901) anhydride | ~10.5% (representative) |
| 1,7-Octadiene (intramolecular) | - | Photochemical [2+2] Cycloaddition | Visible light, photosensitizer | Bicyclic cyclobutane derivative | Up to 96% |
Note: The yield for the this compound analog reaction is from a specific reported experiment and may not represent the optimized yield. High yields for Diels-Alder reactions are common.
Reaction Pathways and Mechanisms
The difference in reactivity stems from the electronic structure of the dienes. In this compound, the conjugated π-system allows for a concerted, six-electron transition state in the Diels-Alder reaction. In 1,7-octadiene, the isolated double bonds react independently, and the photochemical excitation is necessary to promote an electron to a higher energy orbital, enabling the [2+2] cycloaddition.
Caption: Reaction pathways for this compound and 1,7-octadiene.
Experimental Protocols
Protocol 1: Thermal [4+2] Cycloaddition of a this compound Analog with Maleic Anhydride
This protocol is adapted from a representative Diels-Alder reaction of a similar conjugated diene.
Materials:
-
(E,E)-2,4-hexadien-1-ol (analog for this compound)
-
Maleic anhydride
-
Toluene
-
25 mL round-bottom flask
-
Condenser
-
Stir bar
-
Heating mantle or water bath
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
To a 25 mL round-bottom flask, add approximately 0.4 g of (E,E)-2,4-hexadien-1-ol and 0.4 g of maleic anhydride.
-
Add 5 mL of toluene and a stir bar to the flask.
-
Attach a condenser and place the flask in a heating mantle or water bath.
-
Heat the mixture to reflux and maintain reflux for 15 minutes with stirring.
-
After 15 minutes, remove the flask from the heat source and allow it to cool to room temperature.
-
Once at room temperature, place the flask in an ice bath for 10 minutes to promote crystallization of the product.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small portion of cold toluene.
-
Allow the product to air dry on the filter paper.
-
Determine the mass of the product and calculate the percent yield.
Protocol 2: Intramolecular Photochemical [2+2] Cycloaddition of a 1,7-Octadiene Derivative
This protocol is a general representation of an intramolecular photochemical cycloaddition.
Materials:
-
A suitable 1,7-octadiene derivative
-
Photosensitizer (e.g., acetone, benzophenone, if required)
-
Solvent (e.g., acetonitrile, dichloromethane)
-
Photoreactor with a suitable UV lamp (e.g., medium-pressure mercury lamp)
-
Schlenk flask or similar reaction vessel
-
Stir bar
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the 1,7-octadiene derivative in the chosen solvent in a quartz reaction vessel. If a photosensitizer is used, add it to the solution. The concentration of the substrate is typically low to favor intramolecular reaction.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Place the reaction vessel in the photoreactor and irradiate with the UV lamp while stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, remove the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to isolate the bicyclic cyclobutane product.
-
Characterize the product using spectroscopic methods (NMR, IR, MS) and determine the yield.
Caption: General experimental workflows for the two cycloaddition types.
Conclusion
The cycloaddition reactivity of this compound and 1,7-octadiene is a clear illustration of how the arrangement of π-bonds within a molecule dictates its chemical behavior. This compound is a prime substrate for the powerful and widely used thermal Diels-Alder reaction, providing access to six-membered rings with excellent stereocontrol. In contrast, 1,7-octadiene's isolated double bonds necessitate a photochemical approach to achieve [2+2] cycloadditions, yielding four-membered rings. This fundamental difference in reactivity makes each isomer a valuable, yet distinct, building block in organic synthesis, particularly in the construction of diverse cyclic scaffolds relevant to drug discovery and materials science. Researchers should select the appropriate octadiene isomer based on the desired cyclic core of their target molecule.
A Researcher's Guide to Purity Analysis of 1,3-Octadiene: GC-FID and Alternatives
For researchers and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of quality control and experimental validity. 1,3-Octadiene, a volatile acyclic olefin, is a valuable building block in organic synthesis.[1] Its purity is critical as isomeric or other hydrocarbon impurities can lead to unwanted side reactions, lower yields, and complications in downstream applications. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for assessing the purity of volatile organic compounds like this compound.
This guide provides an objective comparison of GC-FID with alternative methods for the purity analysis of this compound, supported by established experimental principles.
Principles of GC-FID for Purity Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition.[2] The sample is introduced into a carrier gas stream (the mobile phase) which flows through a column containing a stationary phase. Components of the sample interact differently with the stationary phase, causing them to separate based on properties like boiling point and polarity.
The Flame Ionization Detector (FID) is a common detector used in GC, particularly for organic compounds.[3] As separated components exit the column, they are combusted in a hydrogen-air flame. This combustion produces ions, generating an electrical current that is proportional to the mass of the carbon atoms in the analyte.[3] This makes GC-FID an excellent choice for quantitative analysis of hydrocarbons like this compound.[3]
Experimental Protocol: Purity of this compound by GC-FID
This section details a typical protocol for determining the purity of a this compound sample. Method validation should be performed according to guidelines such as ICH Q2(R1) to ensure the method is accurate, precise, and reliable.[2][4]
1. Instrumentation
-
Gas Chromatograph: Any system equipped with a Flame Ionization Detector and a split/splitless injector.[5]
-
Column: A non-polar capillary column is typically suitable for separating hydrocarbon isomers. A common choice would be a column with a 100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-1, HP-5, SPB-1), with dimensions such as 30 m length x 0.25 mm I.D. x 0.25 µm film thickness.[6] For separating more closely related isomers, a more specialized, highly selective column like an alumina (B75360) PLOT column might be necessary, though these can be more challenging for polar impurities.[7][8]
-
Data System: Chromatography data software for peak integration and analysis.
2. Reagents and Standards
-
Carrier Gas: Helium or Hydrogen, high purity (99.999%).
-
FID Gases: Hydrogen (high purity) and compressed air (zero grade).
-
Solvent: Hexane or other suitable high-purity solvent.
-
This compound Reference Standard: A sample of known high purity.
-
Internal Standard (Optional but Recommended): A non-interfering, stable compound such as n-nonane or decane (B31447) for improved quantitative accuracy.
3. Chromatographic Conditions
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
Note: This program should be optimized to ensure baseline separation of this compound from its potential impurities.
-
-
Carrier Gas Flow: 1.0 mL/min (constant flow mode).
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Injection Volume: 1 µL.
4. Sample Preparation
-
Prepare a stock solution of the this compound sample by accurately weighing approximately 100 mg of the material into a 10 mL volumetric flask and diluting with the chosen solvent.
-
If using an internal standard, add a known concentration to the sample solution.
-
Inject the prepared sample into the GC-FID system.
5. Data Analysis Purity is typically determined using the area percent method. The area of each peak in the chromatogram is integrated, and the percentage of this compound is calculated as follows:
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
For higher accuracy, response factors relative to the main component or an internal standard should be determined and applied.[9]
Comparison with Alternative Analytical Methods
While GC-FID is a workhorse for purity analysis, other techniques offer different advantages, particularly when more than just a percentage purity is required. The most relevant alternative is Gas Chromatography-Mass Spectrometry (GC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS couples the separation power of GC with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component. This allows for the identification of unknown impurities, a significant advantage over GC-FID.[3]
-
Qualitative Analysis: GC-MS is superior for identifying unknown impurities by comparing their mass spectra to library databases.[10]
-
Sensitivity and Selectivity: Modern GC-MS systems can offer higher sensitivity and selectivity, especially in selected ion monitoring (SIM) mode, allowing for the detection of trace-level contaminants that GC-FID might miss.[11][12]
-
Quantitative Analysis: While GC-FID is often preferred for its consistent response factors for hydrocarbons, GC-MS can also provide accurate quantification, though it may require more extensive calibration with individual standards.[10][13]
Other Methods
Other techniques exist for olefin analysis but are generally less suited for routine purity testing of a specific compound like this compound compared to GC-based methods.
-
High-Performance Liquid Chromatography (HPLC): Used for separating olefins, particularly with silver-impregnated columns, but is more complex and less common for volatile C8 compounds.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Primarily a tool for structural elucidation. While it can be used for quantitative analysis (qNMR), it is less sensitive than GC for detecting minor impurities.
-
Titration Methods (e.g., Bromine Number): These methods measure the total amount of unsaturation in a sample and are not specific to this compound, making them unsuitable for assessing isomeric purity.[15]
Performance Comparison
The following table summarizes the key performance characteristics of GC-FID versus GC-MS for the purity analysis of this compound.
| Feature | GC-FID | GC-MS |
| Primary Use | Quantitative Analysis (Purity, Assay) | Qualitative & Quantitative Analysis (Impurity ID) |
| Selectivity | Based on chromatographic retention time. Co-eluting peaks are not distinguished.[11] | Based on retention time and mass spectrum. Can distinguish co-eluting peaks with different mass spectra.[11] |
| Sensitivity | High for hydrocarbons (ppm range).[3] | Generally higher, especially in SIM mode (ppb range possible).[11][12] |
| Quantitative Accuracy | Excellent, due to consistent response factors for similar hydrocarbons.[10][13] | Good, but response factors can vary more significantly between compounds. Requires more rigorous calibration.[13] |
| Impurity Identification | No | Yes, via mass spectral library matching.[3] |
| Cost (Instrument) | Lower | Higher |
| Cost (Operational) | Lower (simpler maintenance) | Higher (requires vacuum system, more complex) |
| Ease of Use | Simpler, more robust for routine QC. | More complex operation and data analysis. |
Visualizing the Workflow and Decision Process
To better illustrate the practical application of these techniques, the following diagrams outline the experimental workflow for GC-FID and a logical guide for selecting the appropriate analytical method.
Caption: Experimental workflow for this compound purity analysis by GC-FID.
Caption: Decision tree for selecting an analytical method for purity testing.
Conclusion
For routine, quantitative purity assessment of this compound where potential impurities are known and chromatographically resolved, GC-FID stands out as a cost-effective, robust, and accurate method.[2][3] Its operational simplicity and the consistent response of the FID detector to hydrocarbons make it ideal for quality control environments.
However, when the identity of impurities is unknown, or when confirmation of their structure is required for regulatory or research purposes, GC-MS is the more powerful and appropriate choice.[10][11] Its ability to provide structural information and its enhanced sensitivity for trace components are invaluable in drug development and detailed chemical analysis. The choice between these methods ultimately depends on the specific requirements of the analysis: GC-FID for reliable quantification and GC-MS for comprehensive identification and quantification.
References
- 1. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. iiste.org [iiste.org]
- 3. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 4. pharmaguru.co [pharmaguru.co]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. epa.gov [epa.gov]
- 7. gcms.cz [gcms.cz]
- 8. agilent.com [agilent.com]
- 9. sciepub.com [sciepub.com]
- 10. phytochemia.com [phytochemia.com]
- 11. Why is Using GC-MS More Advantageous than GC-FID? [monadlabtech.com]
- 12. digital.csic.es [digital.csic.es]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. calstatela.edu [calstatela.edu]
A Comparative Analysis of Catalysts for Stereoselective 1,3-Diene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of 1,3-dienes is of paramount importance in organic chemistry, as this structural motif is a key component of numerous natural products, pharmaceuticals, and functional materials. The precise control over the geometry of the double bonds is crucial for their biological activity and material properties. This guide provides a comparative analysis of prominent catalytic systems for the stereoselective synthesis of 1,3-dienes, focusing on palladium, rhodium, and nickel catalysts. We present a summary of their performance, detailed experimental protocols for representative reactions, and visualizations of the catalytic cycles.
Performance Comparison of Catalytic Systems
The choice of catalyst plays a pivotal role in determining the yield, stereoselectivity, and substrate scope of 1,3-diene synthesis. Below is a comparative table summarizing the performance of selected palladium, rhodium, and nickel-based catalytic systems in specific, stereoselective 1,3-diene forming reactions.
| Catalyst System | Representative Reaction | Substrates | Product | Yield (%) | Stereoselectivity |
| Palladium | Suzuki-Miyaura Coupling | (E)-β-Bromostyrene, (E)-Styrylboronic acid | (1E,3E)-1,4-Diphenyl-1,3-butadiene | >95 | >98% E,E |
| Rhodium | Allene (B1206475) Hydroarylation | 1-Phenyl-1,2-propadiene, Phenylboronic acid | (E)-2-Phenyl-1,3-butadiene | 92 | >98% E |
| Nickel | Enantioselective Hydroamination | 1-Phenyl-1,3-butadiene, Morpholine | (S,E)-N-(1-Phenylbut-2-en-1-yl)morpholine | 94 | 97% ee, >20:1 rr |
Detailed Experimental Protocols
Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the synthesis of (1E,3E)-1,4-diphenyl-1,3-butadiene, a classic example of stereospecific cross-coupling.[1]
Materials:
-
(E)-β-Bromostyrene
-
(E)-Styrylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Water
Procedure:
-
To a round-bottom flask, add (E)-β-bromostyrene (1.0 mmol), (E)-styrylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add a solution of Pd(OAc)₂ (0.02 mmol) and PPh₃ (0.08 mmol) in toluene (5 mL).
-
Add DMF (5 mL) and water (1 mL) to the mixture.
-
The reaction mixture is stirred at 80 °C for 12 hours under an inert atmosphere.
-
After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired (1E,3E)-1,4-diphenyl-1,3-butadiene.
Rhodium-Catalyzed Reaction of Allenes with Organoboronic Reagents
This method provides a highly stereoselective route to 2-aryl-substituted 1,3-dienes.[2][3]
Materials:
-
Allene substrate (e.g., 1-phenyl-1,2-propadiene)
-
Organoboronic reagent (e.g., phenylboronic acid)
-
[CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)
-
Sodium acetate (NaOAc)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a reaction vial, combine the allene (1.0 mmol), organoboronic reagent (1.5 mmol), [Cp*RhCl₂]₂ (2.5 mol%), NaOAc (20 mol%), and Cu(OAc)₂·H₂O (5 mol%).[2]
-
Add THF (5 mL) and water (5.0 equiv) to the vial.[2]
-
The reaction is stirred at room temperature under an air balloon.[2]
-
Upon completion (monitored by TLC), the reaction mixture is filtered through a short pad of silica gel.
-
The filtrate is concentrated, and the residue is purified by column chromatography to yield the E-isomer of the 2-aryl-1,3-diene.[2]
Nickel-Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes
This protocol outlines a method for the asymmetric synthesis of chiral allylic amines.[4][5][6][7]
Materials:
-
1,3-Diene (e.g., 1-phenyl-1,3-butadiene)
-
Hydroxylamine (B1172632) ester
-
Ni(COD)₂ (COD = 1,5-cyclooctadiene)
-
(S,S,S)-Ph-SKP ligand
-
Potassium carbonate (K₂CO₃)
-
Trimethoxysilane ((MeO)₃SiH)
-
2-Methyltetrahydrofuran (2-Me-THF)
Procedure:
-
In a glove box, a reaction vial is charged with Ni(COD)₂ (5.0 mol%), (S,S,S)-Ph-SKP (0.01 mmol), and K₂CO₃ (0.4 mmol).[5]
-
The 1,3-diene (0.2 mmol), hydroxylamine ester (0.3 mmol), 2-Me-THF (1.0 mL), and (MeO)₃SiH (0.5 mmol) are added sequentially.[5]
-
The vial is sealed and removed from the glove box.
-
The mixture is stirred vigorously at room temperature for 36 hours.[5]
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the chiral allylic amine.[5]
Catalytic Cycles and Mechanistic Pathways
The stereochemical outcome of these reactions is dictated by the intricate mechanistic steps of the catalytic cycle. The following diagrams, generated using the DOT language, illustrate the proposed catalytic cycles for each of the discussed transformations.
Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Allene Carbometalation
Caption: Proposed catalytic cycle for rhodium-catalyzed allene functionalization.
Nickel-Catalyzed Hydroamination of 1,3-Dienes
Caption: Catalytic cycle for the nickel-catalyzed hydroamination of 1,3-dienes.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereoselective rhodium-catalyzed reaction of allenes with organoboronic reagents for diversified branched 1,3-alkadienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Nickel Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes [organic-chemistry.org]
- 6. Nickel Catalyzed Enantioselective 1,4-Hydroamination of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Reactivity: Conjugated vs. Non-Conjugated Octadienes
For researchers, scientists, and drug development professionals, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular synthesis. This guide provides a detailed comparison of the reactivity of conjugated and non-conjugated octadienes, focusing on 1,3-octadiene and 1,7-octadiene (B165261) as representative examples. By examining thermodynamic stability and the outcomes of key electrophilic addition reactions, this document offers insights supported by experimental data and detailed protocols.
Thermodynamic Stability: A Quantitative Comparison
Non-conjugated dienes, where the double bonds are separated by more than one single bond, behave as if they were two independent alkene units. Therefore, the heat of hydrogenation is approximately additive of the values for two individual alkenes. For a terminal, monosubstituted alkene, the heat of hydrogenation is roughly -126 kJ/mol. Thus, for 1,7-octadiene, we can estimate the heat of hydrogenation to be approximately -252 kJ/mol.
Conjugated dienes exhibit a lower heat of hydrogenation than their non-conjugated counterparts, indicating they are more stable and release less energy upon saturation. This difference in energy is known as the resonance stabilization energy. For 1,3-butadiene, the heat of hydrogenation is -236 kJ/mol, which is about 16 kJ/mol less than twice the heat of hydrogenation of 1-butene (B85601) (-126 kJ/mol x 2 = -252 kJ/mol). Extrapolating this stabilization energy to this compound, we can estimate its heat of hydrogenation.
| Compound | Structure | Type | Estimated Heat of Hydrogenation (kJ/mol) | Relative Stability |
| This compound | CH₃(CH₂)₄CH=CH-CH=CH₂ | Conjugated | ~ -236 | More Stable |
| 1,7-Octadiene | CH₂=CH(CH₂)₄CH=CH₂ | Non-conjugated | ~ -252 | Less Stable |
This data clearly illustrates that the conjugated this compound is thermodynamically more stable than the non-conjugated 1,7-octadiene due to resonance stabilization.
Electrophilic Addition Reactions: A Study in Contrasting Reactivity
The differing electronic structures of conjugated and non-conjugated dienes lead to distinct outcomes in electrophilic addition reactions such as hydrohalogenation and halogenation.
Hydrohalogenation with HBr
Non-Conjugated Diene (1,7-Octadiene): The reaction of 1,7-octadiene with one equivalent of HBr proceeds as a standard electrophilic addition to an isolated double bond, following Markovnikov's rule. The proton adds to the carbon with more hydrogen atoms, leading to the formation of a more stable secondary carbocation, which is then attacked by the bromide ion.
Conjugated Diene (this compound): The hydrobromination of this compound is more complex and results in a mixture of products due to the formation of a resonance-stabilized allylic carbocation. This leads to both 1,2-addition and 1,4-addition products. The product distribution is highly dependent on the reaction temperature, a classic example of kinetic versus thermodynamic control.[1][2]
-
Kinetic Control (Low Temperature): At lower temperatures (e.g., -40 °C to 0 °C), the reaction is under kinetic control, favoring the product that is formed faster.[1][3] The 1,2-addition product is typically the major product as the bromide ion attacks the secondary carbocation, which bears a greater positive charge density in the resonance hybrid.[2]
-
Thermodynamic Control (High Temperature): At higher temperatures (e.g., 40 °C), the reaction is under thermodynamic control, and the more stable product is favored.[4] The 1,4-addition product, which has a more substituted and therefore more stable internal double bond, becomes the major product.[4][5]
| Reactant | Reagent | Conditions | Major Product(s) |
| 1,7-Octadiene | 1 eq. HBr | N/A | 7-Bromo-1-octene |
| This compound | 1 eq. HBr | Low Temperature (e.g., 0°C) | 3-Bromo-1-octene (1,2-adduct, Kinetic Product) |
| This compound | 1 eq. HBr | High Temperature (e.g., 40°C) | 1-Bromo-2-octene (1,4-adduct, Thermodynamic Product) |
Halogenation with Br₂
Non-Conjugated Diene (1,7-Octadiene): Similar to hydrohalogenation, the addition of one equivalent of Br₂ to 1,7-octadiene results in the straightforward addition across one of the double bonds, forming a vicinal dibromide.
Conjugated Diene (this compound): The bromination of this compound also yields a mixture of 1,2- and 1,4-addition products through the formation of a cyclic bromonium ion and subsequent attack by a bromide ion. The distribution of these products can also be influenced by reaction conditions, though typically a mixture is obtained.
| Reactant | Reagent | Major Product(s) |
| 1,7-Octadiene | 1 eq. Br₂ | 7,8-Dibromo-1-octene |
| This compound | 1 eq. Br₂ | Mixture of 3,4-Dibromo-1-octene (1,2-adduct) and 1,4-Dibromo-2-octene (1,4-adduct) |
Experimental Protocols
Catalytic Hydrogenation of 1,7-Octadiene
Objective: To selectively hydrogenate one of the double bonds in 1,7-octadiene.
Materials:
-
1,7-octadiene
-
Hexane (B92381) (solvent)
-
1Pd9Ag/Al₂O₃ catalyst
-
Hydrogen gas (H₂)
-
High-pressure reactor
Procedure:
-
Dissolve a known amount of 1,7-octadiene in hexane in a high-pressure reactor.
-
Add the 1Pd9Ag/Al₂O₃ catalyst to the solution.
-
Seal the reactor and purge with nitrogen gas to remove air.
-
Pressurize the reactor with hydrogen gas to 30 bar.
-
Heat the reaction mixture to 100 °C while stirring.
-
Maintain the reaction for a set period (e.g., 6 hours), monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the catalyst from the reaction mixture.
-
Analyze the product mixture using gas chromatography (GC) or nuclear magnetic resonance (NMR) to determine the conversion and product distribution.[6]
Electrophilic Addition of HBr to this compound (Kinetic vs. Thermodynamic Control)
Objective: To demonstrate the temperature-dependent product distribution in the hydrobromination of a conjugated diene.
Materials:
-
This compound
-
Hydrogen bromide (HBr)
-
Inert solvent (e.g., pentane (B18724) or CH₂Cl₂)
-
Dry ice/acetone bath (-78 °C)
-
Water bath (40 °C)
Procedure for Kinetic Control (-78 °C):
-
Dissolve this compound in the inert solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly bubble HBr gas through the solution or add a pre-cooled solution of HBr in the same solvent.
-
Allow the reaction to proceed for a specified time at -78 °C.
-
Quench the reaction by adding a cold, weak base solution (e.g., sodium bicarbonate).
-
Extract the organic layer, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.
-
Analyze the product mixture by GC or NMR to determine the ratio of 1,2- to 1,4-addition products.[7]
Procedure for Thermodynamic Control (40 °C):
-
Follow the same initial setup as for the kinetic control experiment.
-
Warm the reaction flask to 40 °C using a water bath.
-
Slowly add HBr to the stirred solution.
-
Maintain the reaction at 40 °C for a period sufficient to allow equilibrium to be established.
-
Work up the reaction as described for the kinetic control experiment.
-
Analyze the product mixture to determine the product ratio.[4]
Bromination of Octadienes
Objective: To compare the products of bromination of a conjugated and a non-conjugated diene.
Materials:
-
This compound and 1,7-octadiene
-
Bromine (Br₂)
-
Inert solvent (e.g., carbon tetrachloride, CCl₄, or dichloromethane, CH₂Cl₂)
-
Round-bottom flasks
-
Dropping funnel
Procedure:
-
In separate flasks, dissolve this compound and 1,7-octadiene in the inert solvent.
-
Cool the flasks in an ice bath.
-
From a dropping funnel, add a solution of one equivalent of bromine in the same solvent dropwise to each flask with stirring. The disappearance of the bromine color indicates the reaction is proceeding.
-
After the addition is complete, allow the reaction to stir for a short period at room temperature.
-
Remove the solvent under reduced pressure.
-
Analyze the resulting product mixtures by NMR or GC-MS to identify the structures of the dibromo-octenes formed.[8]
Visualizing Reaction Pathways
The following diagrams illustrate the key mechanistic differences discussed.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Electrophilic Addition of HX to 1,3-Butadiene: Thermodynamic vs Kinetic Control [jove.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Analysis of Experimental and Literature Spectroscopic Data for 1,3-Octadiene
This guide provides a detailed comparison of hypothetical experimental spectroscopic data for 1,3-Octadiene with established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate spectroscopic analysis for compound identification and characterization. This document outlines the methodologies for key spectroscopic techniques and presents the data in a clear, comparative format.
Data Summary
The following tables summarize the quantitative spectroscopic data for (E)-1,3-Octadiene, comparing the hypothetical experimental findings with literature data.
Table 1: ¹H NMR Data Comparison (Solvent: CDCl₃, Frequency: 400 MHz)
| Proton Assignment | Hypothetical Experimental Data (ppm, Multiplicity, J in Hz) | Literature/Predicted Data (ppm, Multiplicity, J in Hz) * |
| H1a | 5.05 (dd, J = 10.4, 1.6) | 5.08 (dd, J = 10.5, 1.5) |
| H1b | 5.15 (dd, J = 17.2, 1.6) | 5.18 (dd, J = 17.0, 1.5) |
| H2 | 6.35 (ddd, J = 17.2, 10.4, 10.0) | 6.38 (ddd, J = 17.0, 10.5, 10.1) |
| H3 | 6.15 (dt, J = 15.2, 10.0) | 6.18 (dt, J = 15.0, 10.1) |
| H4 | 5.75 (dt, J = 15.2, 7.2) | 5.78 (dt, J = 15.0, 7.0) |
| H5 | 2.10 (q, J = 7.2) | 2.08 (q, J = 7.0) |
| H6 | 1.40 (sextet, J = 7.4) | 1.38 (sextet, J = 7.5) |
| H7 | 1.30 (sextet, J = 7.4) | 1.28 (sextet, J = 7.5) |
| H8 | 0.90 (t, J = 7.4) | 0.88 (t, J = 7.5) |
Table 2: ¹³C NMR Data Comparison (Solvent: CDCl₃, Frequency: 100 MHz)
| Carbon Assignment | Hypothetical Experimental Data (ppm) | Literature/Predicted Data (ppm) * |
| C1 | 117.5 | 117.3 |
| C2 | 137.2 | 137.0 |
| C3 | 132.8 | 132.5 |
| C4 | 130.5 | 130.2 |
| C5 | 35.2 | 35.0 |
| C6 | 31.6 | 31.4 |
| C7 | 22.8 | 22.6 |
| C8 | 14.2 | 14.0 |
Table 3: Infrared (IR) Spectroscopy Data Comparison
| Hypothetical Experimental Data (cm⁻¹) | Literature Data (cm⁻¹)[1] | Vibrational Mode Assignment |
| 3085 | ~3090 | =C-H Stretch (vinyl) |
| 3015 | ~3020 | =C-H Stretch (alkenyl) |
| 2958, 2927, 2858 | ~2960, 2930, 2860 | C-H Stretch (aliphatic) |
| 1645 | ~1650 | C=C Stretch (diene) |
| 1455 | ~1460 | C-H Bend (aliphatic) |
| 965 | ~965 | =C-H Bend (trans) |
| 900 | ~900 | =C-H Bend (vinyl) |
Table 4: Mass Spectrometry (MS) Data Comparison
| Hypothetical Experimental Data (m/z) | Literature Data (m/z)[1] | Fragment Assignment |
| 110 | 110 | [M]⁺ (Molecular Ion) |
| 95 | 95 | [M - CH₃]⁺ |
| 81 | 81 | [M - C₂H₅]⁺ |
| 67 | 67 | [C₅H₇]⁺ |
| 55 | 55 | [C₄H₇]⁺ |
| 41 | 41 | [C₃H₅]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the experimental data are provided below.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 10 mg) was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated with a relaxation delay of 1 second. For the ¹³C NMR spectrum, 256 scans were accumulated with a relaxation delay of 2 seconds. The data was processed using standard Fourier transform and baseline correction procedures.
Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of neat this compound was placed directly on the ATR crystal. The spectrum was recorded over the range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data was acquired using a gas chromatograph-mass spectrometer (GC-MS). A 1 µL sample of a dilute solution of this compound in dichloromethane (B109758) was injected into the GC, which was equipped with a 30 m x 0.25 mm nonpolar capillary column. The oven temperature was programmed to start at 50°C for 2 minutes and then ramp to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, scanning over a mass range of m/z 35-300.
Workflow Visualization
The following diagram illustrates the logical workflow for comparing experimental spectroscopic data with literature values for the purpose of compound verification.
References
Cross-Validation of Analytical Techniques for the Identification of 1,3-Octadiene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of three common analytical techniques for the identification and quantification of 1,3-Octadiene: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, quality control, and drug development. This document presents a comparative analysis of these techniques, supported by typical performance data and detailed experimental protocols to aid in method selection and validation.
Data Presentation: A Comparative Analysis of Analytical Techniques
The choice of an analytical technique for this compound analysis depends on several factors, including the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis (e.g., qualitative identification, impurity profiling, or quantitative assay). The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and Quantitative NMR (qNMR) for the analysis of volatile organic compounds like this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.999 |
| Range | 1 - 100 µg/mL | 0.2 - 2.5% (w/w) for conjugated dienes[1][2] | 0.05 - 5.00 mg/assay for propenylbenzenes[3] |
| Accuracy (Recovery) | 90 - 110% | 98 - 102% | 98.5 - 101.5% |
| Precision (%RSD) | < 5% | < 2% | < 1.5% |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | ~0.02% (w/w) for conjugated dienes[1][2] | Analyte dependent, typically in the µg/mL range |
| Limit of Quantitation (LOQ) | 0.5 - 5 µg/mL | Analyte dependent, typically 3x LOD | Analyte dependent, typically in the µg/mL range |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound using GC-MS, HPLC-UV, and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique, making it well-suited for the analysis of volatile compounds like this compound, especially at trace levels.
Sample Preparation:
-
Extraction: For solid or liquid samples, a suitable extraction technique such as headspace sampling, solid-phase microextraction (SPME), or solvent extraction with a volatile solvent (e.g., hexane (B92381) or pentane) should be employed. For instance, in a food matrix, a homogenized sample can be subjected to headspace SPME to extract volatile compounds[4][5].
-
Internal Standard: An appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added to the sample and calibration standards to correct for variations in sample injection and instrument response.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating non-polar volatile compounds.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Full scan mode (m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a versatile technique that can be used for the analysis of conjugated dienes, which exhibit strong UV absorbance.
Sample Preparation:
-
Extraction: Extract the sample with a UV-grade solvent in which this compound is soluble, such as acetonitrile (B52724) or methanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System (or equivalent) with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is commonly used for the separation of non-polar to moderately polar compounds.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at approximately 228 nm, which is the characteristic absorbance maximum for conjugated dienes.
-
Injection Volume: 10 µL.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a calibration curve of the same substance, by using a certified internal standard.
Sample Preparation:
-
Accurate Weighing: Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
-
Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a volumetric flask.
-
Transfer: Transfer an aliquot of the solution to an NMR tube.
Instrumentation and Data Acquisition:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton probe.
-
Experiment: A standard one-pulse ¹H NMR experiment.
-
Key Parameters for Quantification:
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest in both the analyte and the internal standard to ensure full relaxation between scans. This is crucial for accurate integration.
-
Number of Scans (ns): Sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error)[6].
-
Pulse Angle: A calibrated 90° pulse should be used.
-
Data Processing and Analysis:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.
-
Calculation: The purity or concentration of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical techniques for this compound identification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 5. Matrix-matched quantification of volatile organic compounds (VOCs) in gluten free flours and bakery products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
Differentiating Isomers of Octadiene Using Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate identification of isomers is a critical challenge in chemical analysis. Octadiene (C8H14), with its numerous structural and geometric isomers, presents a compelling case for the power and nuance of mass spectrometry-based techniques. This guide provides an objective comparison of mass spectral data for differentiating octadiene isomers, supported by experimental protocols and data visualizations to aid in experimental design and data interpretation.
The differentiation of isomers by mass spectrometry hinges on the principle that while isomers have the same molecular weight, their distinct structures can lead to different fragmentation patterns upon ionization. When coupled with a separation technique like gas chromatography (GC), mass spectrometry (MS) becomes a powerful tool for resolving and identifying individual isomers within a mixture. This guide will focus on the differentiation of common octadiene isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI), a widely accessible and effective method.
Comparative Analysis of Electron Ionization Mass Spectra
Electron ionization (EI) at 70 eV is a standard method for generating mass spectra. The resulting fragmentation patterns provide a "fingerprint" for a molecule. Below is a comparison of the key fragment ions and their relative intensities for three common octadiene isomers, sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center. While the molecular ion peak ([M]+) for all octadiene isomers is at a mass-to-charge ratio (m/z) of 110, the relative abundances of the fragment ions vary significantly, enabling their differentiation.
| m/z | Ion Formula | Proposed Fragment | 1,3-Octadiene Relative Intensity (%)[1][2][3][4] | 1,7-Octadiene Relative Intensity (%)[5][6][7] | 2,6-Octadiene Relative Intensity (%)[8][9][10] |
| 41 | [C3H5]+ | Allyl cation | 100 | 100 | 100 |
| 54 | [C4H6]+ | Butadiene radical cation | 80 | 77.1 | 65 |
| 67 | [C5H7]+ | 65 | 71.1 | 85 | |
| 79 | [C6H7]+ | 50 | 3.1 | 30 | |
| 81 | [C6H9]+ | 20 | 31.1 | 45 | |
| 95 | [C7H11]+ | [M-CH3]+ | 15 | 9.7 | 25 |
| 110 | [C8H14]+ | Molecular Ion | 20 | 1.4 | 15 |
Key Observations for Isomer Differentiation:
-
This compound (a conjugated diene): Exhibits a relatively strong molecular ion peak compared to 1,7-octadiene, and a prominent peak at m/z 79. The base peak is m/z 41.
-
1,7-Octadiene (an isolated diene): Shows a very weak molecular ion peak, indicating its instability upon ionization. It has a significant peak at m/z 81 and a relatively low abundance of the m/z 79 fragment. The base peak is m/z 41.
-
2,6-Octadiene (an isolated diene): Presents a molecular ion peak of intermediate intensity. It is distinguished by a strong peak at m/z 67, which is the base peak in some spectra, and a relatively abundant m/z 81 fragment.
Advanced Techniques for Isomer Differentiation
Beyond standard GC-EI-MS, other mass spectrometry techniques can provide more definitive differentiation of isomers:
-
Chemical Ionization (CI): A softer ionization technique that often results in a more abundant molecular ion or protonated molecule, which can be useful when the EI spectrum shows a weak or absent molecular ion.
-
Derivatization: Chemical derivatization of the double bonds, for example with dimethyl disulfide (DMDS), can lead to fragmentation patterns that are highly indicative of the original double bond positions.[11]
-
Photoionization Mass Spectrometry (PIMS): This technique uses photons to ionize molecules. By tuning the photon energy, it is possible to selectively ionize one isomer while others with higher ionization energies remain neutral. This method is highly selective for isomer analysis.
Experimental Protocols
A robust experimental protocol is essential for reproducible and accurate results. The following is a general protocol for the analysis of octadiene isomers using GC-MS.
Sample Preparation
-
Standard Preparation: Prepare individual standards of the octadiene isomers of interest at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381) or pentane.
-
Mixture Preparation: Create a mixture of the octadiene isomers, with each component at a concentration of 10 µg/mL in the same solvent.
-
Sample Dilution: If analyzing an unknown sample, dilute it in the chosen solvent to bring the expected analyte concentration into the calibration range.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A standard GC system equipped with a split/splitless injector.
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating many volatile hydrocarbons.
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-200.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
This protocol is a starting point and may require optimization for specific instruments and isomer separations.
Workflow for Isomer Differentiation
The logical flow of an experiment to differentiate octadiene isomers using GC-MS is depicted in the following diagram.
Conclusion
The differentiation of octadiene isomers is readily achievable using standard GC-MS with electron ionization. The key to successful identification lies in the careful analysis of the fragmentation patterns, where significant differences in the relative abundances of key ions can be observed. For more challenging separations or for a higher degree of confidence, advanced techniques such as chemical ionization, derivatization, or photoionization mass spectrometry can be employed. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and execute their own methods for the analysis of these and other volatile isomers.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. 1,7-Octadiene [webbook.nist.gov]
- 6. 1,7-Octadiene [webbook.nist.gov]
- 7. 1,7-Octadiene [webbook.nist.gov]
- 8. 2,6-Octadiene [webbook.nist.gov]
- 9. 2,6-Octadiene [webbook.nist.gov]
- 10. 2,6-Octadiene [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Diene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reactions
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of conjugated dienes is a critical step in the construction of complex molecular architectures. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely employed methods for olefination. This guide provides an objective comparison of their efficacy in diene synthesis, supported by experimental data, detailed protocols, and a logical workflow to aid in reaction selection.
At a Glance: Key Differences
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide | Phosphonate (B1237965) carbanion |
| Typical Stereoselectivity | Non-stabilized ylides yield (Z)-dienes | Stabilized phosphonates yield (E)-dienes |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (B84403) (water-soluble, easily removed) |
| Reactivity of Reagent | Ylides can be highly reactive and less stable | Phosphonate carbanions are generally more nucleophilic and stable |
| Substrate Scope | Broad, including less reactive ketones | Highly effective with aldehydes; can be less reactive with hindered ketones |
Performance in Diene Synthesis: A Quantitative Comparison
The stereochemical outcome of diene synthesis is a crucial factor, and it is here that the Wittig and HWE reactions display their distinct selectivities. The following table summarizes representative experimental data for the synthesis of conjugated dienes using both methods.
| Reaction | Aldehyde | Phosphorus Reagent | Product | Yield (%) | E/Z Ratio |
| Wittig | Crotonaldehyde | Allyltriphenylphosphonium bromide | 1,3,5-Heptatriene | 75 | 15:85 |
| Wittig | (E)-2-Hexenal | Methyltriphenylphosphonium iodide | (E)-1,3-Heptadiene | 82 | >95:5 (retention of existing double bond) |
| HWE | Benzaldehyde | Diethyl (E)-3-ethoxycarbonylallylphosphonate | Ethyl (2E,4E)-5-phenyl-2,4-pentadienoate | 91 | >98:2 |
| HWE (Still-Gennari) | Cinnamaldehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Methyl (2Z,4E)-5-phenyl-2,4-pentadienoate | 85 | 95:5 |
Deciding on a Synthetic Route
The choice between the Wittig and HWE reaction for diene synthesis is primarily dictated by the desired stereochemistry of the newly formed double bond. The following diagram illustrates a logical workflow for selecting the appropriate method.
Caption: Decision workflow for Wittig vs. HWE in diene synthesis.
Experimental Protocols
Wittig Synthesis of a (Z)-Diene: (3Z,5E)-Octa-3,5-dien-1-ol
This protocol describes the reaction of an α,β-unsaturated aldehyde with a non-stabilized ylide to produce a (Z,E)-configured diene.
Materials:
-
(E)-2-Hexenal (1.0 equiv)
-
(2-Hydroxyethyl)triphenylphosphonium bromide (1.1 equiv)
-
Potassium tert-butoxide (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of (2-hydroxyethyl)triphenylphosphonium bromide in anhydrous THF at 0 °C under an inert atmosphere, add potassium tert-butoxide portionwise.
-
Stir the resulting orange-red ylide solution at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C and add a solution of (E)-2-hexenal in anhydrous THF dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford (3Z,5E)-octa-3,5-dien-1-ol.
Horner-Wadsworth-Emmons Synthesis of an (E,E)-Diene: Ethyl (2E,4E)-Hepta-2,4-dienoate
This protocol details the reaction of an aldehyde with a stabilized phosphonate to yield an (E,E)-configured diene. The phosphonate carbanions are more nucleophilic than the corresponding Wittig ylides, and the water-soluble phosphate byproduct simplifies purification.[1]
Materials:
-
Propanal (1.0 equiv)
-
Triethyl phosphonoacrotonate (1.1 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacrotonate dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add a solution of propanal in anhydrous THF dropwise.
-
Stir the reaction at room temperature for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford ethyl (2E,4E)-hepta-2,4-dienoate.
Conclusion
Both the Wittig and Horner-Wadsworth-Emmons reactions are indispensable tools for the synthesis of conjugated dienes. The choice between them is primarily driven by the desired stereochemistry of the newly formed double bond. The Wittig reaction, particularly with non-stabilized ylides, is the preferred method for accessing (Z)-dienes. Conversely, the HWE reaction offers excellent stereocontrol for the synthesis of (E)-dienes and benefits from a more straightforward purification process due to its water-soluble byproduct. For the synthesis of (Z)-dienes via the HWE reaction, the Still-Gennari modification provides a powerful alternative. By understanding the nuances of each reaction, researchers can strategically design synthetic routes to achieve their desired diene targets with high efficacy and stereoselectivity.
References
Unraveling Reaction Mechanisms of Conjugated Dienes: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, elucidating the intricate reaction pathways of organic molecules is a cornerstone of innovation. Isotopic labeling stands as a powerful technique in this endeavor, offering unparalleled insight into the precise atomic rearrangements that occur during a chemical transformation. This guide provides a comparative analysis of isotopic labeling studies to illuminate the reaction mechanisms of conjugated dienes, with a specific focus on 1,3-butadiene (B125203) as a model system, which serves as a strong analogue for understanding the reactivity of molecules like 1,3-octadiene.
Isotopic labeling involves the substitution of an atom in a reactant with its heavier, stable isotope (e.g., deuterium (B1214612) for hydrogen, ¹³C for carbon).[1] By tracing the position of this "label" in the reaction products, chemists can deduce the underlying mechanism.[1] The primary analytical techniques for detecting these isotopic labels are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]
This guide will compare and contrast the application of isotopic labeling in two major reaction types relevant to conjugated dienes: metabolic oxidation and pericyclic reactions, using data from studies on 1,3-butadiene.
Metabolic Oxidation of 1,3-Butadiene: A Case Study
1,3-Butadiene is a known carcinogen, and understanding its metabolic fate is crucial for assessing its toxicity.[2] Isotopic labeling has been instrumental in distinguishing between endogenous and exogenous sources of its metabolites and DNA adducts.[2]
Comparison with Alternative Methodologies
While non-labeled experiments can identify the final metabolic products, they cannot definitively determine the origin of these molecules when they are also produced endogenously. Isotopic labeling, particularly with deuterium (D or ²H), provides a clear distinction. For instance, by exposing laboratory animals to deuterated 1,3-butadiene (BD-d₆), researchers can differentiate between metabolites arising from the administered dose (containing deuterium) and those produced naturally within the body (unlabeled).[2]
Experimental Protocols
A common experimental workflow for studying the metabolism of conjugated dienes using isotopic labeling is as follows:
-
Synthesis of Labeled Reactant: Prepare the isotopically labeled conjugated diene, for example, 1,3-butadiene-d₆.
-
In Vivo/In Vitro Exposure: Administer the labeled compound to the biological system under investigation (e.g., laboratory rats via inhalation).[2]
-
Sample Collection and Preparation: Collect biological samples such as urine and tissues.[2]
-
Extraction and Purification: Isolate the metabolites and DNA adducts of interest from the biological matrix.
-
Analysis by Mass Spectrometry: Employ high-resolution mass spectrometry (HRMS) to detect and quantify the labeled and unlabeled metabolites. The mass difference between the deuterated and non-deuterated compounds allows for their distinct identification.[2]
Quantitative Data Presentation
The following table summarizes representative data from a study on 1,3-butadiene metabolism, showcasing the power of isotopic labeling in quantifying endogenous versus exogenous contributions.
| Metabolite/Adduct | Source | Concentration in Urine (fmol/mg Cr)[2] |
| EB-GII | Endogenous (d₀) | Not Detected |
| Exogenous (d₆) | 0.62 ± 1.28 | |
| MHBMA | Endogenous (d₀) | Not Detected |
| Exogenous (d₆) | Quantifiable levels observed | |
| DHBMA | Endogenous (d₀) | Significant levels detected |
| Exogenous (d₅) | Quantifiable levels observed |
EB-GII: N7-(1-hydroxyl-3-buten-1-yl) guanine; MHBMA: 1- and 2-(N-acetyl-L-cysteine-S-yl)-1-hydroxybut-3-ene; DHBMA: N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine. Data from rats exposed to 3 ppm BD-d₆.[2]
These results clearly demonstrate that while some metabolites like DHBMA have significant endogenous sources, others like EB-GII and MHBMA are exclusively derived from exogenous exposure to 1,3-butadiene.[2] This level of detail is unattainable without isotopic labeling.
Pericyclic Reactions: Elucidating the Diels-Alder Mechanism
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings.[3] While the concerted nature of this reaction is widely accepted, isotopic labeling can provide definitive proof and rule out alternative stepwise mechanisms.
Comparison with Alternative Methodologies
Kinetic studies and computational modeling can provide evidence for a concerted mechanism. However, isotopic labeling offers direct experimental evidence by tracking bond-forming and bond-breaking events. For a hypothetical stepwise mechanism involving an intermediate, scrambling of isotopic labels might be expected, which would not be observed in a concerted process.
Experimental Protocols
A representative experimental design to probe the mechanism of a Diels-Alder reaction using isotopic labeling is as follows:
-
Synthesis of Labeled Reactants: Synthesize a diene or dienophile with a specific isotopic label. For example, a diene with ¹³C at a terminal position.
-
Reaction: Perform the Diels-Alder reaction under controlled conditions.
-
Product Isolation and Purification: Isolate the cyclohexene (B86901) product.
-
Spectroscopic Analysis: Analyze the product using ¹³C NMR spectroscopy to determine the precise location of the ¹³C label in the newly formed ring.
Illustrative Data and Interpretation
Consider the Diels-Alder reaction between a ¹³C-labeled 1,3-butadiene and a dienophile.
In a concerted mechanism, the ¹³C label will be found at a specific, predictable position in the cyclohexene ring. If a stepwise mechanism involving a symmetric intermediate were operative, one might expect to see the ¹³C label distributed over multiple positions (scrambled). The observation of a single, specific ¹³C signal in the product provides strong evidence for a concerted pathway.
Conclusion
Isotopic labeling is an indispensable tool for elucidating the reaction mechanisms of conjugated dienes like this compound. By providing unambiguous information about the fate of individual atoms, this technique allows researchers to distinguish between competing reaction pathways, quantify contributions from different sources, and validate theoretical models. The examples of 1,3-butadiene metabolism and Diels-Alder reactions highlight the power and versatility of isotopic labeling in modern chemical and biomedical research. While alternative methods provide valuable information, the direct and definitive evidence offered by isotopic labeling remains unparalleled.
References
A Comparative Guide to the Polymerization Rates of Common Dienes: A Kinetic Perspective
For Researchers, Scientists, and Drug Development Professionals
The polymerization of dienes is a cornerstone of synthetic rubber production and plays a vital role in the development of new materials with tailored properties. Understanding the kinetics of these reactions is paramount for controlling polymer microstructure, molecular weight, and ultimately, the performance of the end product. This guide provides an objective comparison of the polymerization rates of different dienes, supported by experimental data, to aid researchers in selecting the appropriate monomers and reaction conditions for their specific applications.
Comparative Kinetic Data
The rate of polymerization of dienes is influenced by several factors, including the monomer structure, the type of polymerization (e.g., free-radical, anionic, cationic, coordination), the catalyst or initiator used, temperature, and solvent. Below is a summary of kinetic data for the polymerization of common dienes, compiled from various studies. It is important to note that direct comparison of absolute rates can be challenging due to variations in experimental conditions across different studies.
| Diene | Polymerization Type | Initiator/Catalyst System | Temperature (°C) | Propagation Rate Constant (kp) [L·mol⁻¹·s⁻¹] | Reference |
| 1,3-Butadiene | Anionic | n-BuLi / TMEDA in cyclohexane | 50 | Varies with cis/trans active sites | [1] |
| Isoprene | Cationic | TiCl₄ / tert-butyl chloride | - | Not explicitly stated in abstract | [2] |
| 1,3-Pentadiene | Cationic | TiCl₄ / tert-butyl chloride | - | Not explicitly stated in abstract | [2] |
| Chloroprene | Emulsion | Not specified | 40 | Not specified | [3] |
| Various Dienes (in copolymerization with Ethylene) | Coordination | ansa-zirconocene / borate (B1201080) / TIBA | 50 | kpE varies with diene comonomer | [4][5] |
Note: The table highlights the diversity of systems used to study diene polymerization. For instance, in the anionic polymerization of butadiene, the reactivity of cis and trans active sites differs, impacting the overall rate.[1] Similarly, in the coordination copolymerization of ethylene (B1197577) with various dienes, the propagation rate constant for ethylene (kpE) is influenced by the specific diene used as a comonomer.[4][5]
Factors Influencing Polymerization Rates
Several structural and environmental factors can significantly affect the rate at which dienes polymerize:
-
Steric Hindrance: Bulky substituents on the diene monomer can impede the approach of the monomer to the growing polymer chain's active center, leading to slower polymerization rates.[6]
-
Catalyst/Initiator System: The choice of catalyst or initiator is crucial. For example, in ethylene/diene copolymerization using ansa-zirconocene catalysts, the nature of the diene can influence the number of active catalytic centers.[4][5] The use of modifiers, such as TMEDA in anionic polymerization, can also increase the polymerization rate by dissociating organolithium aggregates.[1]
-
Monomer Structure: The inherent reactivity of the diene monomer plays a significant role. For example, in copolymerization studies, the incorporation rate of different dienes can vary significantly.[4][5]
-
Temperature: As with most chemical reactions, temperature has a profound effect on the rate of polymerization, influencing the rate constants of initiation, propagation, and termination.[7]
Experimental Protocols
The following sections outline generalized methodologies for key experiments used in kinetic studies of diene polymerization.
Polymerization Reaction Monitoring
A common method to study the kinetics of diene polymerization involves monitoring the disappearance of the monomer or the appearance of the polymer over time.
Methodology:
-
Reactor Setup: Polymerizations are typically carried out in a temperature-controlled reactor under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.[4][5]
-
Reagent Addition: The solvent, monomer, and any co-monomers or additives are introduced into the reactor. The reaction is initiated by adding the catalyst or initiator.[4][5]
-
Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.
-
Quenching: The polymerization in the collected samples is terminated by adding a quenching agent (e.g., an alcohol for anionic polymerization).
-
Analysis: The concentration of the remaining monomer in each sample is determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The polymer yield can be determined gravimetrically after precipitation and drying.
Determination of Polymer Properties
Characterization of the resulting polymer is essential for understanding the polymerization process.
Methodology:
-
Molecular Weight and Molecular Weight Distribution: These are typically determined by Gel Permeation Chromatography (GPC).[4][5]
-
Polymer Microstructure: The regioselectivity (e.g., 1,4- vs. 1,2-addition) and stereoselectivity (cis- vs. trans-) of the polymerization are determined using ¹H NMR and ¹³C NMR spectroscopy.[1]
-
Thermal Properties: Differential Scanning Calorimetry (DSC) can be used to determine the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, providing insights into its thermal behavior.[4][5]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for kinetic studies of diene polymerization and a conceptual representation of factors influencing the polymerization rate.
References
A Comparative Spectroscopic Guide to (E,E)-, (E,Z)-, and (Z,Z)-1,3-Dienes
For Researchers, Scientists, and Drug Development Professionals
The geometric isomerism of 1,3-dienes plays a pivotal role in determining the structure, reactivity, and biological activity of a vast array of organic molecules, from natural products to pharmaceuticals. A precise characterization of these isomers is therefore critical. This guide provides an objective comparison of the spectroscopic signatures of (E,E)-, (E,Z)-, and (Z,Z)-1,3-dienes, supported by experimental data for 2,4-hexadiene (B1165886) as a representative model.
Data Presentation: Spectroscopic Comparison of 2,4-Hexadiene Isomers
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the (E,E), (E,Z), and (Z,Z) isomers of 2,4-hexadiene. These values highlight the distinct spectroscopic features that arise from the different spatial arrangements of the substituents around the double bonds.
¹H NMR Spectroscopy Data
The chemical shifts (δ) and coupling constants (J) of the vinylic protons are highly sensitive to the stereochemistry of the double bonds. In general, protons on a trans double bond appear at a slightly higher chemical shift (downfield) compared to those on a cis double bond. The coupling constant between vinylic protons is significantly larger for trans isomers (~15 Hz) than for cis isomers (~10 Hz).
| Isomer | Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |
| (E,E)-2,4-Hexadiene | H3/H4 | ~6.1 | J(H2,H3) ≈ 15, J(H3,H4) ≈ 10 |
| H2/H5 | ~5.7 | J(H2,Me) ≈ 7 | |
| CH₃ | ~1.7 | ||
| (E,Z)-2,4-Hexadiene | H3 | ~6.34 | J(H2,H3) ≈ 15 (trans) |
| H4 | ~5.96 | J(H4,H5) ≈ 10 (cis) | |
| H2 | ~5.65 | ||
| H5 | ~5.34 | ||
| CH₃ (trans) | ~1.77 | ||
| CH₃ (cis) | ~1.72 | ||
| (Z,Z)-2,4-Hexadiene | H3/H4 | ~6.0 | J(H2,H3) ≈ 10, J(H3,H4) ≈ 10 |
| H2/H5 | ~5.4 | J(H2,Me) ≈ 7 | |
| CH₃ | ~1.7 |
Note: Data compiled from various sources and may show slight variations depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy Data
The chemical shifts in ¹³C NMR are also influenced by stereochemistry, with carbons in more sterically hindered environments (i.e., in cis configurations) often appearing at a slightly lower chemical shift (upfield).[1]
| Isomer | Carbon | Chemical Shift (δ, ppm) |
| (E,E)-2,4-Hexadiene | C3/C4 | ~131.2 |
| C2/C5 | ~125.2 | |
| CH₃ | ~17.9 | |
| (E,Z)-2,4-Hexadiene | C3/C4 | ~129.5, ~124.5 |
| C2/C5 | ~125.8, ~120.9 | |
| CH₃ (trans) | ~17.8 | |
| CH₃ (cis) | ~12.8 | |
| (Z,Z)-2,4-Hexadiene | C3/C4 | ~124.0 |
| C2/C5 | ~119.5 | |
| CH₃ | ~12.5 |
Note: Data compiled from various sources and may show slight variations depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy Data
The out-of-plane C-H bending vibration is a key diagnostic tool in IR spectroscopy for distinguishing between cis and trans double bonds.[2] Trans double bonds show a strong absorption band around 960-970 cm⁻¹, which is absent for cis double bonds. Cis double bonds, in contrast, exhibit a medium absorption band around 675-730 cm⁻¹. The C=C stretching frequency is also slightly affected by conjugation and stereochemistry.[3]
| Isomer | C=C Stretch (cm⁻¹) | C-H Out-of-Plane Bend (cm⁻¹) | Key Diagnostic Feature |
| (E,E)-2,4-Hexadiene | ~1650 | ~965 (strong) | Strong band at ~965 cm⁻¹ |
| (E,Z)-2,4-Hexadiene | ~1655, ~1625 | ~965 (strong), ~701 (medium) | Bands for both trans and cis |
| (Z,Z)-2,4-Hexadiene | ~1630 | ~700 (medium) | Absence of the ~965 cm⁻¹ band |
Note: Data compiled from various sources. The C=C stretching bands can be weak and may appear as a pair in conjugated systems.
UV-Visible (UV-Vis) Spectroscopy Data
The wavelength of maximum absorbance (λmax) for the π → π* electronic transition in conjugated dienes is sensitive to the planarity of the diene system. The (E,E) isomer is the most planar, allowing for maximum orbital overlap and resulting in the longest λmax. Steric hindrance in the (E,Z) and particularly the (Z,Z) isomers forces the diene out of planarity, reducing conjugation and shifting the λmax to shorter wavelengths (a hypsochromic shift).[4]
| Isomer | λmax (nm) | Molar Absorptivity (ε) |
| (E,E)-2,4-Hexadiene | ~227 | ~12,100 |
| (E,Z)-2,4-Hexadiene | ~225 | Lower than (E,E) |
| (Z,Z)-2,4-Hexadiene | ~223 | Lowest of the three |
Note: A λmax of 227 nm is commonly cited for 2,4-hexadiene, which typically refers to the most stable (E,E) isomer.[5][6] The values for the other isomers are based on established trends.
Mandatory Visualization
Caption: Logical workflow correlating diene stereochemistry to distinct spectroscopic features.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of 1,3-diene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the diene sample in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). In modern spectrometers, the solvent signal can often be used for calibration, and TMS addition may not be necessary.
-
Instrumentation: Acquire the spectrum on a Fourier Transform NMR (FT-NMR) spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS or solvent signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquids: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a transparent disk. Alternatively, prepare a Nujol mull by grinding the solid with a drop of Nujol (mineral oil) and placing the paste between salt plates.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Background Spectrum: First, run a background scan of the empty sample compartment (or the salt plates/KBr pellet without the sample) to record the absorbance of atmospheric CO₂ and water vapor, as well as the sample holder.
-
Sample Spectrum: Place the prepared sample in the spectrometer's sample holder and acquire the spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum.
-
Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance versus wavenumber (cm⁻¹), to identify characteristic vibrational bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the diene sample in a UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen such that the absorbance at λmax is within the optimal range of the instrument (typically 0.2 - 1.0). This usually corresponds to concentrations in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Cuvettes: Use a pair of matched quartz cuvettes (typically with a 1 cm path length), as glass absorbs UV radiation.
-
Baseline Correction: Fill both the reference and sample cuvettes with the pure solvent and run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.
-
Sample Measurement: Empty the sample cuvette, rinse it with the prepared sample solution, and then fill it with the sample solution. Place it back in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and the absorbance value at this wavelength from the spectrum.
References
- 1. 13C nmr spectrum of E-but-2-ene and Z-but-2-ene C4H8 CH3CH=CHCH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of E-2-butene Z-2-butene trans-but-2-ene cis-but-2-ene trans-2-butene cis-2-butene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. hpst.cz [hpst.cz]
- 3. askfilo.com [askfilo.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. brainly.in [brainly.in]
- 6. chegg.com [chegg.com]
A Researcher's Guide to the Structural Validation of 1,3-Octadiene Isomers by NMR Spectroscopy
The synthesis of specific stereoisomers of 1,3-octadiene is a common objective in organic chemistry, with applications ranging from the synthesis of natural products to the development of new materials. The creation of the desired isomer—be it (E,E), (E,Z), (Z,E), or (Z,Z)—requires precise synthetic control and, critically, unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for this purpose, providing detailed structural information at the atomic level.
This guide compares the expected NMR spectral features of the four stereoisomers of this compound and provides the experimental protocols necessary for their synthesis and analysis.
Synthesis of this compound: The Wittig Reaction
A primary method for synthesizing alkenes, and by extension conjugated dienes like this compound, is the Wittig reaction.[1] This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone to form a carbon-carbon double bond.[2] By choosing the appropriate aldehyde and ylide, specific isomers of this compound can be targeted. For example, reacting crotonaldehyde (B89634) ((E)-but-2-enal) with the ylide generated from butyltriphenylphosphonium bromide can yield isomers of this compound. The stereochemical outcome (E or Z) is influenced by the nature of the ylide; stabilized ylides typically favor the (E)-alkene, whereas non-stabilized ylides tend to produce the (Z)-alkene.[3]
Structural Validation by NMR Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are indispensable for distinguishing between the stereoisomers of this compound. While chemical shifts (δ) provide valuable information about the electronic environment of each nucleus, the key to differentiating E and Z isomers lies in the proton-proton coupling constants (J-values), specifically the three-bond vicinal coupling (³J) across the double bonds.
The magnitude of this coupling is dependent on the dihedral angle between the coupled protons.
-
Trans (E) Configuration: Protons are on opposite sides of the double bond, resulting in a large coupling constant, typically in the range of 12–18 Hz .
-
Cis (Z) Configuration: Protons are on the same side of the double bond, leading to a smaller coupling constant, typically in the range of 6–12 Hz .
By analyzing the coupling patterns of the four olefinic protons (H1, H2, H3, H4), the geometry of both double bonds can be confidently assigned.
Comparative NMR Data for this compound Isomers
The following table summarizes the expected ¹H and ¹³C NMR data for the four stereoisomers of this compound. Chemical shifts are approximate and can vary based on solvent and concentration, but the coupling constants are the most diagnostic feature.
| Isomer | Proton (Position) | Approx. ¹H δ (ppm) | Key ¹H Coupling Constants (Hz) | Carbon (Position) | Approx. ¹³C δ (ppm) |
| (3E,5E)-Octa-1,3-diene | H1, H2 | 4.9-5.2 | C1 | ~117 | |
| H3 | 6.0-6.3 | ³J(H3,H4) ≈ 15 (E) | C2 | ~137 | |
| H4 | 5.6-5.9 | ³J(H4,H5) ≈ 15 (E) | C3 | ~132 | |
| H5 | 5.6-5.9 | C4 | ~130 | ||
| H6 | 2.0-2.2 | C5 | ~35 | ||
| H7 | 1.3-1.5 | C6 | ~31 | ||
| H8 | 0.8-1.0 | C7 | ~22 | ||
| C8 | ~14 | ||||
| (3E,5Z)-Octa-1,3-diene | H1, H2 | 4.9-5.2 | C1 | ~116 | |
| H3 | 6.3-6.6 | ³J(H3,H4) ≈ 15 (E) | C2 | ~132 | |
| H4 | 5.9-6.2 | ³J(H4,H5) ≈ 10 (Z) | C3 | ~125 | |
| H5 | 5.3-5.6 | C4 | ~129 | ||
| H6 | 2.0-2.2 | C5 | ~30 | ||
| H7 | 1.3-1.5 | C6 | ~31 | ||
| H8 | 0.8-1.0 | C7 | ~22 | ||
| C8 | ~14 | ||||
| (3Z,5E)-Octa-1,3-diene | H1, H2 | 4.9-5.2 | C1 | ~115 | |
| H3 | 5.9-6.2 | ³J(H3,H4) ≈ 10 (Z) | C2 | ~131 | |
| H4 | 6.3-6.6 | ³J(H4,H5) ≈ 15 (E) | C3 | ~126 | |
| H5 | 5.5-5.8 | C4 | ~130 | ||
| H6 | 2.0-2.2 | C5 | ~35 | ||
| H7 | 1.3-1.5 | C6 | ~31 | ||
| H8 | 0.8-1.0 | C7 | ~22 | ||
| C8 | ~14 | ||||
| (3Z,5Z)-Octa-1,3-diene | H1, H2 | 4.9-5.2 | C1 | ~114 | |
| H3 | 5.8-6.1 | ³J(H3,H4) ≈ 10 (Z) | C2 | ~129 | |
| H4 | 5.9-6.2 | ³J(H4,H5) ≈ 10 (Z) | C3 | ~124 | |
| H5 | 5.2-5.5 | C4 | ~128 | ||
| H6 | 2.0-2.2 | C5 | ~30 | ||
| H7 | 1.3-1.5 | C6 | ~31 | ||
| H8 | 0.8-1.0 | C7 | ~22 | ||
| C8 | ~14 |
Note: The chemical shifts for carbons and protons in E-isomers are generally found slightly downfield compared to their Z-isomer counterparts.[4]
Experimental Protocols
Protocol 1: Synthesis of this compound via Wittig Reaction
This protocol provides a general one-pot procedure for the synthesis of an α,β-unsaturated compound, which can be adapted for this compound.[5]
Materials:
-
Phosphonium (B103445) salt (e.g., butyltriphenylphosphonium bromide)
-
Aldehyde (e.g., crotonaldehyde)
-
Base (e.g., 50% Sodium Hydroxide solution or Sodium Bicarbonate)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Magnetic stir bar and stir plate
-
Reaction vessel (e.g., 5 mL conical vial or test tube)
-
Separatory funnel
Procedure:
-
Ylide Formation: In a clean, dry reaction vial, add the phosphonium salt and a magnetic stir bar.
-
Add the chosen solvent (e.g., 1 mL of dichloromethane).[1]
-
While stirring vigorously, add the base dropwise to the suspension. For example, add 0.5 mL of 50% NaOH solution.[1] The formation of the ylide is often indicated by a color change.
-
Reaction with Aldehyde: To the stirring ylide solution, add the aldehyde (e.g., cinnamaldehyde (B126680) is used in a similar synthesis) dropwise.[1]
-
Stir the reaction mixture vigorously at room temperature for at least 20-60 minutes.[1][5] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (or another suitable organic solvent) multiple times.[5]
-
Combine the organic extracts and dry them over anhydrous magnesium sulfate.
-
Purification: Decant or filter the dried solution to remove the drying agent. Concentrate the solution in vacuo using a rotary evaporator.[5]
-
The crude product, which contains the desired 1,3-diene and triphenylphosphine (B44618) oxide byproduct, should be purified by column chromatography on silica (B1680970) gel.
Protocol 2: NMR Sample Preparation and Data Acquisition
Proper sample preparation is crucial for obtaining high-quality, high-resolution NMR spectra.[6] Given that this compound is a volatile organic compound, care must be taken to minimize sample loss.[7]
Materials:
-
Purified this compound sample (5-25 mg for ¹H NMR)[8]
-
High-quality 5 mm NMR tube and cap
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃), minimum 99.8% deuteration
-
Internal standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette and a small amount of cotton or glass wool[8][9]
-
Vial for dissolving the sample
Procedure:
-
Sample Dissolution: Accurately weigh 5-25 mg of the purified this compound into a clean, dry vial.
-
Using a pipette, add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ containing TMS) to the vial.[10] Gently swirl or vortex the vial to ensure the sample dissolves completely, resulting in a homogeneous solution.[6]
-
Filtration: Place a small, tight plug of cotton or glass wool into a Pasteur pipette.[8][9]
-
Carefully draw the sample solution into the pipette and filter it directly into the NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[8]
-
Sample Depth and Capping: Ensure the liquid level in the NMR tube is approximately 4-5 cm. Cap the NMR tube securely to prevent evaporation, which is especially important for a volatile compound like this compound.
-
Cleaning and Labeling: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol (B130326) or acetone (B3395972) to remove any fingerprints or dust. Label the tube clearly near the top.[10]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquire the ¹H NMR spectrum. Standard parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
After acquiring the ¹H spectrum, acquire a broadband proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans due to the lower natural abundance of ¹³C.
-
Visualizations
The following diagrams illustrate the key workflows and logical steps involved in the synthesis and validation process.
Caption: Experimental workflow from synthesis to structural validation.
Caption: Logic for differentiating isomers using NMR coupling constants.
References
- 1. webassign.net [webassign.net]
- 2. unwisdom.org [unwisdom.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. nmr spectroscopy - Which has the higher chemical shift E/Z alkene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. sciepub.com [sciepub.com]
- 6. organomation.com [organomation.com]
- 7. Submicro scale NMR sample preparation for volatile chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
- 9. books.rsc.org [books.rsc.org]
- 10. sites.bu.edu [sites.bu.edu]
1,3-Octadiene as a Food Consumption Biomarker: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
The identification of reliable biomarkers of food intake is critical for understanding the relationship between diet and health, as well as for monitoring compliance in clinical trials. Volatile organic compounds (VOCs) have emerged as potential non-invasive biomarkers due to their presence in breath and urine following the consumption of specific foods. This guide provides a comparative analysis of 1,3-octadiene as a potential biomarker for food consumption, alongside more established and promising alternatives for mushroom intake, a key dietary source of this compound.
Validation Status of this compound
Current scientific literature indicates that this compound is a volatile compound found in certain foods, notably mushrooms.[1] However, there is a significant lack of robust validation studies to support its use as a reliable biomarker for food consumption in humans. Key validation criteria, such as dose-response relationships, metabolic fate, and specificity, have not been sufficiently established for this compound. Therefore, while it remains a compound of interest, its application as a validated biomarker is not currently supported by strong scientific evidence.
Comparative Analysis of Potential Mushroom Consumption Biomarkers
Given the limited data on this compound, this guide presents a comparison with two other potential biomarkers for mushroom consumption: ergothioneine (B1671048) and 1-octen-3-ol . Mushrooms are a primary dietary source of ergothioneine, an amino acid with antioxidant properties.[2][3] 1-octen-3-ol, often referred to as "mushroom alcohol," is a key aroma compound in most mushroom species.[4][5]
Data Presentation: Quantitative Comparison of Biomarkers
The following table summarizes the current state of validation for this compound and its alternatives as biomarkers for mushroom consumption.
| Biomarker | Plausibility & Specificity | Dose-Response Data | Analytical Methods | Current Validation Status |
| This compound | Detected in the aroma of various mushroom species.[1] Specificity to mushroom consumption is not established, as it may be present in other foods and is a product of lipid peroxidation. | No quantitative dose-response studies in humans have been identified. | Gas Chromatography-Mass Spectrometry (GC-MS) for volatile analysis in food headspace.[1] Methods for quantification in human matrices (urine, breath) are not standardized for this specific compound as a food biomarker.[6][7] | Not Validated: Lacks sufficient evidence across all validation criteria. |
| Ergothioneine | High concentrations are found almost exclusively in fungi, making it a highly specific biomarker for mushroom intake.[2][8] Humans and plants do not synthesize it.[2] | Studies have shown that ergothioneine levels in blood and urine increase with mushroom consumption.[3][9][10] | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard for quantification in plasma, red blood cells, and urine. | Promising and Partially Validated: Strong plausibility and specificity. Dose-response relationship is being established. Further validation in larger cohorts is ongoing.[2][9] |
| 1-Octen-3-ol | A major volatile compound responsible for the characteristic aroma of most mushrooms.[4][5][11] It can also be produced by other fungi and plants. | Present in high concentrations in many edible mushroom species.[5][11] However, its direct dose-response as a biomarker in human samples is not well-documented. | Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is used for analysis in food.[11] Analysis in human breath is feasible but not standardized for mushroom intake.[12] | Potential but Not Fully Validated: Good indicator of mushroom presence in food, but its utility as a quantitative intake biomarker in humans requires more research due to potential confounding from other sources and rapid metabolism. |
Experimental Protocols
Detailed experimental protocols are crucial for the validation and application of food consumption biomarkers. Below are generalized methodologies for the analysis of the discussed biomarkers.
Protocol 1: Analysis of Ergothioneine in Human Plasma/Urine by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of ergothioneine.
-
Sample Collection and Preparation:
-
Collect blood samples in EDTA tubes and centrifuge to separate plasma.
-
Collect 24-hour or spot urine samples.
-
Store all samples at -80°C until analysis.
-
For analysis, thaw samples and perform protein precipitation using a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) containing a stable isotope-labeled internal standard (e.g., d9-ergothioneine).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a hydrophilic interaction liquid chromatography (HILIC) column for separation. Use a gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for ergothioneine and its internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Construct a calibration curve using known concentrations of ergothioneine standards.
-
Calculate the concentration of ergothioneine in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Protocol 2: Analysis of Volatile Organic Compounds (e.g., this compound, 1-Octen-3-ol) in Human Breath
This protocol outlines a general procedure for analyzing VOCs in exhaled breath.
-
Breath Sample Collection:
-
Have subjects abstain from eating, drinking (except water), and smoking for a specified period before collection (e.g., 2 hours).
-
Collect alveolar breath (the last portion of exhaled air) into an inert collection bag (e.g., Tedlar®) or directly onto a thermal desorption tube.
-
Record the volume of the collected breath.
-
-
Sample Pre-concentration:
-
Use a thermal desorption system to trap and concentrate the VOCs from the breath sample onto a sorbent tube. This step is crucial for detecting low-abundance compounds.
-
-
GC-MS Analysis:
-
Gas Chromatography: Thermally desorb the trapped VOCs from the sorbent tube and introduce them into a gas chromatograph. Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the individual compounds.
-
Mass Spectrometry: Use a mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. Compare the obtained spectra with a reference library (e.g., NIST) for identification.
-
-
Quantification:
-
For quantitative analysis, use an internal standard (a deuterated or ¹³C-labeled version of the analyte) added to the sorbent tube before sample collection or analysis.
-
Generate a calibration curve with known amounts of the target VOCs to determine their concentrations in the breath sample.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The validation of this compound as a specific and reliable biomarker for food consumption is currently not supported by sufficient scientific evidence. While it is a known volatile component of mushrooms, further research is required to establish a clear dose-response relationship and to understand its metabolic fate in humans. In contrast, ergothioneine shows significant promise as a highly specific and quantifiable biomarker for mushroom intake, with a growing body of validation studies. 1-octen-3-ol, while a major aroma component of mushrooms, may lack the specificity required for a robust intake biomarker.
For researchers and professionals in drug development, focusing on the validation and application of more promising candidates like ergothioneine is recommended for accurately assessing mushroom consumption in clinical and epidemiological settings. The analytical frameworks presented provide a basis for the rigorous validation of these and other potential food intake biomarkers.
References
- 1. researchgate.net [researchgate.net]
- 2. The biology of ergothioneine, an antioxidant nutraceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. wwwn.cdc.gov [wwwn.cdc.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mushroom-Derived Compound That Could Change Your Life: Ergothioneine [gavinpublishers.com]
- 9. The bioavailability of ergothioneine from mushrooms (Agaricus bisporus) and the acute effects on antioxidant capacity and biomarkers of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Characterization of Volatile Profiles of Six Popular Edible Mushrooms Using Headspace-Solid-Phase Microextraction Coupled with Gas Chromatography Combined with Chemometric Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Breath volatile organic compounds (VOCs) as biomarkers for the diagnosis of pathological conditions: A review - PMC [pmc.ncbi.nlm.nih.gov]
Validating Palladium's Power: A Comparative Guide to Diene Synthesis
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of dienes is a critical step in the construction of complex molecular architectures. Palladium-catalyzed methodologies have emerged as a powerful tool for this purpose, offering distinct advantages over traditional synthetic routes. This guide provides an objective comparison of palladium-catalyzed diene formation with established alternatives, supported by experimental data to validate its mechanism and utility.
The conjugated diene motif is a cornerstone in organic synthesis, serving as a versatile building block for a wide array of chemical transformations, most notably the Diels-Alder reaction. The ability to construct these moieties with high levels of control over stereochemistry and regiochemistry is paramount. While classical methods such as the Wittig reaction have long been employed, modern transition-metal catalysis, particularly with palladium, has revolutionized the field.
This guide will delve into the mechanism of palladium-catalyzed diene formation and present a comparative analysis against prominent alternatives: the Wittig olefination and enyne metathesis. By examining key performance indicators such as yield, substrate scope, and stereoselectivity, we aim to provide a clear and data-driven validation of the palladium-catalyzed approach.
Performance Comparison of Diene Synthesis Methods
The following table summarizes the performance of various methods for the synthesis of 1,3-dienes, offering a direct comparison of their yields and substrate scope.
| Method | Catalyst/Reagent | Typical Yield (%) | Substrate Scope | Key Advantages | Key Limitations |
| Palladium-Catalyzed Coupling | |||||
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, Base | 70-98%[1][2] | Broad: Aryl/vinyl boronic acids/esters and aryl/vinyl halides. Tolerates a wide range of functional groups.[1][3] | Excellent functional group tolerance, high stereoselectivity, commercially available starting materials. | Requires pre-functionalized substrates (boronic acids/esters and halides). |
| From Allenes & Organic Halides | Pd(dba)₂/Ligand, Base | 60-95%[4] | Aryl and vinylic halides with substituted allenes.[4] | Good to excellent yields, utilization of readily available allenes. | Can produce regioisomers depending on the allene (B1206475) substitution pattern. |
| Wittig Olefination | Phosphorus Ylide | 40-95%[5][6] | Aldehydes and ketones with phosphorus ylides. | Well-established, reliable for simple systems. | Stoichiometric phosphine (B1218219) oxide byproduct, often poor E/Z selectivity with unstabilized ylides. |
| Enyne Metathesis | Grubbs Catalyst (Ru-based) | 70-95%[7] | Intramolecular and intermolecular coupling of enynes. | Forms cyclic and acyclic dienes, good functional group tolerance. | Requires synthesis of enyne precursors, catalyst can be expensive. |
Delving into the Mechanisms: A Visual Guide
The efficiency and selectivity of palladium-catalyzed diene synthesis are rooted in its intricate catalytic cycle. The following diagrams, rendered in DOT language, illustrate the proposed mechanisms for key palladium-catalyzed transformations and a typical experimental workflow.
Figure 1: Proposed mechanism for palladium-catalyzed diene synthesis from allenes and organic halides.
References
- 1. Synthesis of Conjugated Dienes in Natural Compounds [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-Catalyzed Synthesis of 1,3-Dienes from Allenes and Organic Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1,3-Octadiene for Research and Development
For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of key intermediates is paramount. 1,3-Octadiene, a conjugated diene, is a valuable building block in organic synthesis. This guide provides an objective comparison of various synthetic routes to this compound, supported by experimental data and detailed methodologies to aid in the selection of the most suitable pathway for your research needs.
Yield Comparison of Synthetic Routes to this compound
The selection of a synthetic route is often dictated by factors such as yield, stereoselectivity, availability of starting materials, and reaction conditions. Below is a summary of common methods for the synthesis of 1,3-dienes, with specific data pertaining to this compound where available.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Stereoselectivity |
| Wittig Reaction | Crotonaldehyde (B89634), Butyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | 60-85 (estimated) | Predominantly Z-isomer with non-stabilized ylides |
| Suzuki-Miyaura Coupling | (E)-1-Hexenylboronic acid, (Z)-β-Bromostyrene | Pd(PPh₃)₄, NaOEt | 82 (for a phenyl-substituted analogue) | High (retention of stereochemistry) |
| Dehydration of Alcohol | 1-Octen-3-ol (B46169) | p-Toluenesulfonic acid (PTSA) | Moderate (forms a mixture with 2,4-octadiene) | Mixture of isomers |
| Heck Reaction | Vinyl bromide, Ethylene | Palladium catalyst (e.g., Pd(OAc)₂) | Moderate to high (general) | Predominantly E-isomer |
Experimental Protocols
Detailed methodologies for the most promising synthetic routes to this compound are provided below.
Wittig Reaction
The Wittig reaction is a reliable method for forming carbon-carbon double bonds. For the synthesis of this compound, the reaction would proceed between crotonaldehyde and the ylide generated from butyltriphenylphosphonium bromide.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend butyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise to the suspension with vigorous stirring. The formation of the deep red or orange color indicates the generation of the phosphorus ylide.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of freshly distilled crotonaldehyde (1.0 equivalent) in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
The crude product, which contains triphenylphosphine (B44618) oxide as a major byproduct, is then purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to afford this compound.
Suzuki-Miyaura Coupling
Experimental Protocol (Adapted):
-
Reaction Setup: To a round-bottom flask, add (E)-1-hexenylboronic acid (1.0 equivalent), a vinyl halide such as (Z)-1-bromopropene (1.1 equivalents), and a palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).
-
Add a suitable solvent, such as a mixture of toluene (B28343) and ethanol (B145695).
-
Base Addition: Add an aqueous solution of a base, for example, 2M sodium carbonate (Na₂CO₃) or sodium ethoxide (NaOEt) in ethanol (2.0 equivalents).
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Dehydration of 1-Octen-3-ol
The acid-catalyzed dehydration of an appropriate alcohol can yield an alkene. The dehydration of 1-octen-3-ol is known to produce a mixture of 1,3- and 2,4-octadienes.[2] The synthesis of the starting material, 1-octen-3-ol, has been reported with yields of 65% via a Grignard reaction and 90% through the reduction of 1-octen-3-one.[3]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, place 1-octen-3-ol (1.0 equivalent) and a suitable solvent such as toluene.
-
Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (PTSA) or acidic alumina.
-
Reaction Execution: Heat the mixture to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by GC-MS analysis of the reaction mixture.
-
Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and remove the solvent by distillation.
-
The resulting mixture of this compound and 2,4-octadiene (B1231227) can be separated by fractional distillation or preparative gas chromatography.
Visualizing the Synthetic Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthetic route to this compound based on key performance indicators.
Caption: Logical flow for selecting the optimal synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 1,3-Octadiene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure and compliant laboratory environment. This document provides essential, step-by-step guidance for the proper disposal of 1,3-Octadiene, a flammable liquid that requires careful management as hazardous waste. Adherence to these procedures is critical for operational safety and environmental protection.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate personal protective equipment (PPE), including flame-retardant lab coats, chemical-resistant gloves, and safety goggles.[1][2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Eliminate all potential ignition sources from the vicinity, such as open flames, sparks, and hot surfaces.[1][2][3] All equipment used in the handling and disposal process must be properly grounded to prevent static discharge.[2][3]
Step-by-Step Disposal Protocol
This compound is classified as a flammable liquid and, therefore, a hazardous waste.[3][4][5] It must not be disposed of down the drain or mixed with general laboratory waste.[1][4] The following protocol outlines the approved disposal procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and compatible waste container.[4][6] The container should be made of a material that will not react with the chemical, such as glass or a suitable metal, and must have a secure, tightly fitting cap.[1][7][8]
-
Do not overfill the container; leave at least one inch of headspace to allow for vapor expansion.[8]
-
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated, cool, dry, and well-ventilated hazardous waste accumulation area.[1][5][6]
-
Ensure the storage area is away from incompatible materials, particularly oxidizing agents, acids, and bases.[8] Flammable liquids should be stored separately from other types of hazardous waste.[7][8]
-
Storage areas should be equipped with appropriate fire suppression systems, such as dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[1]
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[4][5][6]
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Accidental Spill Response
In the event of a spill, immediately evacuate all non-essential personnel from the area.[1] Remove all ignition sources.[1][2] Absorb the spill with an inert material, such as sand, dry earth, or vermiculite, and collect the material using non-sparking tools into a sealed container for disposal as hazardous waste.[1][3] Ventilate the area and wash the spill site after the material has been removed.[9]
Quantitative Data for this compound
| Property | Value | Source |
| Chemical Formula | C₈H₁₄ | [1] |
| Molecular Weight | 110.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [3][10] |
| Flash Point | 9 °C / 48.2 °F | [2] |
| Boiling Point | 114 - 121 °C / 237.2 - 249.8 °F | [2] |
| DOT Hazard Class | 3 (Flammable Liquid) | [3] |
| UN Number | UN2309 | [3] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound | C8H14 | CID 517653 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. mlienvironmental.com [mlienvironmental.com]
- 6. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 7. Guide to Storing And Disposing Of Flammable Liquids - ECTI [ecticorp.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. nj.gov [nj.gov]
- 10. This compound, 1002-33-1 [thegoodscentscompany.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
